Cercosporin
Descripción
Cercosporin has been reported in Graminopassalora graminis with data available.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWQNCWIIZUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960897, DTXSID801043885 | |
| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40501-77-7, 127094-74-0 | |
| Record name | iso-Cercosporin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040501777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Cercosporin in Plant Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin, a photoactivated perylenequinone toxin, is a key virulence factor for many plant pathogenic fungi belonging to the genus Cercospora.[1][2] Its production is strongly associated with the development of necrotic lesions on host plants.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's phytotoxicity, its biosynthesis, and the intricate interplay between the fungal pathogen and its plant host.
Mechanism of Action: A Light-Driven Assault on Cellular Integrity
This compound's toxicity is fundamentally linked to its nature as a photosensitizer.[2][4] In the presence of light, particularly wavelengths between 450 and 490 nm, the this compound molecule absorbs energy and transitions to an excited triplet state.[2] This activated molecule then reacts with molecular oxygen (O₂) to generate highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and, to a lesser extent, superoxide radicals (O₂⁻).[1][4] this compound is a potent producer of singlet oxygen, with a quantum yield of approximately 0.81.[5]
These ROS, particularly ¹O₂, are highly reactive and indiscriminately damage a wide range of cellular macromolecules, including lipids, proteins, and nucleic acids.[2][5] The primary target of this compound-induced damage in plant cells is the cell membrane.[1][4] The peroxidation of membrane lipids leads to a loss of membrane integrity, increased permeability, and leakage of cellular contents.[1][6] This disruption of the cell membrane is a critical step in pathogenesis, as it is hypothesized to release nutrients from the host cells into the intercellular spaces, which are then utilized by the invading fungus for growth and colonization.[1][3]
Signaling Pathway of this compound's Mode of Action
Caption: this compound's light-activated generation of ROS and subsequent plant cell damage.
Biosynthesis of this compound: A Genetically Controlled Pathway
The production of this compound is a complex process orchestrated by a cluster of genes known as the this compound toxin biosynthesis (CTB) gene cluster.[5][7][8] This cluster contains the genes encoding the necessary enzymes for the synthesis of the perylenequinone core structure of this compound.[5][9] The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS) encoded by the CTB1 gene.[5][8] The expression of the CTB gene cluster is tightly regulated by various factors, including light, nutrient availability, and pH.[1][9] A key transcriptional activator involved in this regulation is CTB8.[9] Another transcription factor, CRG1, has been implicated in both this compound production and resistance.[1][5]
Proposed this compound Biosynthetic Pathway
Caption: Key steps and regulatory inputs in the this compound biosynthetic pathway.
Quantitative Data Summary
| Parameter | Value/Range | Conditions/Notes | Reference(s) |
| This compound Production | |||
| Cercospora kikuchii on PDA | Varies by isolate (e.g., Ckcp > Ckcy > Ckcc) | 21-33 days incubation | [10] |
| Cercospora spp. in culture | Highly dependent on medium and temperature | Optimal conditions vary by species | [11] |
| Photosensitizing Properties | |||
| Singlet Oxygen (¹O₂) Quantum Yield | 0.81 - 0.97 | In various solvents | [5][12][13] |
| Wavelengths for Activation & Production | 400 - 600 nm (peak ~450-490 nm) | Visible light spectrum | [1][2] |
| Toxicity | |||
| Effective concentration | As low as 1µM to kill plant cells | In vitro cell culture assays | [1] |
| Fungal production in culture | Can reach mM levels | Cercospora species are resistant | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound in Fungal Cultures
This protocol details a spectrophotometric method for quantifying this compound extracted from fungal cultures grown on agar plates.
Materials:
-
Fungal cultures of Cercospora spp. grown on Potato Dextrose Agar (PDA).
-
5 N Potassium Hydroxide (KOH).
-
Sterile cork borer (6-mm diameter).
-
Microcentrifuge tubes.
-
Spectrophotometer.
Procedure:
-
From a mature fungal culture, aseptically collect five agar plugs (6-mm diameter) using a sterile cork borer.[14]
-
Place the agar plugs into a microcentrifuge tube.
-
Add a defined volume of 5 N KOH to the tube to extract the this compound.[14]
-
Incubate the tubes for a set period (e.g., 4 to 16 hours) in the dark to allow for complete extraction.[14][15]
-
After incubation, centrifuge the tubes to pellet any debris.
-
Measure the absorbance of the supernatant at 480 nm using a spectrophotometer.[10][14]
-
Calculate the concentration of this compound using the Beer-Lambert law and a molar extinction coefficient of 23,300 M⁻¹cm⁻¹.[10][14]
Protocol 2: Assay for this compound Phytotoxicity on Plant Suspension Cells
This protocol describes a method to assess the light-dependent toxicity of this compound on plant cells in suspension culture.
Materials:
-
Plant cell suspension culture (e.g., tobacco).
-
Purified this compound solution.
-
Growth medium for the suspension cells.
-
Light source with controlled wavelength and intensity.
-
Dark incubator.
-
Viability stain (e.g., Evans blue or Trypan blue).
-
Microscope.
Procedure:
-
Aliquot equal volumes of the plant cell suspension culture into sterile culture vessels.
-
Add varying concentrations of purified this compound to the experimental vessels. Include a solvent control (no this compound).
-
Prepare two sets of treatments: one to be incubated in the light and one in the dark.
-
Incubate the "light" set under a controlled light source and the "dark" set in a light-proof incubator for a defined period.
-
After incubation, take a small aliquot of cells from each treatment.
-
Add a viability stain according to the manufacturer's protocol.
-
Observe the cells under a microscope and count the number of stained (dead) versus unstained (live) cells to determine the percentage of cell death.[16]
-
Compare the cell viability between the light and dark treatments to confirm the photoactivated toxicity of this compound.
Experimental Workflow for this compound Analysis
Caption: A general workflow for the extraction, quantification, and bioactivity assessment of this compound.
Plant Defense and Fungal Autoresistance
The universal toxicity of this compound poses a significant threat to a wide range of organisms, including the producing fungus itself.[1][17] Cercospora species have evolved sophisticated autoresistance mechanisms.[1] One proposed mechanism involves the reduction of this compound to a less toxic dihydrothis compound form at the cell surface.[5] Additionally, specific genes, such as CFP (this compound Facilitator Protein), a major facilitator superfamily (MFS) transporter, and ATR1, an ABC transporter, are involved in both this compound export and resistance.[1][17] The transcription factor CRG1 also plays a crucial role in regulating these resistance mechanisms.[5][17]
Plants, in turn, employ various defense strategies against fungal pathogens, including the production of their own ROS as part of the oxidative burst.[4] However, the high levels of ROS generated by this compound often overwhelm these defenses.[4] Some plant defense strategies that have been explored include the overexpression of antioxidants like vitamin B6 (pyridoxine), which has been shown to quench singlet oxygen.[4][18] Shading or growing plants under low light conditions can reduce the severity of disease symptoms by limiting the photoactivation of this compound.[4][8]
Conclusion and Future Directions
This compound's mechanism of action, centered on its light-dependent generation of reactive oxygen species, represents a potent and broadly effective weapon in plant pathogenesis. A thorough understanding of its biosynthesis, regulation, and the mechanisms of host susceptibility and fungal resistance is paramount for the development of novel disease management strategies. Future research may focus on identifying specific inhibitors of the this compound biosynthetic pathway or on engineering crop plants with enhanced resistance to photosensitizer-induced oxidative stress. The unique properties of this compound also make it a subject of interest in other fields, such as photodynamic therapy for cancer treatment.[19]
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. The photoactivated Cercospora Toxin this compound: Contributions to plant disease and fundamental biology - ProQuest [proquest.com]
- 3. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apsnet.org [apsnet.org]
- 11. apsnet.org [apsnet.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Dihydrothis compound singlet oxygen production and subcellular localization: a possible defense against this compound phototoxicity in Cercospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 16. Phytopathology 1982 | this compound, a Photosensitizing Toxin from Cercospora species [apsnet.org]
- 17. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 18. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Cercosporin Biosynthetic Pathway
Executive Summary
This compound is a photoactivated perylenequinone toxin produced by fungal plant pathogens of the genus Cercospora. Its broad-spectrum toxicity, facilitated by the generation of reactive oxygen species (ROS) upon exposure to light, makes it a crucial factor in plant disease and a molecule of interest for various biotechnological applications, including as a potential photodynamic therapy agent. Understanding its biosynthesis is critical for developing disease control strategies and for harnessing its potential. This guide provides a comprehensive overview of the this compound biosynthetic (CTB) gene cluster, the enzymatic steps of the pathway, its complex regulatory networks, and key experimental methodologies for its study.
The this compound Biosynthetic (CTB) Gene Cluster
The biosynthesis of this compound is orchestrated by a set of genes co-located in a specific region of the fungal genome, known as the this compound Toxin Biosynthesis (CTB) gene cluster. Initially identified as a core cluster of eight genes in Cercospora nicotianae (CTB1-8), recent research has shown the cluster is larger, including additional flanking genes essential for the final steps of biosynthesis and for self-protection (autoresistance).[1][2][3]
| Gene | Proposed Function/Enzyme Type | Role in Pathway | Reference(s) |
| CTB1 | Non-reducing Polyketide Synthase (NR-PKS) | Keystone enzyme; catalyzes the initial condensation of acetyl-CoA and malonyl-CoA units to form the first stable intermediate, nor-toralactone.[1][3][4] | |
| CTB2 | O-methyltransferase | Involved in the modification of the polyketide backbone.[2][3] | |
| CTB3 | Didomain: O-methyltransferase / FAD-dependent monooxygenase | The N-terminal methyltransferase domain methylates nor-toralactone to toralactone. The C-terminal monooxygenase domain performs an unusual oxidative cleavage of the pyrone ring.[2][4] | |
| CTB4 | Major Facilitator Superfamily (MFS) Transporter | Exports the final this compound toxin out of the fungal cell, contributing to self-protection.[1][4] | |
| CTB5 | NADPH-dependent oxidoreductase | Involved in the later steps of the pathway, likely in reduction reactions.[3][5] | |
| CTB6 | Oxidoreductase | Involved in the modification and dimerization of intermediates.[3] | |
| CTB7 | FAD/FMN-dependent oxidoreductase | Involved in the later steps of the pathway, likely in oxidation reactions.[3][5] | |
| CTB8 | Zn(II)Cys6 transcription factor | A pathway-specific activator that co-regulates the expression of other CTB genes.[1][2] | |
| CTB9 | α-ketoglutarate–dependent dioxygenase | Works with CTB10 in the final step to form the characteristic methylenedioxy bridge of this compound.[1] | |
| CTB10 | Putative dehydratase | Works with CTB9 to install the methylenedioxy bridge.[1] | |
| CTB11 | Unknown function | Required for this compound biosynthesis.[1] | |
| CTB12 | Unknown function | Required for this compound biosynthesis.[1] | |
| CFP | This compound Facilitator Protein (MFS Transporter) | Flanks the CTB cluster and is involved in this compound autoresistance and potentially biosynthesis.[1] | |
| CRG1 | Zn(II)Cys6 transcription factor | A global regulator that controls the expression of CTB8 and is implicated in both this compound production and resistance.[2][4][6] |
The this compound Biosynthetic Pathway
The synthesis of this compound is a multi-step process beginning with basic cellular building blocks and proceeding through a series of complex chemical modifications. Early proposals suggested a pathway involving the dimerization of two identical aromatic intermediates.[4] However, characterization of gene knockout mutants has led to a revised model where the core structure is built first, followed by final modifications.
The keystone enzyme, CTB1, is a non-reducing polyketide synthase (NR-PKS) that catalyzes the first committed step.[1] It utilizes one acetyl-CoA starter unit and six malonyl-CoA extender units to form the naphthopyrone nor-toralactone , the first stable intermediate in the pathway.[3][4] This discovery was crucial as it conflicted with earlier proposals and indicated that the pyrone ring of this intermediate must be opened to proceed.[4] This is accomplished by the unique didomain protein CTB3, whose monooxygenase domain performs an uncommon oxidative aromatic cleavage.[3][4] The pathway culminates in the formation of an intermediate named prethis compound , which is then converted to this compound by the installation of a unique seven-membered methylenedioxy bridge, a process requiring at least CTB9 and CTB10.[1]
References
- 1. pnas.org [pnas.org]
- 2. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene-specific disruption in the filamentous fungus Cercospora nicotianae using a split-marker approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
The Discovery and Historical Background of Cercosporin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cercosporin is a photoactivated perylenequinone phytotoxin produced by a wide range of fungal species within the genus Cercospora. These fungi are pathogenic to a variety of important agricultural crops, including soybeans, corn, and sugar beets, causing diseases such as leaf spot and blight. The virulence of many Cercospora species is largely attributed to the production of this compound. This toxin, upon exposure to light, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), which cause widespread damage to host plant cells by inducing lipid peroxidation and subsequent membrane breakdown. This technical guide provides an in-depth overview of the discovery, historical background, and key experimental findings related to this compound.
Historical Background and Discovery
The journey of this compound from a mere pigment to a well-characterized phytotoxin is a story of meticulous scientific investigation spanning several decades.
Initial Isolation and Characterization
This compound was first isolated in 1957 by Japanese scientists Kuyama and Tamura from the mycelial cultures of Cercospora kikuchii, the fungus responsible for purple seed stain on soybeans.[1] Initially, it was investigated simply as an interesting red pigment.[1]
Elucidation of Chemical Structure
The definitive perylenequinone structure of this compound was determined in 1972 by Yamazaki and Ogawa.[1] This complex structure, featuring a highly conjugated aromatic core, hinted at its potential for unique photochemical properties.
Discovery of Photodynamic Activity
A pivotal moment in this compound research occurred in 1975 when Yamazaki and colleagues demonstrated its toxicity to mice and bacteria, crucially showing that this toxicity was dependent on the presence of both light and oxygen.[1] This established this compound as the first phytotoxin to be classified as a photosensitizer, a compound that becomes toxic upon activation by light.[1]
Quantitative Data on this compound Production
The production of this compound is highly variable among different Cercospora species and even between isolates of the same species. It is also significantly influenced by culture conditions such as the growth medium, temperature, and light.
| Isolate | Medium | Maximum this compound Production (nmol per 6-mm plug) | Reference |
| C. kikuchii IN | Malt Agar | 65 | [2] |
| C. kikuchii IN | Potato Dextrose Agar | 112 | [2] |
| C. kikuchii IL | Malt Agar | 120 | [2] |
| C. kikuchii IL | Potato Dextrose Agar | 74 | [2] |
| C. beticola | Malt Agar | 37 | [2] |
| C. beticola | Potato Dextrose Agar | 30 | [2] |
| C. zeae-maydis | Malt Agar | 7 | [2] |
| C. zeae-maydis | Potato Dextrose Agar | 64 | [2] |
| C. asparagi | Malt Agar | 32 | [2] |
| C. asparagi | Potato Dextrose Agar | 24 | [2] |
| C. nicotianae | Malt Agar | 8 | [2] |
| C. nicotianae | Potato Dextrose Agar | 11 | [2] |
| Isolate | This compound Concentration (µM) by Spectrophotometry | This compound Concentration (µM) by HPLC | Reference |
| C. coffeicola (19 isolates) | 0.2 - 48.65 | 1.15 - 37.26 | [3] |
| Strain | Condition | This compound Yield (mg/L) | Reference |
| Cercospora sp. JNU001 | Initial Condition | 128.2 | [4] |
| Cercospora sp. JNU001 | Optimized Medium | 467.8 | [4] |
| Cercospora sp. JNU001 | Co-cultured with Bacillus velezensis B04 | 984.4 | [4] |
| Cercospora sp. JNU001 | Co-cultured with Lysinibacillus sp. B15 | 626.3 | [4] |
Experimental Protocols
Isolation and Purification of this compound
This protocol is adapted from established methods for the extraction and purification of this compound from fungal cultures.
Materials:
-
Cercospora sp. culture grown on Potato Dextrose Agar (PDA) plates under continuous light.
-
Ethyl acetate
-
0.5N Sodium hydroxide (NaOH)
-
6N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane:isopropanol, 8:2 v/v)
-
Rotary evaporator
-
Spectrophotometer
Procedure:
-
Extraction:
-
Scrape the mycelium and underlying agar from the PDA plates.
-
Homogenize the collected material in ethyl acetate.
-
Filter the mixture to remove solid debris.
-
Extract the ethyl acetate filtrate with 0.5N NaOH. The this compound will move into the aqueous basic layer, which will turn a deep red/purple color.
-
Separate the aqueous layer.
-
-
Acidification and Re-extraction:
-
Acidify the aqueous extract to approximately pH 2 with 6N HCl. The color will shift from purple to red as this compound precipitates.
-
Extract the acidified solution with ethyl acetate. The protonated this compound will move back into the organic layer.
-
Wash the ethyl acetate layer with distilled water to remove excess acid.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the ethyl acetate extract using a rotary evaporator to obtain a crude this compound residue.
-
Purify the crude extract using silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate or a hexane:isopropanol mixture).
-
Collect the red-colored fractions.
-
-
Analysis and Quantification:
-
Monitor the purity of the fractions using Thin Layer Chromatography (TLC) on silica gel plates.
-
Combine the pure fractions and evaporate the solvent to yield crystalline this compound.
-
Quantify the this compound spectrophotometrically by measuring the absorbance at its characteristic wavelength maximum (around 470-480 nm in a suitable solvent like acetone or ethanol) and using the Beer-Lambert law with a known extinction coefficient.
-
Identification of Biosynthesis Genes using Restriction Enzyme-Mediated Integration (REMI)
REMI is a powerful technique for insertional mutagenesis that was instrumental in identifying the genes involved in this compound biosynthesis. This protocol provides a general workflow.
Materials:
-
Protoplasts of the target Cercospora species.
-
A REMI vector containing a selectable marker (e.g., hygromycin resistance) and a restriction site for the enzyme to be used.
-
The corresponding restriction enzyme (e.g., BamHI).
-
Protoplast transformation buffer (e.g., containing polyethylene glycol (PEG) and CaCl₂).
-
Regeneration medium with an osmotic stabilizer (e.g., sorbitol).
-
Selective medium containing the appropriate antibiotic (e.g., hygromycin).
-
Genomic DNA extraction reagents.
-
Primers for inverse PCR or other plasmid rescue techniques.
-
DNA sequencing reagents.
Procedure:
-
Protoplast Preparation:
-
Grow the fungal mycelium in liquid culture.
-
Treat the mycelium with a mixture of cell wall-degrading enzymes (e.g., driselase, lyticase) in an osmotic buffer to generate protoplasts.
-
Filter the protoplast suspension to remove mycelial debris and wash the protoplasts with the osmotic buffer.
-
-
REMI Transformation:
-
Linearize the REMI vector with the chosen restriction enzyme.
-
Mix the protoplasts with the linearized plasmid DNA and the same restriction enzyme.
-
Add the PEG-containing transformation buffer to induce DNA uptake.
-
Incubate the transformation mixture on ice.
-
-
Selection of Transformants:
-
Plate the transformed protoplasts onto regeneration medium and incubate to allow for cell wall regeneration.
-
Overlay the plates with a selective medium containing the appropriate antibiotic to select for transformants that have integrated the plasmid.
-
Incubate until resistant colonies appear.
-
-
Screening for Mutants:
-
Visually screen the transformant colonies for a loss of red pigmentation, indicating a defect in this compound production.
-
Subculture the non-pigmented mutants to confirm the stability of the phenotype.
-
-
Identification of the Disrupted Gene:
-
Extract genomic DNA from the this compound-deficient mutants.
-
Use techniques such as plasmid rescue or inverse PCR to isolate the fungal DNA flanking the integrated plasmid.
-
Sequence the flanking DNA.
-
Use BLAST or other bioinformatics tools to identify the gene that was disrupted by the plasmid insertion. This led to the initial identification of the CTB1 gene, a polyketide synthase essential for this compound biosynthesis.
-
Signaling Pathways and Biosynthesis
This compound Biosynthesis Pathway
This compound is synthesized via a polyketide pathway, with the core of its biosynthetic machinery encoded by a cluster of genes known as the CTB cluster. The key enzyme, CTB1, is a non-reducing polyketide synthase (NR-PKS) that initiates the process.
Caption: Simplified biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated by environmental cues and intracellular signaling pathways. Light is a primary inducer, and its signal is transduced through complex networks that involve calcium/calmodulin-dependent signaling and a MAP kinase cascade. These pathways ultimately regulate the expression of transcription factors, such as CRG1 and the pathway-specific activator CTB8, which in turn control the expression of the CTB gene cluster.
Caption: Regulatory network for this compound biosynthesis.
Conclusion
The discovery and subsequent characterization of this compound represent a significant advancement in the field of phytopathology and natural product chemistry. From its initial identification as a fungal pigment to the elucidation of its complex, light-activated mode of action and the intricate molecular machinery governing its production, this compound has become a model system for studying fungal virulence, photosensitization, and the regulation of secondary metabolism. The knowledge gained from this research provides a solid foundation for developing novel strategies to control Cercospora-induced plant diseases and for exploring the potential biotechnological and pharmacological applications of this potent phototoxin.
References
The Double-Edged Sword of Cercospora: Unraveling the Biological Role of Cercosporin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, stands as a pivotal molecule in the intricate dance between pathogen and host. This technical guide delves into the multifaceted biological roles of this compound, exploring its biosynthesis, potent photodynamic mechanism of action, the complex regulatory networks governing its production, and the fascinating strategies evolved by Cercospora species to tolerate their own toxic arsenal. This document provides a comprehensive resource, integrating quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of this compound's significance in fungal pathogenesis and its potential as a target for novel disease management strategies and a tool in biomedical research.
Introduction
Cercospora species are notorious plant pathogens, responsible for significant economic losses in a wide array of crops worldwide.[1] A key determinant of their virulence is the production of this compound, a red-pigmented secondary metabolite.[2] This molecule is not a conventional toxin; its destructive power is unleashed upon exposure to light. As a photosensitizer, this compound absorbs light energy and transfers it to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[2][3] These ROS then indiscriminately attack cellular components, leading to lipid peroxidation, membrane damage, and ultimately, cell death.[2] This guide will provide a detailed exploration of the molecular underpinnings of this compound's function and its central role in the pathogenicity of Cercospora species.
Mechanism of Action: A Photodynamic Assault
The toxicity of this compound is fundamentally linked to its photodynamic properties. In the dark, this compound is largely inert. However, upon illumination, it transitions to an excited triplet state. This energized molecule can then follow two main pathways to induce cellular damage, collectively known as Type I and Type II photosensitization reactions.
-
Type II Reaction (Singlet Oxygen Production): The predominant mechanism for this compound-mediated toxicity involves the direct transfer of energy from the excited triplet state of this compound to ground-state molecular oxygen (³O₂). This process generates singlet oxygen (¹O₂), a highly reactive and cytotoxic molecule.[2] Singlet oxygen has a short half-life in biological systems but can diffuse over short distances to react with a wide range of biological molecules, including lipids, proteins, and nucleic acids.[4] The primary target of this compound-generated singlet oxygen is the cell membrane, where it initiates a chain reaction of lipid peroxidation, leading to a loss of membrane integrity and fluidity.[2]
-
Type I Reaction (Superoxide Production): In the presence of a suitable reducing substrate, the excited this compound molecule can also initiate a Type I reaction. This involves the transfer of an electron to molecular oxygen, resulting in the formation of the superoxide anion (O₂⁻).[3] While this compound is a potent producer of singlet oxygen, its capacity to generate superoxide is considered a secondary, but still significant, contributor to its overall toxicity.
The devastating consequence of this ROS barrage is the breakdown of host cell membranes, causing the leakage of nutrients into the intercellular space, which the fungus then utilizes for its growth and proliferation.[2]
Quantitative Analysis of this compound's Photodynamic Activity
The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. This compound exhibits a remarkably high singlet oxygen quantum yield, making it a potent photodynamic agent.
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
| This compound | Dioxane | 0.97 |
| This compound | Benzene | 0.81 |
| This compound | Deuterated Water (D₂O) | 0.84 |
| Hexaacetyl-dihydrothis compound (Reduced form) | Organic Solvents | 0.14 - 0.18 |
| Hexaacetyl-dihydrothis compound (Reduced form) | Water | 0.02 - 0.04 |
This table summarizes the singlet oxygen quantum yield of this compound and its reduced form in various solvents, highlighting the high efficiency of the native toxin and the significantly lower photodynamic activity of its reduced state.
The this compound Biosynthetic Pathway: A Genetically Orchestrated Process
The production of this compound is a complex process orchestrated by a cluster of genes known as the this compound toxin biosynthesis (CTB) gene cluster.[5] This cluster contains the genetic blueprint for the enzymes required to synthesize the intricate perylenequinone structure of this compound from simple precursors.
The core of the this compound molecule is derived from the polyketide pathway. The key enzyme, a polyketide synthase (PKS) encoded by the CTB1 gene, initiates the process.[5] Subsequent steps involve a series of modifications, including cyclization, oxidation, methylation, and dimerization, carried out by other enzymes encoded within the CTB cluster. Key genes and their putative functions in the pathway are summarized below:
| Gene | Putative Function |
| CTB1 | Polyketide Synthase (PKS) |
| CTB2 | O-methyltransferase |
| CTB3 | FAD/FMN-dependent oxidoreductase, O-methyltransferase |
| CTB4 | Major Facilitator Superfamily (MFS) transporter |
| CTB5 | NADPH-dependent oxidoreductase |
| CTB6 | Ketoreductase |
| CTB7 | FAD-dependent monooxygenase |
| CTB8 | Zn(II)2Cys6 transcription factor |
| CRG1 | Transcription factor regulating this compound production and resistance |
This table outlines the key genes within the this compound biosynthesis (CTB) cluster and their proposed functions in the synthesis and regulation of the toxin.
Visualizing the this compound Biosynthesis Pathway
Caption: A simplified workflow of the this compound biosynthesis pathway.
Regulation of this compound Production: Responding to Environmental Cues
The production of this compound by Cercospora species is not constitutive but is instead tightly regulated by a variety of environmental signals, with light being the most critical factor.[2]
-
Light: Light is an absolute requirement for this compound biosynthesis.[2] The fungus perceives light, which triggers the transcriptional activation of the CTB gene cluster. The wavelengths of light most effective at inducing this compound production are in the blue and green regions of the spectrum (approximately 400-600 nm), which correspond to the absorption spectrum of the this compound molecule itself.[2]
-
Nutrient Availability: The composition of the growth medium significantly influences this compound production. Carbon and nitrogen sources, as well as the presence of certain ions, can either enhance or suppress toxin synthesis.[6] For instance, some studies have shown that a high carbon-to-nitrogen ratio can favor this compound accumulation.[6]
-
Temperature: Temperature also plays a role in regulating this compound production, with optimal temperatures for toxin synthesis varying between different Cercospora species and isolates.[6]
-
Signaling Pathways: Intracellular signaling cascades are also involved in regulating this compound biosynthesis. Studies have implicated calcium/calmodulin-dependent signaling pathways in this process.[3] The transcription factor CRG1 is a key regulator, controlling both this compound production and resistance.[5]
Quantitative Impact of Culture Conditions on this compound Production
The yield of this compound can vary dramatically depending on the culture conditions. Optimization of these parameters is crucial for laboratory studies and potential biotechnological applications.
| Cercospora Species | Culture Medium | Condition | This compound Yield |
| Cercospora sp. JNU001 | Modified S-7 Medium | Monoculture | 128.2 mg/L |
| Cercospora sp. JNU001 | Modified S-7 Medium | Co-culture with Bacillus velezensis B04 | 984.4 mg/L |
| Cercospora sp. JNU001 | Modified S-7 Medium | Co-culture with Lysinibacillus sp. B15 | 626.3 mg/L |
| Cercospora sorghi f. sp. maydis | Coconut water enriched with yeast and salts | Optimized | 177.34 nmol/plug |
This table illustrates the significant impact of culture conditions, including co-culturing with specific bacteria, on the production of this compound.[7][8]
Fungal Resistance to a Self-Made Toxin: A Tale of Adaptation
One of the most intriguing aspects of this compound biology is the ability of Cercospora species to produce millimolar concentrations of this potent toxin without succumbing to its effects, while concentrations as low as 1 µM are lethal to plant cells.[2] This remarkable autoresistance is not conferred by a single mechanism but rather by a suite of sophisticated strategies.
-
Chemical Modification: A primary mechanism of resistance involves the chemical reduction of this compound to a less toxic, dihydroxy form.[9] This reduced form, hexaacetyl-dihydrothis compound, exhibits a significantly lower singlet oxygen quantum yield, rendering it far less photodynamically active.[9]
-
Active Efflux: Cercospora species employ dedicated transporters to actively pump this compound out of the fungal cell, preventing its accumulation to toxic intracellular levels. The CTB4 gene, located within the CTB cluster, encodes a Major Facilitator Superfamily (MFS) transporter that is believed to play a role in this process.[5] Another gene, ATR1, encoding an ABC transporter, has also been implicated in this compound resistance.[9]
-
Antioxidant Systems: The fungus possesses robust antioxidant systems to quench any ROS that may be generated intracellularly. The vitamin B6 (pyridoxine) biosynthesis pathway has been shown to be crucial for this compound resistance, as pyridoxine can quench singlet oxygen.[10]
-
Transcriptional Regulation: The expression of resistance genes is tightly controlled. The transcription factor CRG1, in addition to regulating this compound production, also plays a central role in orchestrating the expression of genes involved in autoresistance.[5]
Visualizing the this compound Resistance Mechanisms
Caption: Key mechanisms of this compound autoresistance in Cercospora species.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of this compound.
This compound Extraction and Quantification
Objective: To extract and quantify the amount of this compound produced by Cercospora cultures.
Protocol:
-
Culture: Grow Cercospora isolates on a suitable solid medium (e.g., potato dextrose agar) under continuous light for a defined period (e.g., 10-14 days).[6]
-
Extraction:
-
Spectrophotometric Method: Excise agar plugs of a standard diameter from the culture plate. Submerge the plugs in 5 N KOH and incubate in the dark for 4 hours.[6]
-
HPLC Method: For a more quantitative analysis, extract this compound from mycelial mats or culture filtrates using an organic solvent such as ethyl acetate.[11]
-
-
Quantification:
-
Spectrophotometry: Measure the absorbance of the KOH extract at 480 nm. Calculate the concentration of this compound using the molar extinction coefficient (ε) of 23,300 M⁻¹cm⁻¹.[6]
-
High-Performance Liquid Chromatography (HPLC): Separate the extracted compounds using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile and water with acetic acid). Detect this compound using a UV-Vis detector at its characteristic absorbance maxima. Quantify by comparing the peak area to a standard curve of purified this compound.[11]
-
Singlet Oxygen Detection
Objective: To detect and quantify the production of singlet oxygen by this compound upon photo-irradiation.
Protocol using Singlet Oxygen Sensor Green (SOSG):
-
Reagent Preparation: Prepare a stock solution of Singlet Oxygen Sensor Green (SOSG) in methanol. The final working concentration typically ranges from 1-10 µM.[12][13]
-
Assay Setup: In a suitable buffer (e.g., phosphate buffer), combine the this compound solution and the SOSG working solution.
-
Photo-irradiation: Expose the solution to a light source with a wavelength that is absorbed by this compound (e.g., 450-500 nm).
-
Fluorescence Measurement: Measure the increase in fluorescence intensity at the emission maximum of the SOSG-endoperoxide product (~525 nm) using a fluorometer. The rate of increase in fluorescence is proportional to the rate of singlet oxygen production.[14]
Gene Knockout in Cercospora using Split-Marker Transformation
Objective: To create targeted gene disruptions in Cercospora to study gene function.
Protocol Overview:
-
Construct Generation: Generate two overlapping fragments of a selectable marker gene (e.g., hygromycin resistance) that are flanked by sequences homologous to the target gene's upstream and downstream regions.
-
Protoplast Isolation: Generate protoplasts from young Cercospora mycelia by enzymatic digestion of the cell wall using a mixture of enzymes such as driselase, lysing enzymes, and chitinase in an osmotic stabilizer.[15]
-
Transformation: Introduce the two split-marker DNA fragments into the protoplasts using polyethylene glycol (PEG)-mediated transformation.[16]
-
Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the selective agent. Screen the resulting resistant colonies by PCR to confirm homologous recombination and targeted gene disruption.
Visualizing the Gene Knockout Workflow
Caption: A workflow for targeted gene knockout in Cercospora using the split-marker approach.
Pathogenicity Assay
Objective: To assess the virulence of Cercospora isolates on a susceptible host plant.
Protocol:
-
Inoculum Preparation: Grow the Cercospora isolate on a sporulation-inducing medium. Harvest the conidia and prepare a spore suspension of a known concentration (e.g., 1 x 10⁵ spores/mL) in sterile water with a surfactant (e.g., Tween 20).[17]
-
Inoculation: Spray the spore suspension onto the leaves of susceptible host plants until runoff.[18]
-
Incubation: Place the inoculated plants in a high-humidity chamber for 48-72 hours to facilitate infection. Subsequently, move the plants to a growth chamber with controlled light and temperature conditions.[18]
-
Disease Assessment: Monitor the plants for the development of disease symptoms (e.g., leaf spots) over a period of 2-4 weeks. Disease severity can be scored based on the number and size of lesions.[19]
Conclusion and Future Directions
This compound is a remarkable example of a highly evolved virulence factor. Its light-activated, ROS-generating mechanism provides Cercospora species with a powerful weapon to overcome host defenses and establish infection. The intricate genetic and regulatory networks controlling its biosynthesis and the sophisticated mechanisms of self-resistance highlight the evolutionary arms race between plants and their pathogens.
For researchers and scientists, a deeper understanding of the this compound system offers numerous opportunities. Targeting the CTB pathway or the regulatory networks that control its expression presents a promising avenue for the development of novel, specific fungicides. Furthermore, elucidating the full repertoire of resistance mechanisms in Cercospora could provide valuable genetic resources for engineering disease-resistant crops.
For drug development professionals, this compound and its analogs hold potential as photosensitizers in photodynamic therapy (PDT) for the treatment of cancer and other diseases. Its high singlet oxygen quantum yield and unique chemical structure make it an attractive scaffold for the design of new phototherapeutic agents.
Future research should focus on several key areas:
-
Quantitative analysis of the impact of specific light wavelengths on CTB gene expression and this compound production.
-
Elucidation of the complete three-dimensional structures of the CTB enzymes to understand their catalytic mechanisms.
-
Identification of novel genes and pathways involved in this compound resistance.
-
High-throughput screening of chemical libraries to identify inhibitors of this compound biosynthesis or its photodynamic activity.
By continuing to unravel the complexities of this compound's biological role, the scientific community can pave the way for innovative solutions in agriculture and medicine.
References
- 1. Phytopathogenic Cercosporoid Fungi—From Taxonomy to Modern Biochemistry and Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 3. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsnet.org [apsnet.org]
- 7. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 10. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. cdnsciencepub.com [cdnsciencepub.com]
Cercosporin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin is a naturally occurring perylenequinone pigment produced by fungi of the genus Cercospora.[1][2][3] These fungi are plant pathogens responsible for a variety of leaf spot diseases on numerous crops.[3] The potent photodynamic properties of this compound, which lead to the generation of reactive oxygen species (ROS) upon exposure to light, are central to its biological activity and its role in plant pathogenesis.[4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, photodynamic activity, and biological activities of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure
This compound possesses a unique and complex chemical structure. It is characterized by a perylenequinone core, which is a polycyclic aromatic hydrocarbon.[1][6] A distinctive feature of its structure is a seven-membered methylenedioxy bridge, which is uncommon in natural products.[6]
Molecular Formula: C₂₉H₂₆O₁₀[3][7]
IUPAC Name: 7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.0²,¹¹.0³,⁸.0⁴,²².0¹⁸,²³]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 534.51 g/mol | [7] |
| Appearance | Red solid | [7] |
| Melting Point | Data not consistently available | |
| Solubility | Soluble in DMF, DMSO, ethanol, and chloroform.[7][8] Sparingly soluble in water.[9] | [7][8][9] |
| UV-Vis λmax (in Ethanol) | 225, 269, 470 nm | [8] |
Table 2: Photodynamic Properties of this compound
| Property | Value | Reference(s) |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 - 0.97 | [10][11] |
| Mechanism | Type II (singlet oxygen) and Type I (superoxide) | [4][5] |
Table 3: Biological Activities of this compound
| Activity Type | Organism/Cell Line | Measurement | Value | Reference(s) |
| Cytotoxicity (in vitro) | HeLa | CC₅₀ | 241 nM | [8] |
| A432 | CC₅₀ | 282 nM | [8] | |
| MCF-7 | CC₅₀ | 174 nM | [8] | |
| T98G (Glioblastoma) | LD₅₀ (PDT) | 0.14 J/cm² | [12] | |
| U87 (Glioblastoma) | LD₅₀ (PDT) | 0.24 J/cm² | [12] | |
| MCF-7 (Breast Adenocarcinoma) | LD₅₀ (PDT) | 0.26 J/cm² | [12] | |
| Antimicrobial Activity | Gram-positive bacteria | General | Active | [7] |
| Fungi | General | Active | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method (CLSI Guidelines)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal and antibacterial susceptibility testing.[13][14][15][16]
a. For Fungi (Yeast - based on CLSI M27): [14]
-
Inoculum Preparation:
-
From a fresh culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to obtain the final inoculum density.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined visually or with a spectrophotometer.
-
b. For Bacteria (based on CLSI M07): [17][18][19]
-
Inoculum Preparation:
-
Suspend several colonies from a fresh culture on a suitable agar medium in sterile saline or broth.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Assessment of Phototoxicity in Cell Culture using the MTT Assay
This protocol is a standard method for assessing cell viability and can be adapted for phototoxicity studies.[20][21][22]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Incubation:
-
Treat the cells with various concentrations of this compound (prepared in appropriate cell culture medium) and incubate for a predetermined period (e.g., 4-24 hours) in the dark. Include a solvent control.
-
-
Irradiation:
-
Expose one set of plates to a light source with a wavelength corresponding to the absorption maximum of this compound (e.g., around 470 nm) for a specific duration to deliver a defined light dose.
-
Keep a duplicate set of plates in the dark to assess dark toxicity.
-
-
Post-Irradiation Incubation:
-
After irradiation, replace the drug-containing medium with fresh medium and incubate the cells for a further 24-48 hours.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control. The IC₅₀ value is the concentration of this compound that reduces cell viability by 50% under light-exposed conditions (phototoxicity) and dark conditions (cytotoxicity).
-
Measurement of Singlet Oxygen Quantum Yield (ΦΔ) using 1,3-Diphenylisobenzofuran (DPBF)
This protocol describes a common indirect method for quantifying singlet oxygen generation.[23][24][25]
-
Reagent Preparation:
-
Prepare stock solutions of this compound (the photosensitizer), a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal or Methylene Blue), and 1,3-diphenylisobenzofuran (DPBF) in a suitable solvent (e.g., ethanol or DMF).
-
-
Reaction Setup:
-
In a quartz cuvette, mix the photosensitizer (this compound or the reference) with DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength, and the initial absorbance of DPBF at its maximum (around 415 nm) should be around 1.0.
-
-
Irradiation and Measurement:
-
Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not.
-
Monitor the decrease in the absorbance of DPBF at regular time intervals.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance of DPBF versus time. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of this compound (ΦΔ_cerc) can be calculated using the following formula: ΦΔ_cerc = ΦΔ_ref * (k_cerc / k_ref) * (I_ref / I_cerc) where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference photosensitizer.
-
k_cerc and k_ref are the slopes of the ln(Abs) vs. time plots for this compound and the reference, respectively.
-
I_cerc and I_ref are the rates of light absorption by this compound and the reference, respectively (can be determined from the absorbance at the irradiation wavelength).
-
-
Signaling Pathways and Experimental Workflows
Photosensitization Mechanism of this compound
The primary mode of action of this compound involves the generation of reactive oxygen species upon photoactivation. This process is illustrated in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 5. Light-Induced Production of Singlet Oxygen and Superoxide by the Fungal Toxin, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure of this compound, a naturally occurring quinone - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 头孢菌素 来源于Cercospora hayii | Sigma-Aldrich [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Dihydrothis compound singlet oxygen production and subcellular localization: a possible defense against this compound phototoxicity in Cercospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. journals.asm.org [journals.asm.org]
- 14. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 15. mdpi.com [mdpi.com]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. mdpi.com [mdpi.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. research.cbc.osu.edu [research.cbc.osu.edu]
- 24. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. stars.library.ucf.edu [stars.library.ucf.edu]
The Core Mechanism of Cercosporin-Induced Reactive Oxygen Species Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, is a potent photosensitizer with significant implications in plant pathology and potential applications in photodynamic therapy. Its cytotoxicity is primarily attributed to the light-dependent generation of reactive oxygen species (ROS), which cause widespread damage to cellular components. This technical guide provides an in-depth exploration of the mechanisms by which this compound generates ROS, details experimental protocols for their detection and quantification, and presents key quantitative data to support further research and development.
Introduction
This compound is a naturally occurring photosensitizer that, upon exposure to light, initiates a cascade of events leading to the production of highly reactive and cytotoxic molecules.[1][2][3] The universal toxicity of this compound to a wide range of organisms, including plants, bacteria, fungi, and even mammalian cells, is a direct consequence of its efficiency in generating ROS.[3][4] Understanding the fundamental mechanisms of this compound-induced ROS production is crucial for developing strategies to mitigate its effects in agriculture and for harnessing its photodynamic properties for therapeutic purposes.
The Dual Mechanism of Reactive Oxygen Species Generation
Upon absorption of light energy, this compound transitions from its ground state (this compound) to an electronically excited singlet state (¹this compound). It then rapidly undergoes intersystem crossing to a more stable, long-lived triplet state (³this compound).[4] This excited triplet state is the primary initiator of two distinct pathways for ROS generation, known as Type I and Type II photosensitization reactions.
Type II Photosensitization: The Singlet Oxygen Pathway
The predominant mechanism of this compound's action is the Type II pathway, which involves a direct energy transfer from the excited triplet state of this compound (³this compound*) to ground-state molecular oxygen (³O₂).[5][6] This process results in the formation of singlet oxygen (¹O₂), a highly reactive, non-radical ROS.[2][5] Singlet oxygen is particularly damaging to biological systems due to its ability to react with a wide range of cellular macromolecules, most notably causing the peroxidation of membrane lipids.[4] The high quantum yield of singlet oxygen production by this compound underscores the significance of this pathway in its overall toxicity.[5]
Type I Photosensitization: The Superoxide Pathway
In the Type I pathway, the excited triplet this compound (³this compound*) interacts with a reducing substrate, such as a cellular molecule, to abstract an electron or a hydrogen atom. This results in the formation of a reduced this compound radical and a substrate radical. The reduced this compound can then react with ground-state oxygen (³O₂) to produce the superoxide anion radical (O₂•⁻).[1][2] While considered a secondary pathway compared to singlet oxygen production, the generation of superoxide contributes to the overall oxidative stress induced by this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and a general workflow for investigating this compound-induced ROS.
Quantitative Data on ROS Generation
The efficiency of ROS production by this compound can be quantified, particularly for singlet oxygen.
| Parameter | Value | Solvent/Conditions | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 | Benzene | [5] |
| 0.84 - 0.97 | Various organic solvents and water | ||
| Superoxide Production | Detected | In the presence of a reducing substrate | [1][2] |
Note: While the production of superoxide has been qualitatively confirmed, specific quantum yields are not as readily available in the literature as those for singlet oxygen, reflecting the predominance of the Type II mechanism.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to detect and quantify this compound-induced ROS and their downstream effects.
Detection of Singlet Oxygen: Cholesterol Oxidation Assay
This assay is based on the specific reaction of singlet oxygen with cholesterol to form 5α-hydroperoxycholesterol.[2]
Materials:
-
This compound solution of known concentration
-
Cholesterol
-
Appropriate solvent (e.g., ethanol, methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., hexane:ethyl acetate mixture)
-
Visualization reagent (e.g., phosphomolybdic acid spray or iodine vapor)
-
Light source with a defined wavelength spectrum
Procedure:
-
Prepare a solution of cholesterol and this compound in a suitable solvent in a reaction vessel.
-
A control sample containing only cholesterol should be prepared under the same conditions.
-
Expose the experimental sample to a light source for a defined period. The control sample should be kept in the dark.
-
After light exposure, evaporate the solvent from both samples.
-
Redissolve the residues in a small volume of a suitable solvent for spotting on a TLC plate.
-
Spot the experimental and control samples, along with a cholesterol standard, onto the TLC plate.
-
Develop the TLC plate in a chamber with the appropriate developing solvent.
-
After development, dry the plate and visualize the spots using a suitable reagent.
-
The formation of a new spot corresponding to 5α-hydroperoxycholesterol in the light-exposed sample, which is absent in the control, indicates the production of singlet oxygen.
Detection of Superoxide: Nitroblue Tetrazolium (NBT) Reduction Assay
This assay relies on the reduction of the yellow, water-soluble NBT to a blue, insoluble formazan precipitate by superoxide anions.[1][2]
Materials:
-
This compound solution
-
Nitroblue tetrazolium (NBT) solution
-
A reducing substrate (e.g., NADH or methionine)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Superoxide dismutase (SOD) for control experiments
-
Spectrophotometer
Procedure:
-
In a microplate or cuvette, prepare a reaction mixture containing the buffer, NBT solution, and the reducing substrate.
-
Add the this compound solution to the experimental wells. For control wells, add an equal volume of solvent. To confirm the specificity of the reaction, a separate set of experimental wells should be prepared containing SOD.
-
Incubate the plate in the dark for a short period to establish a baseline.
-
Expose the plate to a light source.
-
Measure the absorbance at a wavelength corresponding to the formazan product (typically around 560 nm) at regular intervals.
-
An increase in absorbance in the this compound-containing wells, which is inhibited by SOD, indicates the production of superoxide.
Quantification of Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate) previously treated with this compound and light
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
MDA standard for calibration curve
-
Spectrophotometer or fluorometer
Procedure:
-
Homogenize the biological sample in a suitable buffer.
-
To a known volume of the homogenate, add TCA to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated protein.
-
Collect the supernatant and add the TBA reagent. It is advisable to also add BHT to the TBA reagent to prevent non-specific oxidation during heating.
-
Incubate the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the color to develop.
-
Cool the samples and measure the absorbance or fluorescence at the appropriate wavelength (typically 532 nm for absorbance).
-
Quantify the amount of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Conclusion
This compound's potent photodynamic activity is a direct result of its efficient generation of reactive oxygen species, primarily singlet oxygen, upon light activation. The dual Type I and Type II mechanisms contribute to a broad spectrum of cellular damage, with lipid peroxidation being a key consequence. The experimental protocols detailed in this guide provide a framework for the robust detection and quantification of these reactive species and their effects, facilitating further research into the pathological and therapeutic potential of this fascinating phytotoxin. For professionals in drug development, the high singlet oxygen quantum yield of this compound makes it an intriguing candidate for photodynamic therapy, warranting further investigation into its targeted delivery and activation.
References
- 1. Light-induced production of singlet oxygen and superoxide by the fungal toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 4. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of spin traps to detect superoxide production in living cells by electron paramagnetic resonance (EPR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Singlet Oxygen Quantum Yield of Cercosporin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the singlet oxygen quantum yield of cercosporin, a photoactivated perylenequinone toxin. The document details the quantitative data, experimental methodologies for its determination, and the key signaling pathways involved in its phototoxicity.
Quantitative Data: Singlet Oxygen Quantum Yield of this compound and its Derivatives
This compound is a highly efficient photosensitizer, characterized by a high singlet oxygen quantum yield (ΦΔ), which is largely independent of the solvent environment. In contrast, its reduced and acetylated derivative, hexaacetyl-dihydrothis compound (HAC), exhibits a significantly lower capacity for singlet oxygen production, particularly in aqueous solutions.[1] This difference in photochemistry is a key aspect of the self-resistance mechanism in this compound-producing fungi. The quantitative data is summarized in the tables below.
Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of this compound in Various Solvents
| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Dioxane | 0.97 | [1] |
| D₂O | 0.84 | [1] |
| Various Organic Solvents | 0.84 - 0.97 | [1] |
Table 2: Singlet Oxygen Quantum Yield (ΦΔ) of Hexaacetyl-dihydrothis compound (HAC)
| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Organic Solvents | 0.14 - 0.18 | [1] |
| Water | 0.02 - 0.04 | [1] |
Experimental Protocols for Determining Singlet Oxygen Quantum Yield
The determination of the singlet oxygen quantum yield of this compound can be achieved through both indirect and direct methods.
Indirect Method: Chemical Trapping with Cholesterol
This method relies on the specific reaction of singlet oxygen with a chemical trap, in this case, cholesterol, to form a characteristic product, 5α-hydroperoxycholesterol.[2][3]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent (e.g., ethanol).
-
Prepare a solution of cholesterol in the same solvent.
-
Mix the this compound and cholesterol solutions in a quartz cuvette. A typical final concentration might be in the micromolar range for this compound.
-
-
Irradiation:
-
Expose the sample to a light source with a wavelength corresponding to the absorption maximum of this compound (approximately 470 nm).
-
Use a light source with a known and stable output, such as a filtered lamp or a laser.
-
Control the temperature of the sample during irradiation.
-
-
Product Analysis:
-
After irradiation, extract the lipids from the solution.
-
Analyze the extract for the presence of 5α-hydroperoxycholesterol. This is typically done using High-Performance Liquid Chromatography (HPLC). The hydroperoxide can be detected using UV absorbance or more specific methods like mass spectrometry after derivatization.
-
-
Quantification:
-
The singlet oxygen quantum yield is determined by comparing the amount of 5α-hydroperoxycholesterol formed with that produced by a reference photosensitizer with a known ΦΔ under the same conditions.
-
Direct Method: Detection of Singlet Oxygen Phosphorescence
This method involves the direct detection of the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen as it decays back to its ground state. The emission maximum is at approximately 1270 nm.[1]
Experimental Protocol:
-
Instrumentation:
-
A highly sensitive NIR emission spectrometer is required. This typically includes:
-
A pulsed laser for excitation of the photosensitizer.
-
A monochromator to select the emission wavelength.
-
A sensitive NIR detector, such as a liquid nitrogen-cooled Germanium photodiode or a photomultiplier tube (PMT) sensitive in the NIR region.
-
Time-correlated single-photon counting (TCSPC) electronics for time-resolved measurements.
-
-
-
Sample Preparation:
-
Prepare a solution of this compound in the solvent of interest in a quartz cuvette.
-
Ensure the solution is optically clear and free of scattering particles.
-
-
Measurement:
-
Excite the sample with the laser at a wavelength strongly absorbed by this compound.
-
Collect the emission at a right angle to the excitation beam.
-
Scan the emission monochromator around 1270 nm to obtain the phosphorescence spectrum of singlet oxygen.
-
Measure the decay kinetics of the phosphorescence signal to determine the lifetime of singlet oxygen in the specific solvent.
-
-
Quantum Yield Calculation:
-
The singlet oxygen quantum yield is determined ratiometrically by comparing the intensity of the phosphorescence signal from the this compound solution to that of a standard photosensitizer with a known ΦΔ, measured under identical experimental conditions (e.g., same solvent, excitation power, and absorbance at the excitation wavelength).
-
Visualizing Experimental and Signaling Pathways
Experimental Workflow for Singlet Oxygen Quantum Yield Determination
The following diagram illustrates the key steps involved in both the indirect and direct methods for determining the singlet oxygen quantum yield of this compound.
Signaling Pathway of this compound-Induced Phototoxicity
This compound exerts its toxic effects through the light-dependent generation of singlet oxygen, which initiates a cascade of damaging cellular events, primarily lipid peroxidation, leading to membrane dysfunction and eventual cell death.
References
- 1. Apoptosis, necrosis and cell proliferation-inhibition by cyclosporine A in U937 cells (a human monocytic cell line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Singlet oxygen phosphorescence imaging by superconducting single-photon detector and time-correlated single-photon counting [opg.optica.org]
- 3. researchgate.net [researchgate.net]
Cercosporin Toxicity: A Deep Dive into its Mechanisms Across Diverse Cell Types
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cercosporin, a naturally occurring perylenequinone pigment produced by fungi of the genus Cercospora, has garnered significant attention for its potent photodynamic and cytotoxic properties. This in-depth technical guide provides a comprehensive overview of this compound's toxicity across various cell types, with a focus on its potential applications in cancer therapy. This document outlines the core mechanisms of action, summarizes quantitative toxicity data, provides detailed experimental protocols, and visualizes the key signaling pathways involved.
Core Mechanism of Action: Light-Dependent Oxidative Damage
This compound's toxicity is primarily driven by its function as a photosensitizer.[1][2] Upon exposure to light, particularly in the 450-470 nm range, the this compound molecule absorbs photons and transitions to an excited triplet state.[3][4] This excited state efficiently transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂) and, to a lesser extent, superoxide anions (O₂⁻).[1][2][5] These ROS are the primary effectors of cellular damage, initiating a cascade of destructive events.
The lipophilic nature of this compound facilitates its accumulation within cellular membranes, with studies indicating its localization in both the mitochondria and the endoplasmic reticulum.[3][6] This targeted accumulation leads to site-specific oxidative damage. The primary consequence of this compound-induced ROS generation is the peroxidation of membrane lipids.[7][8] This process disrupts the integrity of cellular and organellar membranes, leading to increased membrane fluidity, leakage of cellular contents, and ultimately, cell death.[4][8]
Quantitative Analysis of this compound's Cytotoxic and Photocytotoxic Effects
The cytotoxic and photocytotoxic effects of this compound have been evaluated in various cell lines. The following tables summarize the available quantitative data, highlighting the differential sensitivity of cancer cells to this potent compound. It is important to note that the toxicity of this compound is significantly enhanced in the presence of light (photodynamic therapy or PDT).
| Cell Line | Cell Type | Condition | IC50/LD50 Value | Reference |
| MCF-7 | Human Breast Adenocarcinoma | Dark | 4.68 µM (IC50) | |
| T98G | Human Glioblastoma Multiforme | PDT (450 nm) | ~0.14 J/cm² (LD50 at 4µM) | [3] |
| U87 | Human Glioblastoma Multiforme | PDT (450 nm) | ~0.24 J/cm² (LD50 at 4µM) | [3] |
| MCF-7 | Human Breast Adenocarcinoma | PDT (450 nm) | ~0.26 J/cm² (LD50 at 4µM) | [3] |
| HBL-100 | Human Breast Epithelial | Not Specified | Active (Concentration not specified) | [9] |
| HeLa | Human Cervical Cancer | Not Specified | Active (Concentration not specified) | [9] |
| SW1573 | Human Lung Cancer | Not Specified | Active (Concentration not specified) | [9] |
| WiDr | Human Colon Adenocarcinoma | Not Specified | Active (Concentration not specified) | [9] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. LD50 (Lethal Dose 50%) in this context refers to the light dose that causes 50% cell death at a given this compound concentration.
Signaling Pathways in this compound-Induced Cell Death
The primary mechanism of this compound-induced cell death is through the induction of overwhelming oxidative stress, leading to both apoptosis and necrosis. The localization of this compound in mitochondria and the endoplasmic reticulum suggests the involvement of intrinsic apoptotic pathways and ER stress responses.
Mitochondrial-Mediated Apoptosis
This compound-induced ROS production directly impacts mitochondrial integrity. This can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[10][11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Endoplasmic Reticulum Stress Pathway
The accumulation of this compound in the endoplasmic reticulum can induce ER stress due to the disruption of protein folding and calcium homeostasis. This activates the Unfolded Protein Response (UPR), which initially aims to restore ER function. However, prolonged or severe ER stress can trigger apoptosis. Key markers of ER stress include the upregulation of GRP78/BiP and CHOP.[1][12] CHOP, in particular, can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.
References
- 1. CyclosporineA augments endoplasmic reticulum stress markers and expression of matrix protein mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 6. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclosporin A inhibits programmed cell death and cytochrome c release induced by fusicoccin in sycamore cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Photodynamic Action of Cercosporin: A Technical Guide to its Light Activation Spectrum and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin, a perylenequinone mycotoxin produced by fungi of the genus Cercospora, is a potent photosensitizer with significant implications in plant pathology and potential applications in photodynamic therapy.[1][2] Its biological activity is contingent upon its activation by light, a process that generates highly reactive oxygen species (ROS), leading to widespread cellular damage.[3][4] This technical guide provides an in-depth exploration of the light activation spectrum of this compound, its photodynamic mechanism, and the downstream cellular consequences. Detailed experimental protocols for the characterization of its photoactivity and effects are also presented.
Light Activation and Photophysical Properties
This compound's photodynamic activity is initiated by the absorption of light, primarily in the visible spectrum.[1] The efficiency of this photoactivation is wavelength-dependent and is dictated by the molecule's absorption characteristics.
Absorption Spectrum
The UV-Visible absorption spectrum of this compound is characterized by distinct peaks in the visible range. High-performance liquid chromatography (HPLC) coupled with a UV-Vis detector provides a reliable method for determining these spectral properties.[5]
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Notes |
| ~480 | 23,300 | |
| Other reported UV maxima | Not specified | UV-Vis spectra from HPLC analysis show characteristic peaks for this compound.[5] |
Table 1: Key Spectral Properties of this compound. This table summarizes the known quantitative data regarding the light absorption of this compound. The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[6]
Quantum Yield of Singlet Oxygen Production
Upon absorption of light energy, this compound transitions to an excited triplet state. This energized molecule can then transfer its energy to molecular oxygen (O₂), generating singlet oxygen (¹O₂), a highly reactive ROS.[3][4] The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which for this compound is remarkably high.
| Parameter | Value | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 | [3][7] |
Table 2: Singlet Oxygen Quantum Yield of this compound. The high quantum yield indicates that for every 100 photons absorbed by this compound, approximately 81 molecules of singlet oxygen are generated, making it a potent photosensitizer.
Mechanism of Action: From Light Absorption to Cellular Demise
The photodynamic mechanism of this compound can be delineated as a series of sequential events, culminating in oxidative stress and cell death.
Caption: Workflow of this compound's photodynamic action.
Oxidative Stress and Cellular Signaling
The massive and indiscriminate generation of ROS by photoactivated this compound overwhelms the cell's antioxidant defenses, leading to a state of severe oxidative stress.[8] This stress, in turn, can activate a variety of cellular signaling pathways, often culminating in programmed cell death or necrosis.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-Induced Production of Singlet Oxygen and Superoxide by the Fungal Toxin, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genes Involved in Cercosporin Production (CTB Genes)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cercosporin is a non-host-specific polyketide phytotoxin produced by many fungi of the genus Cercospora. It is a photosensitizing perylenequinone that, upon exposure to light, generates reactive oxygen species (ROS), leading to lipid peroxidation and cell death. This toxicity is a key virulence factor in many plant diseases caused by Cercospora species. The biosynthesis of this compound is a complex process orchestrated by a cluster of genes known as the this compound toxin biosynthesis (CTB) genes. This technical guide provides a comprehensive overview of the CTB gene cluster, the functions of its constituent genes, the biosynthetic pathway of this compound, and the regulatory networks that control its production.
The this compound Biosynthesis (CTB) Gene Cluster
The genes responsible for this compound biosynthesis are organized in a conserved gene cluster. Initially identified as a core eight-gene cluster in Cercospora nicotianae (CTB1-CTB8), recent studies in Cercospora beticola have expanded this to include additional flanking genes essential for the complete biosynthetic pathway.[1][2]
Core and Expanded CTB Gene Cluster
The core CTB gene cluster consists of eight genes, designated CTB1 through CTB8.[3][4] However, further research has revealed that the functional cluster is larger, including genes previously designated as CTB9, CTB10, CTB11, CTB12, and the this compound facilitator protein (CFP).[2]
Table 1: Genes of the Expanded this compound Biosynthesis (CTB) Cluster and Their Putative Functions
| Gene | Organism of Initial Characterization | Putative Function | Reference(s) |
| CTB1 | Cercospora nicotianae | Iterative, non-reducing polyketide synthase (NR-PKS); catalyzes the initial steps of polyketide chain assembly. | [5] |
| CTB2 | Cercospora nicotianae | O-methyltransferase | [4] |
| CTB3 | Cercospora nicotianae | Bifunctional enzyme with O-methyltransferase and FAD-dependent monooxygenase domains. | [6][7] |
| CTB4 | Cercospora nicotianae | Major facilitator superfamily (MFS) transporter involved in this compound export. | [4] |
| CTB5 | Cercospora nicotianae | NADPH-dependent oxidoreductase. | [4] |
| CTB6 | Cercospora nicotianae | FAD/FMN-dependent oxidoreductase. | [4] |
| CTB7 | Cercospora nicotianae | FAD/FMN-dependent oxidoreductase. | [4] |
| CTB8 | Cercospora nicotianae | Zn(II)2Cys6 transcription factor; pathway-specific regulator of the CTB gene cluster. | [4] |
| CTB9 | Cercospora beticola | Putative enzyme involved in the later steps of this compound biosynthesis. | [8] |
| CTB10 | Cercospora beticola | Putative enzyme involved in the later steps of this compound biosynthesis. | [8] |
| CTB11 | Cercospora beticola | Putative enzyme involved in the later steps of this compound biosynthesis. | [2] |
| CTB12 | Cercospora beticola | Putative enzyme involved in the later steps of this compound biosynthesis. | [2] |
| CFP | Cercospora kikuchii | MFS transporter also implicated in this compound resistance and biosynthesis. | [9] |
This compound Biosynthetic Pathway
The biosynthesis of this compound begins with the synthesis of a polyketide backbone by the NR-PKS CTB1.[5] The initial product is nor-toralactone, which then undergoes a series of enzymatic modifications, including methylation, oxidation, and dimerization, to form the final this compound molecule.[5]
Caption: Proposed biosynthetic pathway of this compound.
Regulation of CTB Gene Expression
The expression of the CTB gene cluster is tightly regulated by a network of transcription factors and signaling pathways in response to environmental cues, most notably light.
Key Transcriptional Regulators
Two main transcription factors have been identified as crucial for the regulation of this compound production:
-
CTB8: A Zn(II)2Cys6 transcription factor that acts as a pathway-specific activator of the CTB genes.[4]
-
CRG1: Another Zn(II)2Cys6 transcription factor that is involved in both this compound resistance and the regulation of its production.[6][7] CRG1 appears to act upstream or in concert with CTB8.[10]
Signaling Pathways
Several signaling pathways have been implicated in the regulation of this compound biosynthesis:
-
Light Signaling: Light is a primary inducer of this compound production. The exact photoreceptors and downstream signaling components in Cercospora are still under investigation, but it is clear that light is a critical environmental cue.
-
Ca2+/Calmodulin Signaling: The calcium/calmodulin signaling pathway plays a role in regulating secondary metabolism in many fungi.[1][3][11][12][13] In Cercospora, this pathway is thought to be involved in the light-mediated induction of this compound biosynthesis.
-
MAP Kinase (MAPK) Signaling: Mitogen-activated protein kinase (MAPK) cascades are conserved signaling modules in eukaryotes that transduce extracellular signals to elicit cellular responses. In fungi, MAPK pathways are involved in regulating a variety of processes, including the biosynthesis of secondary metabolites. The Hog1 and Fus3/Kss1-like MAPK pathways have been implicated in the regulation of mycotoxin production.[14][15][16]
Caption: Simplified regulatory network of this compound production.
Quantitative Data on this compound Production
While many studies have demonstrated the impact of CTB gene disruption on this compound production, detailed quantitative data presented in comprehensive tables is often limited in the primary literature. The following table summarizes qualitative and semi-quantitative findings from various studies.
Table 2: Effect of CTB Gene Disruption on this compound Production
| Gene Disrupted | Organism | Effect on this compound Production | Reference(s) |
| ctb1 | C. nicotianae | Complete loss of this compound production. | [5] |
| ctb2 | C. nicotianae | Complete loss of this compound production. | [4] |
| ctb3 | C. nicotianae | Complete loss of this compound production; accumulation of a yellow pigment. | [6][7] |
| ctb8 | C. nicotianae | Complete loss of this compound production. | [4] |
| crg1 | C. nicotianae | Reduced this compound production. | [6][7] |
| ctb9 | C. beticola | Accumulation of a red, this compound-like metabolite. | [8] |
| ctb10 | C. beticola | Accumulation of a red, this compound-like metabolite. | [8] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of CTB genes. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the cited literature.
Fungal Transformation and Gene Disruption
A common method for studying gene function in Cercospora is through targeted gene disruption. The split-marker approach is a frequently used technique that increases the frequency of homologous recombination.
Workflow for Split-Marker Gene Disruption:
References
- 1. Regulation of secondary metabolism by calmodulin signaling in filamentous fungi | Revista Iberoamericana de Micología [elsevier.es]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The CRG1 gene required for resistance to the singlet oxygen-generating this compound toxin in Cercospora nicotianae encodes a putative fungal transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. elsevier.es [elsevier.es]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of secondary metabolism by calmodulin signaling in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 15. Map kinases in fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitogen-Activated Protein Kinase Signaling in Plant-Interacting Fungi: Distinct Messages from Conserved Messengers - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Cercospora: A Technical Guide to Alternative Natural Producers of Cercosporin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of natural producers of cercosporin, a photoactivated polyketide toxin, beyond the well-documented Cercospora genus. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical and regulatory pathways to support further research and development efforts.
Confirmed Natural Producers of this compound Besides Cercospora
While the genus Cercospora is the most well-known source of this compound, research has confirmed its production in other fungal genera, broadening the potential sources for this potent photosensitizer.
Pseudocercosporella capsellae
Pseudocercosporella capsellae, the causative agent of white leaf spot disease in Brassicaceae, has been definitively identified as a this compound producer.[1] This finding is significant as Pseudocercosporella is closely related to Cercospora within the Mycosphaerellaceae family.[2]
Colletotrichum fioriniae
The discovery of this compound production in Colletotrichum fioriniae, a pathogen responsible for bitter rot in apples, marked the first confirmation of this toxin outside the Mycosphaerellaceae family.[2][3] This suggests a wider distribution of the this compound biosynthesis machinery than previously understood, potentially through horizontal gene transfer of the this compound toxin biosynthesis (CTB) gene cluster.[2]
Potential Natural Producers of this compound
Genomic analyses have identified the this compound toxin biosynthesis (CTB) gene cluster in several other economically important plant pathogenic fungi. While experimental confirmation of this compound production in these species is pending, the presence of the necessary genetic machinery makes them strong potential producers. These include:
-
Magnaporthe oryzae (Rice blast fungus)[3]
-
Parastagonospora nodorum (Septoria nodorum blotch of wheat)
-
Fulvia fulvum (Tomato leaf mold)
Quantitative Data on this compound Production
The following table summarizes the available quantitative data on this compound production from alternative producers.
| Fungal Species | Isolate | Production Yield | Culture Conditions | Reference |
| Pseudocercosporella capsellae | UWA Wlra-7 | 10.69 mg/g of hyphae | Malt extract broth, 22°C, 150 rpm, 4 weeks | [1][4] |
| Colletotrichum fioriniae | Not specified | Production confirmed, but not quantified | Potato Dextrose Agar (PDA) supplemented with trichostatin A | [2] |
Experimental Protocols
This section details the methodologies for the cultivation, induction, extraction, and quantification of this compound from non-Cercospora fungal sources.
Fungal Culture and Induction of this compound Production
For Pseudocercosporella capsellae :
-
Inoculate the fungus into malt extract broth.
-
Incubate the culture at 22°C on a rotary shaker at 150 rpm for 4 weeks in the presence of light.[1]
For Colletotrichum fioriniae (and other potential producers with silent gene clusters):
-
Culture the fungus on a suitable solid medium such as Potato Dextrose Agar (PDA).
-
To induce the expression of the silent this compound biosynthesis gene cluster, supplement the medium with a histone deacetylase (HDAC) inhibitor, such as trichostatin A.
-
Based on general practices for inducing secondary metabolite production in fungi, a starting concentration of trichostatin A in the range of 3-10 µg/mL can be tested.
-
Incubate the cultures for a period of 48 to 96 hours under appropriate lighting conditions.
Extraction of this compound
-
Harvest the fungal mycelium from the culture medium by filtration.
-
Lyophilize the mycelium to remove water.
-
Grind the dried mycelium into a fine powder.
-
Extract the this compound from the mycelial powder using an organic solvent such as ethyl acetate or acetone. This can be done by soaking the powder in the solvent and agitating for several hours.
-
Separate the solvent extract from the mycelial debris by filtration or centrifugation.
-
Evaporate the solvent to obtain a crude this compound extract.
Quantification of this compound
-
Dissolve a known weight of the crude extract in 5 N KOH.
-
Measure the absorbance of the solution at 480 nm.
-
Calculate the concentration of this compound using the Beer-Lambert law and the molar extinction coefficient of this compound in 5 N KOH, which is 23,300 M⁻¹cm⁻¹.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 5% (v/v) acetic acid in water (Eluent A) and acetonitrile (Eluent B).
-
Gradient Program:
-
Start with a suitable ratio of A to B.
-
Increase the proportion of Eluent B over time to elute this compound.
-
A reported gradient involves starting at 50% B, increasing to 70% B over 8 minutes, then to 100% B for 6 minutes, followed by re-equilibration.
-
-
Flow Rate: A typical flow rate is 1.5 mL/min.
-
Detection: Monitor the absorbance at a wavelength where this compound absorbs strongly, such as 280 nm or 470 nm.
-
Quantification: Compare the peak area of the sample to a standard curve generated from pure this compound.
-
Stationary Phase: Silica gel plates.
-
Sample Application: Dissolve the crude extract in a volatile solvent and spot it onto the baseline of the TLC plate.
-
Mobile Phase (Solvent System): A mixture of non-polar and polar solvents. Based on the extraction solvents, a system containing chloroform and methanol, or ethyl acetate and hexane, could be a good starting point for optimization.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent to ascend the plate.
-
Visualization: this compound is a red pigment and will be visible as distinct spots. The retention factor (Rf) value can be calculated and compared to a standard.
Signaling Pathways and Biosynthesis
The biosynthesis of this compound is orchestrated by the this compound Toxin Biosynthesis (CTB) gene cluster.[2] This cluster contains the genes encoding the necessary enzymes, including a polyketide synthase (PKS), methyltransferases, and oxidoreductases.[5]
This compound Biosynthesis Pathway
The following diagram illustrates the generalized biosynthetic pathway of this compound, which is initiated by a non-reducing polyketide synthase.
Caption: Generalized this compound biosynthesis pathway.
Experimental Workflow for this compound Analysis
The workflow for isolating and quantifying this compound from fungal cultures is depicted below.
Caption: Experimental workflow for this compound analysis.
Proposed Signaling Pathways Regulating this compound Biosynthesis in Colletotrichum
While the specific regulatory network for the CTB cluster in Colletotrichum is not yet fully elucidated, it is likely governed by conserved fungal signaling pathways known to control secondary metabolism and pathogenicity. The Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP-dependent Protein Kinase A (cAMP-PKA) pathways are key candidates.
Caption: Proposed regulation of this compound biosynthesis in Colletotrichum.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. pnas.org [pnas.org]
- 3. Gene cluster conservation provides insight into this compound biosynthesis and extends production to the genus Colletotrichum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound From Pseudocercosporella capsellae and its Critical Role in White Leaf Spot Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Subcellular Localization of Cercosporin in Fungal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cercosporin, a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora, is a key virulence factor in many plant diseases. Its universal toxicity, stemming from the generation of reactive oxygen species (ROS) upon light exposure, necessitates sophisticated self-protection mechanisms in the producing fungus.[1] This technical guide delves into the subcellular localization of this compound, a critical aspect of the fungus's autoresistance strategy. We will explore the current dual-localization model, detailing the sequestration of active and inactive forms of the toxin, and provide comprehensive experimental protocols for its investigation. Furthermore, this guide presents quantitative data on this compound production and the signaling pathways governing its biosynthesis and resistance, offering valuable insights for researchers in fungal biology and drug development targeting pathogenic fungi.
The Dual-Localization Model of this compound
The long-held model of this compound autoresistance proposed that the fungus maintains the toxin in a chemically reduced, less toxic state uniformly within the cytoplasm.[2] However, recent evidence from confocal fluorescence microscopy has led to a more nuanced dual-localization model, particularly in Cercospora cf. flagellaris.[2][3] This model posits that the subcellular location of this compound is dependent on its chemical state and the morphology of the fungal hyphae.
-
Reduced this compound in the Cytoplasm of Primary Hyphae: In thick, primary hyphae, this compound is found in its reduced form, dihydrothis compound.[2][3] This reduced state exhibits a characteristic green fluorescence under specific excitation wavelengths.[4][5] Dihydrothis compound is a significantly less potent photosensitizer, especially within the aqueous environment of the cytoplasm, thereby minimizing the production of damaging ROS and protecting the fungal cell from its own weapon.[6] The reduced this compound is uniformly distributed throughout the cytoplasm and is not associated with any specific organelles.[2]
-
Active this compound Sequestered in Lipid Droplets of Secondary Hyphae: In contrast, the active, non-reduced form of this compound, which emits a red fluorescence, has been observed to be specifically sequestered within lipid droplets (LDs) in thin, secondary hyphae.[2][3] This sequestration in a hydrophobic environment likely serves as another protective mechanism, preventing the toxin from interacting with and damaging cellular components in the cytoplasm.[2]
This dual-localization strategy highlights a sophisticated mechanism of self-resistance, where the fungus not only deactivates its toxin but also compartmentalizes the active form in specialized organelles.
Quantitative Data on this compound Production
Understanding the amount of this compound produced by different fungal isolates is crucial for studying its role in pathogenicity and for developing effective control strategies. The following tables summarize quantitative data on this compound production in Cercospora coffeicola and the effects of various signaling inhibitors on its biosynthesis in Cercospora nicotianae.
Table 1: this compound Production by Cercospora coffeicola Isolates [7]
| Isolate | This compound Concentration (µM/0.5 cm mycelial plug) |
| WT-SO40 | 43.5 |
| MUT 5 | 40.5 |
| WT-SC31 | 26.5 |
| MUT13 | 24.3 |
WT = Wild Type, MUT = Mutant
Table 2: Effect of Calcium Signaling Modulators on this compound Production in C. nicotianae [8]
| Treatment | Concentration | This compound Production (% of Control) |
| CaCl₂ | 100 mM | ~80% |
| EGTA | 10 mM | ~40% |
| Nifedipine (Ca²⁺ channel blocker) | 2 mM | ~50% |
| A23187 (Ca²⁺ ionophore) | 10 µM | ~20% |
| Neomycin (Phospholipase C inhibitor) | 1 mM | ~30% |
| Trifluoperazine (Calmodulin inhibitor) | 100 µM | ~10% |
Signaling Pathways in this compound Biosynthesis and Resistance
The production and resistance to this compound are tightly regulated processes involving a complex network of signaling pathways. Light is a primary environmental cue that triggers this compound biosynthesis.[2] The proposed signaling cascade involves the activation of Ca²⁺/Calmodulin and MAP kinase pathways, which in turn regulate the activity of key transcription factors.[2][9]
The zinc cluster transcription factor, CRG1, plays a pivotal role in both this compound resistance and production.[3][10] CRG1 is thought to regulate the expression of another transcription factor, CTB8.[2][10] CTB8 then directly activates the transcription of the this compound toxin biosynthesis (CTB) gene cluster, which contains the genes encoding the enzymes responsible for producing the toxin.[10][11]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study the subcellular localization of this compound.
Confocal Fluorescence Microscopy for this compound Localization
This protocol is adapted from methodologies used to visualize reduced and active this compound in fungal hyphae.[4][5]
Workflow:
Materials:
-
Cercospora sp. culture grown on appropriate medium (e.g., Potato Dextrose Agar).
-
Microscope slides and coverslips.
-
Confocal laser scanning microscope.
-
Optional: Lipid droplet stain (e.g., BODIPY 493/503 or Nile Red).
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
Procedure:
-
Sample Preparation:
-
Excise a small agar plug containing fungal mycelium from the culture plate.
-
Place the agar plug on a microscope slide with the mycelium facing up.
-
Add a drop of sterile water or PBS to the mycelium.
-
Gently place a coverslip over the sample.
-
-
Staining for Lipid Droplets (Optional):
-
If co-localization with lipid droplets is desired, a staining step can be included.
-
Fix the mycelium with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash the sample three times with PBS.
-
Incubate with a working solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS) for 10-15 minutes in the dark.
-
Wash three times with PBS to remove excess stain.
-
-
Confocal Imaging:
-
Mount the slide on the stage of the confocal microscope.
-
To visualize reduced this compound (green fluorescence):
-
Excitation: 488 nm laser line.
-
Emission: Capture between 515-545 nm.
-
-
To visualize active this compound (red fluorescence):
-
Excitation: 488 nm or 561 nm laser line.
-
Emission: Capture between 575-635 nm.
-
-
To visualize stained lipid droplets (if applicable):
-
For BODIPY 493/503: Excitation at ~493 nm, Emission at ~503 nm.
-
-
Acquire images in separate channels and merge to observe co-localization.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, FIJI) to analyze the fluorescence intensity and distribution of this compound within the hyphae.
-
Subcellular Fractionation and this compound Quantification
This protocol is a synthesized approach based on general fungal cell fractionation methods and specific this compound extraction and quantification techniques.[4][7][12][13]
Workflow:
Materials:
-
Fungal mycelium grown in liquid culture.
-
Fractionation buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, with protease inhibitors).
-
Homogenizer (e.g., Dounce homogenizer or bead beater).
-
Centrifuge and ultracentrifuge.
-
5 N KOH.
-
Ethyl acetate.
-
Spectrophotometer or HPLC system.
Procedure:
-
Cell Lysis:
-
Harvest fungal mycelium by filtration and wash with ice-cold PBS.
-
Resuspend the mycelium in ice-cold fractionation buffer.
-
Lyse the cells using a homogenizer on ice. Monitor lysis under a microscope.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 720 x g for 5 minutes) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes) to pellet mitochondria and other heavy organelles.
-
The resulting supernatant contains the cytoplasm and membrane fractions.
-
-
Isolation of Cytosolic and Lipid Droplet Fractions:
-
Cytosolic Fraction: The supernatant from the previous step can be considered the crude cytosolic fraction. For higher purity, it can be ultracentrifuged (e.g., 100,000 x g for 1 hour) to pellet microsomes, and the resulting supernatant will be the purified cytosolic fraction.
-
Lipid Droplet Fraction: To isolate lipid droplets, the supernatant from the 10,000 x g spin can be subjected to density gradient ultracentrifugation.
-
-
This compound Extraction:
-
To each subcellular fraction, add 5 N KOH and incubate for at least 4 hours in the dark to extract this compound.
-
Alternatively, for quantification by spectrophotometry in ethyl acetate, perform a liquid-liquid extraction with ethyl acetate.
-
-
Quantification:
Conclusion and Future Directions
The subcellular localization of this compound in fungal cells is a fascinating example of how a pathogen manages its own potent weaponry. The dual-localization model, with reduced this compound in the cytoplasm and active this compound sequestered in lipid droplets, provides a comprehensive picture of this self-resistance mechanism. The experimental protocols and signaling pathway information presented in this guide offer a solid foundation for researchers investigating fungal pathogenesis and exploring novel antifungal drug targets.
Future research should focus on obtaining more precise quantitative data on the subcellular distribution of this compound. Furthermore, a more detailed elucidation of the signaling pathways, including the identification of upstream sensors for light and the downstream targets of the key transcription factors, will provide a more complete understanding of how Cercospora species regulate the production and localization of this important toxin. Such knowledge is essential for the development of innovative strategies to combat the devastating diseases caused by these fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. mdpi.com [mdpi.com]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 8. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of calcium/calmodulin signaling in this compound toxin biosynthesis by Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Subcellular fractionation protocol [abcam.com]
Cercosporin Stability and Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin is a photoactivated perylenequinone toxin produced by various species of fungi belonging to the genus Cercospora. It is a significant virulence factor in many plant diseases, causing damage to host tissues through the generation of reactive oxygen species (ROS) upon exposure to light.[1][2] Its potent photodynamic activity has also garnered interest for potential applications in photodynamic therapy and as a pesticide. However, the inherent instability of this compound, particularly its photosensitivity, presents challenges for its isolation, storage, and application. This technical guide provides an in-depth overview of the stability of this compound and its known degradation pathways, compiling quantitative data and detailing experimental protocols for its study.
Physicochemical Properties and Stability of this compound
This compound is a red-pigmented molecule that is structurally a perylenequinone.[3] Its stability is significantly influenced by several environmental factors, most notably light, but also temperature and pH.
Light-Induced Degradation (Photodegradation)
This compound is a photosensitizer, meaning it becomes toxic upon activation by light.[1][3] In the presence of light and oxygen, this compound absorbs light energy and transitions to an excited triplet state. This energized molecule then reacts with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1] This process not only damages surrounding biological molecules but also contributes to the degradation of this compound itself. The molecule is most sensitive to visible light in the 400-600 nm range.[1] Consequently, storage and handling of this compound solutions should always be performed in the dark or under amber light to prevent degradation.
Influence of Temperature
High temperatures can inhibit the production of this compound by the fungus and may also contribute to its degradation.[1] Studies on Cercospora species have shown that this compound production is inhibited at temperatures around 30°C.[1][4] While specific quantitative data on the thermal degradation kinetics of purified this compound is limited in the reviewed literature, it is generally advisable to store this compound solutions at low temperatures (e.g., -20°C) to ensure long-term stability.
Effect of pH
The pH of the medium can influence both the production and the stability of this compound. While detailed studies on the pH-dependent degradation of isolated this compound are not extensively covered in the provided search results, the biosynthesis of this compound is known to be affected by the pH of the culture medium.[1] The stability of the degradation product, xanosporic acid, is also pH-dependent, being more stable in its lactone form at acidic pH.[3]
Degradation Pathways of this compound
This compound can be degraded through both biological and enzymatic pathways. These processes involve the structural modification of the this compound molecule, leading to a loss of its photodynamic activity and toxicity.
Bacterial Degradation
Several bacterial species have been identified that can degrade this compound. The most well-studied of these is Xanthomonas campestris pv. zinniae.[3][5] These bacteria can detoxify this compound by converting it into a nontoxic, green compound called xanosporic acid.[3][5][6][7] This degradation process involves the loss of a methoxyl group and the addition of an oxygen atom to the perylenequinone core.[3][8] An oxidoreductase enzyme has been identified as playing a key role in this degradation pathway.[1][5]
The degradation of this compound by Xanthomonas campestris is an active process, with isolates capable of removing over 90% of this compound from a liquid medium within 48 hours.[3][8]
Enzymatic Degradation
Laccase, an oxidoreductase enzyme, has been shown to degrade this compound.[9] Treatment of this compound with laccase from the fungus Trametes versicolor resulted in a shift in its absorption spectrum, indicating molecular modification and degradation.[9] This enzymatic degradation is proposed to involve a ring-opening oxidation of the this compound molecule.[9]
Quantitative Data on this compound Degradation
The following table summarizes the quantitative data found regarding the bacterial degradation of this compound.
| Microorganism | Initial this compound Concentration | Time (hours) | % Degradation | Reference |
| Xanthomonas campestris pv. zinniae (Isolate XCZ-3) | Not specified | 48 | >90% | [3] |
| Xanthomonas campestris pv. pruni (Isolate XCP-77) | Not specified | 48 | >90% | [3] |
Experimental Protocols
This section provides an overview of the methodologies used to study the stability and degradation of this compound.
Spectrophotometric Quantification of this compound
A common method for quantifying this compound is through spectrophotometry. This compound in an organic solvent exhibits a characteristic absorbance maximum at approximately 470-480 nm.[3][6][10]
Protocol:
-
Extract this compound from the sample (e.g., culture medium, plant tissue) using a suitable organic solvent such as acetone or chloroform.[3][10]
-
Measure the absorbance of the extract at the wavelength of maximum absorbance (typically around 473 nm).[3][6]
-
Calculate the concentration using a standard curve prepared with purified this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a more sensitive and specific method for the quantification of this compound and its degradation products.[11][12]
Protocol:
-
Prepare samples by extracting this compound and dissolving it in a suitable solvent like methanol.[11]
-
Inject the sample into an HPLC system equipped with a C18 column.[11]
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.5% formic acid.[11]
-
Detect this compound using a photodiode array detector at its maximum absorbance wavelength.[13]
-
Quantify the amount of this compound by comparing the peak area to a standard curve.[11]
Assay for this compound Degradation by Microorganisms
This protocol is used to screen for and quantify the ability of microorganisms to degrade this compound.
Protocol:
-
Prepare a culture medium (e.g., Luria-Bertani agar) containing a known concentration of this compound.[3][14]
-
Inoculate the plates with the microorganisms to be tested.
-
Incubate the plates in the dark to prevent photodegradation.[3]
-
Observe the plates for the formation of clear zones around the colonies, which indicates this compound degradation.[3][14]
-
To quantify the degradation, extract the remaining this compound from the agar or liquid medium and measure its concentration using spectrophotometry or HPLC.[3]
Signaling Pathways and Logical Relationships
While not degradation pathways themselves, understanding the biosynthetic pathways of this compound provides context for its regulation and potential inhibition. The biosynthesis of this compound is a complex process regulated by multiple signaling pathways.
This compound Biosynthesis Signaling
Studies have implicated the involvement of calcium/calmodulin (Ca²⁺/CaM) signaling and a MAP kinase kinase kinase in the regulation of this compound production.[1][15] Light is a critical environmental factor that triggers the biosynthetic pathway.[1]
Caption: Signaling pathways regulating this compound biosynthesis.
This compound Degradation Workflow
The following diagram illustrates a typical experimental workflow for studying the degradation of this compound by a bacterial isolate.
Caption: Experimental workflow for bacterial degradation of this compound.
This compound Degradation Pathway by Xanthomonas campestris
This diagram shows the conversion of this compound to its non-toxic degradation product by Xanthomonas campestris.
Caption: Bacterial degradation of this compound to xanosporic acid.
Conclusion
The stability of this compound is a critical factor influencing its biological activity and potential applications. Its inherent photosensitivity necessitates careful handling and storage procedures. The elucidation of its degradation pathways, particularly the well-characterized bacterial degradation by Xanthomonas campestris, opens avenues for bioremediation and the development of strategies to mitigate its phytotoxic effects. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working with this potent photodynamic compound. Further research into the specific enzymes and mechanisms involved in this compound degradation will undoubtedly contribute to a more comprehensive understanding and broader application of this fascinating molecule.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. mdpi.com [mdpi.com]
- 3. Biodegradation of the Polyketide Toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of this compound accumulation in culture by medium and temperature manipulation [agris.fao.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation of the polyketide toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6872388B1 - Degradation of this compound by laccase - Google Patents [patents.google.com]
- 10. Characterization of Cercospora nicotianae Hypothetical Proteins in this compound Resistance | PLOS One [journals.plos.org]
- 11. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Environmental Regulation of Cercosporin Production
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin is a photoactivated perylenequinone phytotoxin produced by numerous fungal species within the genus Cercospora. Its potent ability to generate reactive oxygen species, particularly singlet oxygen (¹O₂), upon light exposure makes it a key virulence factor in many plant diseases.[1][2] This same photosensitizing property, however, also positions this compound as a molecule of interest for applications in photodynamic therapy and as a potential antimicrobial agent.[3] The biosynthesis of this compound is not constitutive; it is intricately regulated by a host of environmental signals. Understanding these regulatory mechanisms is crucial for researchers aiming to either mitigate its production in agricultural settings or optimize its yield for biotechnological and pharmaceutical purposes.
This technical guide provides an in-depth exploration of the primary environmental factors that govern this compound production. It synthesizes quantitative data from key studies, details established experimental protocols, and visualizes the complex signaling networks involved.
Chapter 1: Core Environmental Factors Influencing this compound Biosynthesis
The production of this compound is a complex process influenced by multiple environmental cues that can interact in significant ways.[4] The regulation often occurs at the transcriptional level, affecting the expression of genes within the this compound toxin biosynthesis (CTB) gene cluster.[5][6][7]
Light: The Most Critical Factor
Light is universally recognized as the most critical environmental signal for inducing this compound biosynthesis.[1][5][6][7] Production is completely suppressed in darkness, and even brief light exposure can trigger the biosynthetic pathway.[1][8] This light-dependent regulation is not merely an on/off switch; its effect is modulated by the quality of the growth medium and the specific fungal isolate.[4][9]
-
Induction: Light is required to activate the expression of the CTB gene cluster.[1][10]
-
Toxicity: Light is also essential for the toxic activity of the final this compound molecule, which absorbs light energy to produce singlet oxygen.[1][11]
Temperature
Temperature plays a significant modulatory role in this compound accumulation. While optimal growth and toxin production often occur at different temperatures, a general pattern has been observed across several Cercospora species.
-
Optimal Range: The highest yields of this compound are typically obtained at temperatures between 20°C and 25°C .[12]
-
Inhibition: Higher temperatures, particularly 30°C and above , have been shown to inhibit or significantly decrease this compound production.[1][12]
Nutrient Availability and Medium Composition
The composition of the culture medium has a profound impact on this compound yield, often interacting with other factors like light and temperature.[4][9]
-
Culture Media: Potato Dextrose Agar (PDA) and malt-based media are generally favorable for high this compound accumulation.[4][9] However, even different commercial brands of PDA can lead to drastically different yields, highlighting the sensitivity of the process to subtle nutritional variations.[5][6][7] Media that promote conidiation (sporulation), such as V8 juice medium, tend to repress this compound production.[1]
-
Carbon and Nitrogen Sources: The specific sources of carbon and nitrogen, as well as their ratio, affect this compound production, though the effects can vary significantly between different fungal isolates.[4][5][6] In one study, glucose as a carbon source and soy peptone as a nitrogen source were found to be optimal for Cercospora sp. JNU001.[3] Conversely, inorganic ammonia as a nitrogen source was found to inhibit production.[3]
-
Metal Ions: Certain metal ions have been shown to elevate this compound production. These include cobalt, ferric iron, manganese, and zinc.[5][6][7]
pH
The role of ambient pH is less consistently defined in the literature. Some studies report that pH has little to no significant effect on overall this compound production.[5][6][13] However, other research focused on optimizing fermentation conditions found that an initial medium pH of 8.5 led to a dramatic increase in yield for a specific Cercospora strain.[3] This suggests that the impact of pH may be strain-dependent or relevant primarily in liquid culture optimizations.
Chapter 2: Quantitative Analysis of this compound Production
The following tables summarize quantitative data from various studies, illustrating the impact of different environmental conditions on this compound yield.
Table 1: Effect of Culture Medium on Maximum this compound Production by Various Cercospora Isolates
| Medium | C. kikuchii (IN) | C. kikuchii (IL) | C. beticola | C. zeae-maydis | C. asparagi | C. nicotianae |
| Malt Agar | 65 | 120 | 37 | 7 | 32 | 8 |
| Potato Dextrose Agar (PDA) | 112 | 74 | 30 | 64 | 24 | 11 |
| Complete Medium (CM) | 50 | 9 | 20 | 4 | 4 | 3 |
| Minimal Medium (MM) | 9 | 27 | 9 | 4 | 4 | 2 |
| CSM (Sporulation Medium) | 3 | 3 | 6 | 3 | 6 | 3 |
| Data adapted from Jenns et al., 1989.[9] Values represent the maximum this compound detected (nmol per 6-mm diameter agar plug). |
Table 2: Optimization of Fermentation Conditions for Cercospora sp. JNU001
| Condition | Parameter | This compound Yield (mg/L) |
| Initial | S-7 Medium, 28°C, pH 6.5 | 128.2 |
| Optimized Temperature | 25°C | ~350 |
| Optimized pH | Initial pH 8.5 | ~420 |
| Optimized C & N Source | Glucose & Soy Peptone | 467.8 |
| Co-culture | With Bacillus velezensis B04 | 984.4 |
| Data adapted from Zhou et al., 2021.[3] This table illustrates a stepwise optimization process. |
Chapter 3: Regulatory and Signaling Pathways
The environmental signals that control this compound production are transduced through complex intracellular signaling pathways. Light, the primary signal, is known to activate a network involving calcium/calmodulin and a Mitogen-Activated Protein (MAP) kinase cascade.[1][8][13] These pathways ultimately converge on transcription factors that regulate the expression of the CTB gene cluster.
A proposed model suggests that the zinc cluster transcription factor, CRG1 , plays a dual role in both this compound resistance and production.[1] CRG1 is thought to regulate key genes in the CTB cluster, including another transcription factor, CTB8 , which acts as a specific pathway regulator that induces the entire biosynthetic pathway.[1]
Chapter 4: Experimental Methodologies
Standardized protocols are essential for the reproducible study of this compound production.
Fungal Culture for this compound Production
-
Isolate Maintenance: Maintain Cercospora isolates on a suitable medium, such as PDA.
-
Inoculation: Transfer small mycelial fragments or agar plugs (<0.5 mm) from a stock culture to the center of a fresh plate containing the experimental medium (e.g., 15-20 mL of PDA in a standard petri dish).[1][8]
-
Incubation: Incubate plates under constant fluorescent light (e.g., 20 µE m⁻² s⁻¹) at the desired temperature (typically 20-25°C).[8][12] Incubation time can range from 7 to 21 days, depending on the isolate and conditions.[8][9]
-
Observation: Monitor cultures for the characteristic red pigmentation indicative of this compound accumulation in the mycelium and surrounding agar.
This compound Extraction Protocols
Method 1: Alkaline Extraction from Solid Media (for Quantification)
This is a simple and widely used method for quantifying this compound from agar cultures.[8][9]
-
Sample Collection: Use a cork borer to cut a standard-sized agar plug (e.g., 6-mm diameter) from the culture, typically a few millimeters behind the growing margin.[9]
-
Extraction: Place one or more plugs into a test tube and add a known volume of 5 N potassium hydroxide (KOH).
-
Incubation: Incubate the mixture in the dark for 4 to 16 hours to allow the this compound to leach into the alkaline solution.[8][9][14]
-
Clarification: If necessary, centrifuge the sample to pellet any debris.
-
Analysis: Measure the absorbance of the supernatant using a spectrophotometer.
Method 2: Solvent Extraction from Liquid Media
-
Separation: Separate the fungal mycelia from the culture filtrate using cheesecloth or filtration.[14]
-
Extraction: Add ethyl acetate to the culture filtrate, mix vigorously, and allow the phases to separate (often overnight at 4°C).[14]
-
Collection: Carefully collect the upper ethyl-acetate fraction, which now contains the this compound.
-
Analysis: Proceed with spectrophotometric or HPLC analysis.
Quantification Techniques
Spectrophotometry: This is the most common method for rapid quantification.
-
Measure the absorbance of the this compound extract at its peak wavelength, which is approximately 473-480 nm in KOH and 473 nm in ethyl acetate.[9][14][15]
-
Calculate the concentration using the Beer-Lambert law (A = εcl), with the molar extinction coefficient (ε) for this compound being 23,300 M⁻¹ cm⁻¹ in KOH.[8][14][15]
High-Performance Liquid Chromatography (HPLC): HPLC provides more precise quantification and can separate this compound from other pigments or interfering compounds.[16]
-
Sample Preparation: Filter the extract through a 0.45 µm syringe filter.[15]
-
Injection: Inject a known volume (e.g., 20 µL) into the HPLC system.
-
Separation: Use a suitable column (e.g., C18) and mobile phase to separate the components.
-
Detection: Monitor the eluent at a wavelength of 280 nm or a wavelength in the visible range corresponding to this compound's absorbance.[10]
-
Quantification: Calculate the concentration by comparing the peak area to a standard curve generated from a purified this compound standard.[15]
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of this compound accumulation in culture by medium and temperature manipulation [agris.fao.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsnet.org [apsnet.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of Cercosporin in Fungal Virulence and Lesion Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cercosporin, a photo-activated perylenequinone toxin produced by numerous fungi in the genus Cercospora, is a key determinant of fungal virulence and the development of necrotic lesions on host plants. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's function, its biosynthesis, and the intricate regulatory networks that control its production. We present a synthesis of quantitative data from various studies, detailed experimental protocols for investigating this compound, and visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development. The evidence strongly supports this compound as a critical virulence factor, making it a prime target for the development of novel antifungal strategies.
Introduction
Cercospora species are responsible for a wide range of devastating plant diseases, leading to significant economic losses in agriculture worldwide. A key factor in the pathogenic success of many of these fungi is the production of this compound. This red-pigmented secondary metabolite is a potent photosensitizer. Upon exposure to light, this compound generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), which cause extensive damage to host plant cells. This guide delves into the multifaceted role of this compound in fungal pathogenesis.
This compound's Mode of Action and Role in Virulence
This compound's toxicity is fundamentally linked to its ability to generate ROS in the presence of light.[1] These ROS indiscriminately damage a variety of cellular components, including lipids, proteins, and nucleic acids. The primary mode of action involves the peroxidation of lipid membranes, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[1] This cellular disruption provides the fungus with a source of nutrients, facilitating its growth and colonization of the host tissue.
The critical role of this compound in virulence is unequivocally demonstrated by studies involving this compound-deficient mutants. These mutants consistently exhibit a significant reduction in their ability to cause disease, characterized by fewer and smaller lesions compared to their wild-type counterparts.
Quantitative Data on this compound Production and Fungal Virulence
The following tables summarize quantitative data from various studies, highlighting the correlation between this compound production, lesion size, and fungal biomass.
Table 1: this compound Production in Fungal Cultures
| Fungal Isolate | Culture Conditions | This compound Concentration | Reference |
| Pseudocercosporella capsellae UWA Wlra-7 | Malt Extract Broth, 22°C, 150 rpm, 4 weeks | 10.69 mg/g of hyphae | --INVALID-LINK-- |
| Cercospora coffeicola (19 isolates) | Potato Dextrose Agar, 25°C, 12-h photoperiod, 12 days | 0.2 to 48.65 µM (Spectrophotometry) | --INVALID-LINK-- |
| Cercospora coffeicola (19 isolates) | Potato Dextrose Agar, 25°C, 12-h photoperiod, 12 days | 1.15 to 37.26 µM (HPLC) | --INVALID-LINK-- |
| Cercospora kikuchii (UV-induced mutants) | Various media | At most 2% of wild-type levels | --INVALID-LINK-- |
Table 2: Impact of this compound on Lesion Size and Fungal Biomass
| Fungal Strain | Host Plant | Metric | Value | Reference | | :--- | :--- | :--- | :--- | | Wild-type Cercospora nicotianae | Nicotiana tabacum | Lesion Diameter | 2–15 mm | --INVALID-LINK-- | | Cercospora cf. nicotianae on various soybean varieties | Glycine max | Lesion Diameter | 2.52 to 3.08 mm | --INVALID-LINK-- | | Cercospora beticola on susceptible sugar beet | Beta vulgaris | Fungal Biomass (relative) | Higher Δct value (lower biomass) in resistant vs. susceptible | --INVALID-LINK-- | | Cercospora beticola on susceptible sugar beet | Beta vulgaris | Fungal Biomass (relative) | 1.6 times greater in susceptible vs. resistant variety at 120 hpi | --INVALID-LINK-- | | Cercospora kikuchii this compound-deficient mutants | Glycine max | Lesion Formation | Unable to incite lesions | --INVALID-LINK-- |
Signaling Pathways and Regulatory Networks
The biosynthesis of this compound is a complex process regulated by a variety of environmental cues and intricate signaling pathways. Light is a primary inducing factor, and the process is also influenced by nutrient availability and pH.
This compound Biosynthesis Signaling Pathway
The production of this compound is controlled by a cluster of genes known as the CTB (this compound Toxin Biosynthesis) cluster.[2] The expression of these genes is regulated by transcription factors such as CTB8 and CRG1.[2] The signaling cascade is thought to involve calcium/calmodulin and MAP kinase pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from fungal cultures.
Materials:
-
Fungal culture grown on solid or in liquid medium
-
Ethyl acetate
-
5 N Potassium hydroxide (KOH)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
This compound standard (Sigma-Aldrich)
Protocol for Spectrophotometric Quantification:
-
Harvest fungal mycelium from the culture.
-
For solid cultures, mycelial plugs of a defined diameter (e.g., 6 mm) can be used.
-
Immerse the mycelium or plugs in a known volume of 5 N KOH.
-
Incubate in the dark for a defined period (e.g., 4 hours) to extract the this compound.
-
Measure the absorbance of the KOH solution at 480 nm.
-
Calculate the concentration using the molar extinction coefficient for this compound (ε = 23,300 M⁻¹cm⁻¹).
Protocol for HPLC Quantification:
-
Extract this compound from the fungal culture using ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Detect this compound at 470 nm.
-
Quantify by comparing the peak area to a standard curve prepared with a this compound standard.
Virulence Assay on Host Plants
Objective: To assess the virulence of Cercospora strains on a host plant.
Materials:
-
Healthy host plants (e.g., tobacco, sugar beet)
-
Cercospora wild-type and mutant strains
-
Spore suspension or mycelial plugs
-
Growth chamber with controlled light and humidity
Protocol:
-
Grow host plants to a suitable age (e.g., 6-8 weeks).
-
Prepare a spore suspension (e.g., 1 x 10⁵ spores/mL) or use mycelial plugs from the fungal cultures.
-
Inoculate the leaves of the host plants with the spore suspension or by placing mycelial plugs on the leaf surface.
-
Maintain the inoculated plants in a high-humidity environment for the initial 24-48 hours to facilitate infection.
-
Transfer the plants to a growth chamber with a defined light/dark cycle.
-
Monitor the plants for lesion development over a period of 1-3 weeks.
-
Measure the diameter of the lesions and score the disease severity.
-
Fungal biomass can be quantified from infected leaf tissue using qPCR.
Generation of this compound-Deficient Mutants
Objective: To create this compound-deficient mutants for virulence studies.
Method: Gene disruption of a key biosynthesis gene, such as the polyketide synthase gene CTB1, is a common method.
General Workflow:
-
Construct a disruption vector: Clone flanking regions of the target gene (CTB1) on either side of a selectable marker gene (e.g., hygromycin resistance).
-
Fungal transformation: Introduce the disruption vector into fungal protoplasts using methods such as polyethylene glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation.
-
Selection of transformants: Select for transformants on a medium containing the appropriate antibiotic (e.g., hygromycin).
-
Screening for mutants: Screen the transformants for the absence of red pigmentation (this compound production) on an appropriate culture medium.
-
Molecular confirmation: Confirm the gene disruption event through PCR and Southern blot analysis.
Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical experimental workflow for studying this compound's role in virulence and the logical relationship of its mode of action.
Conclusion and Future Directions
The collective evidence presented in this guide solidifies the role of this compound as a primary virulence factor for many Cercospora species. Its light-activated mechanism of generating ROS, leading to host cell death and nutrient acquisition, is a highly effective pathogenic strategy. For researchers and drug development professionals, understanding the intricacies of the this compound biosynthesis pathway and its regulation opens up new avenues for developing targeted antifungal therapies. Future research should focus on identifying specific inhibitors of the CTB enzymes or modulators of the regulatory pathways to effectively control Cercospora-related plant diseases. Furthermore, elucidating the mechanisms of self-resistance to this compound in the producing fungi could provide novel strategies for engineering disease-resistant crops.
References
Methodological & Application
Application Notes and Protocols for Cercosporin Extraction from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin is a non-host-specific perylenequinone phytotoxin produced by various species of the fungal genus Cercospora. Its potent photodynamic activity, which generates reactive oxygen species upon exposure to light, has garnered significant interest for its potential applications in photodynamic therapy, as an antimicrobial agent, and as an organophotocatalyst.[1][2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from fungal cultures, intended for researchers and professionals in drug development and related scientific fields.
Fungal Strains and Culture Conditions
This compound can be produced by various Cercospora species, including Cercospora coffeicola, Cercospora beticola, and Cercospora sp. JNU001.[1][3][4] Optimal production is typically achieved on specific culture media under controlled light and temperature conditions.
Culture Media:
-
Potato Dextrose Agar (PDA): A common medium for routine culture and this compound production.[1][5][6]
-
Malt Extract Agar (MEA): Also favorable for this compound accumulation.[1][5]
-
Modified S-7 Liquid Medium: Used for enhanced production in submerged cultures.[4]
Culture Conditions:
-
Light: Continuous light or a 12-hour photoperiod is often required to stimulate this compound biosynthesis.[1][3][4]
-
Incubation Time: Typically ranges from 7 to 21 days.[1][4][7]
Experimental Protocols
Several methods have been established for the extraction and purification of this compound. The choice of method may depend on the scale of production, the desired purity, and the available equipment.
Protocol 1: Extraction with Potassium Hydroxide (KOH) for Spectrophotometric Quantification
This is a simple and rapid method suitable for quantifying this compound from fungal mycelia grown on solid agar plates.[1][5][8]
Materials:
-
Fungal culture grown on agar plates
-
5 N Potassium Hydroxide (KOH)
-
Sterile cork borer or scalpel
-
Microcentrifuge tubes or test tubes
-
Spectrophotometer
Procedure:
-
From a mature fungal colony (e.g., 12 days old), collect mycelial plugs of a defined diameter (e.g., 6 mm) using a sterile cork borer.[1]
-
Immerse the mycelial plugs in a known volume of 5 N KOH (e.g., four plugs in 8 mL).[1]
-
Incubate the mixture in the dark for 4 hours to allow for complete extraction of the red-purple this compound pigment.[1][5]
-
After incubation, vortex the sample to ensure homogeneity.
-
Measure the absorbance of the KOH extract at 480 nm using a spectrophotometer.[1][8]
-
Calculate the this compound concentration using the Beer-Lambert law and a molar absorption coefficient (ε) of 23,300 M⁻¹cm⁻¹.[1]
Protocol 2: Organic Solvent Extraction and Purification for High-Purity this compound
This protocol is suitable for obtaining purified this compound for further analysis and application. It involves extraction with an organic solvent followed by chromatographic purification.
Materials:
-
Fungal biomass (from liquid or solid culture)
-
Extraction solvents: Dichloromethane (DCM), Ethyl Acetate, or Acetone.[4][6]
-
Sodium Hydroxide (NaOH, 0.5N)
-
Hydrochloric Acid (HCl, 6N)
-
Sephadex LH-20 resin
-
Ethanol
-
Rotary evaporator
-
Chromatography column
-
High-Performance Liquid Chromatography (HPLC) system (for analysis and purification)
Procedure:
Part A: Extraction
-
From Liquid Culture: Add dichloromethane (DCM) directly to the fermentation broth (e.g., 50 mL DCM to 100 mL broth) and agitate for 36 hours to extract the this compound.[4] Repeat the extraction twice.
-
From Solid Culture/Mycelia:
-
Lyophilize the fungal mycelia and agar to dryness.[6]
-
Grind the dried material to a fine powder.
-
Extract the powder with an appropriate organic solvent such as ethyl acetate.[6]
-
Alternatively, for a base extraction, use 0.5N NaOH to extract this compound, filter the extract, and then acidify to approximately pH 2 with 6N HCl.[3] Subsequently, partition the acidified extract with ethyl acetate.[3]
-
Part B: Purification
-
Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain a crude this compound residue.[3][4]
-
Dissolve the crude extract in a minimal amount of a suitable solvent, such as methanol or ethanol.[3][4]
-
For purification via column chromatography, load the dissolved extract onto a Sephadex LH-20 column equilibrated with ethanol.[3]
-
Elute the column with ethanol and collect the this compound-containing fractions (typically the red-colored fractions).[3]
-
For higher purity, the collected fractions can be further purified using High-Performance Liquid Chromatography (HPLC).[2][4]
-
Evaporate the solvent from the purified fractions to yield crystalline this compound.
Data Presentation
The yield of this compound can be significantly influenced by the fungal strain, culture conditions, and extraction method.
Table 1: Comparison of this compound Production and Extraction Methods
| Fungal Species | Culture Method | Extraction Solvent | Purification Method | Yield | Reference |
| Cercospora coffeicola | PDA solid culture | 5 N KOH | - | 0.2 to 48.65 µM | [1] |
| Cercospora sp. JNU001 | Modified S-7 liquid culture | Dichloromethane | Sephadex LH-20 | 128.2 mg/L | [4] |
| Cercospora sp. JNU001 (co-cultured with Bacillus velezensis B04) | Modified S-7 liquid culture | Dichloromethane | Sephadex LH-20 | 984.4 mg/L | [2][4] |
| Cercospora sp. JNU001 (co-cultured with Lysinibacillus sp. B15) | Modified S-7 liquid culture | Dichloromethane | Sephadex LH-20 | 626.3 mg/L | [2][4] |
| Cercospora beticola | PDA solid culture | 0.5N NaOH / Ethyl Acetate | Sephadex LH-20 | Not specified | [3] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from fungal cultures.
Caption: Workflow for this compound Extraction and Purification.
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. researchgate.net [researchgate.net]
- 3. WO1991005061A1 - Methods for identifying this compound-degrading microorganisms and producing this compound-resistant plant species - Google Patents [patents.google.com]
- 4. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsnet.org [apsnet.org]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cercosporin-Mediated Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin, a naturally occurring perylenequinone derived from fungi of the genus Cercospora, has emerged as a potent photosensitizer with significant potential in photodynamic therapy (PDT) for cancer treatment.[1][2] Upon activation by light, this compound efficiently generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), a highly cytotoxic agent that can induce localized cellular damage and trigger programmed cell death in malignant tissues.[2][3] Its unique photophysical properties and mechanism of action make it a compelling candidate for further investigation and development in oncology.
These application notes provide a comprehensive overview of the use of this compound in PDT, including its mechanism of action, protocols for in vitro and in vivo applications, and methods for assessing its therapeutic efficacy.
Mechanism of Action
This compound-mediated photodynamic therapy is a multi-step process that culminates in the destruction of cancer cells. The key steps are outlined below:
-
Cellular Uptake and Localization : this compound is taken up by cancer cells and localizes primarily within the mitochondria and the endoplasmic reticulum.[1][3] This subcellular distribution is critical as it places the photosensitizer in close proximity to vital cellular machinery.
-
Photoactivation : Upon irradiation with light of an appropriate wavelength (typically in the blue to yellow-green region of the spectrum, ~450-590 nm), this compound absorbs photons and transitions to an excited triplet state.[1][4]
-
Reactive Oxygen Species (ROS) Generation : The excited this compound transfers its energy to molecular oxygen, resulting in the formation of highly reactive singlet oxygen (¹O₂).[2][3] this compound exhibits a high quantum yield of singlet oxygen generation, making it a highly efficient photosensitizer.[3]
-
Oxidative Stress and Cellular Damage : Singlet oxygen is a potent oxidizing agent that reacts with and damages a wide array of biomolecules, including lipids, proteins, and nucleic acids.[2] This leads to significant oxidative stress within the cancer cell.
-
Induction of Cell Death : The extensive cellular damage triggers a cascade of events leading to cell death. A primary consequence of this compound-PDT is a profound bioenergetic collapse, characterized by the inhibition of both mitochondrial respiration and glycolysis.[1][4] This ultimately leads to apoptotic cell death.
Data Presentation
In Vitro Photocytotoxicity of this compound
While specific IC50 values are not consistently reported across the literature, the following table summarizes the effective concentrations and conditions for inducing phototoxicity in various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Light Source | Light Dose | Observed Effect | Reference |
| T98G | Glioblastoma | 0.8 - 8.0 | 4 | Lumisource lamp (~450 nm) | Not specified | Increased susceptibility to PDT-induced cell death | [1] |
| U87 | Glioblastoma | 0.8 - 8.0 | 4 | Lumisource lamp (~450 nm) | Not specified | Photocytotoxicity | [1] |
| MCF7 | Breast Adenocarcinoma | 0.8 - 8.0 | 4 | Lumisource lamp (~450 nm) | Not specified | Photocytotoxicity | [1] |
| T47D | Breast Adenocarcinoma | 6 | 4 | Blue light | 1.3 J/cm² | Necrosis and growth inhibition in 3D spheroids | [4] |
| T47D | Breast Adenocarcinoma | 6 | 4 | Yellow light (~590 nm) | 1.6 J/cm² | Effective on larger spheroids | [4] |
| U87 | Glioblastoma | 6 | 4 | Blue light | 1.3 J/cm² | Less vulnerable to PDT compared to T47D and T98G | [4] |
| T98G | Glioblastoma | 6 | 4 | Blue light | 1.3 J/cm² | Bioenergetic collapse | [4] |
Experimental Protocols
Protocol 1: In Vitro Photocytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the photocytotoxicity of this compound on adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., T98G, U87, MCF7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Light source with appropriate wavelength and power output
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
This compound Incubation: a. Prepare serial dilutions of this compound in complete medium from the stock solution. Final concentrations may range from 0.1 to 10 µM. b. Remove the medium from the wells and replace it with 100 µL of the this compound-containing medium. Include control wells with medium and DMSO (vehicle control). c. Incubate for 4 hours at 37°C in the dark.
-
Light Irradiation: a. After incubation, wash the cells twice with 100 µL of PBS. b. Add 100 µL of fresh, phenol red-free medium to each well. c. Expose the plate to a light source (e.g., LED array or lamp) with a wavelength corresponding to the absorption maximum of this compound (around 470 nm). The light dose should be calibrated and applied uniformly across the plate. Keep a set of plates in the dark as a "dark toxicity" control.
-
MTT Assay: a. Following irradiation, incubate the cells for 24-48 hours at 37°C. b. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 15 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the untreated control. b. Plot cell viability against this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Detection of Intracellular Singlet Oxygen using Singlet Oxygen Sensor Green (SOSG)
This protocol describes the detection of singlet oxygen generated by this compound-PDT in living cells.
Materials:
-
Cancer cells
-
This compound
-
Singlet Oxygen Sensor Green (SOSG)
-
Cell culture medium
-
Confocal microscope or fluorescence plate reader
Procedure:
-
Cell Preparation: a. Seed cells on glass-bottom dishes or in 96-well black plates suitable for fluorescence microscopy or plate reader analysis. b. Allow cells to adhere overnight.
-
This compound and SOSG Loading: a. Incubate cells with the desired concentration of this compound for 4 hours in the dark. b. In the final 30 minutes of this compound incubation, add SOSG to a final concentration of 1-5 µM.
-
PDT and Imaging: a. Wash the cells with PBS. b. Add fresh medium. c. Irradiate the cells with the appropriate light source. d. Immediately acquire fluorescence images using a confocal microscope (Excitation: ~488 nm, Emission: ~505-525 nm) or measure the fluorescence intensity using a plate reader. e. Compare the fluorescence intensity of PDT-treated cells with control groups (no this compound, no light).
Protocol 3: In Vivo Efficacy Study in a Subcutaneous Tumor Mouse Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound-PDT.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., U87 glioblastoma cells)
-
This compound formulated for intravenous or intraperitoneal injection
-
Light source with fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Xenograft Implantation: a. Subcutaneously inject a suspension of tumor cells into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
This compound Administration and PDT: a. Randomly assign mice to treatment and control groups (e.g., saline control, this compound only, light only, this compound-PDT). b. Administer this compound via intravenous or intraperitoneal injection at a predetermined dose. c. After a specific drug-light interval (to be optimized, e.g., 4-24 hours), anesthetize the mice. d. Deliver light to the tumor area using a laser coupled to a fiber optic diffuser. The light dose should be carefully controlled.
-
Therapeutic Monitoring: a. Measure tumor volume with calipers every 2-3 days. b. Monitor the body weight and overall health of the mice. c. At the end of the study, euthanize the mice and excise the tumors for histological analysis.
-
Data Analysis: a. Plot tumor growth curves for each group. b. Perform statistical analysis to determine the significance of tumor growth inhibition in the PDT group compared to controls.
Mandatory Visualizations
References
- 1. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cercosporin in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin, a naturally occurring perylenequinone derived from fungi of the genus Cercospora, has garnered significant interest in cancer research due to its potent biological activities. Primarily known as a photosensitizer, this compound can be activated by light to generate reactive oxygen species (ROS), leading to oxidative stress and cell death, a process utilized in photodynamic therapy (PDT).[1][2] Additionally, this compound has been identified as a potential inhibitor of Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways often dysregulated in cancer.[3]
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for preclinical drug screening compared to traditional 2D cell cultures.[4][5] Spheroids mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and proliferative states, offering a more accurate prediction of in vivo drug efficacy.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in 3D tumor spheroid models, focusing on its application in photodynamic therapy.
Mechanism of Action
This compound's primary mechanism of action in an anticancer context is as a photosensitizer. Upon activation by light of a specific wavelength, this compound transitions to an excited triplet state. This excited molecule then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[2] These ROS cause widespread cellular damage, including lipid peroxidation of membranes, protein oxidation, and DNA damage, ultimately leading to cell death through necrosis or apoptosis.[2][6]
Beyond its photosensitizing properties, this compound is also reported to be a potent inhibitor of Protein Kinase C (PKC).[3] PKC is a family of serine/threonine kinases that play crucial roles in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is a hallmark of many cancers. While the direct effects of this compound's PKC inhibition in 3D tumor spheroids are less characterized, this mode of action presents a potential avenue for non-photodynamic therapeutic strategies.
Data Presentation: Quantitative Effects of this compound-PDT on 3D Tumor Spheroids
The following tables summarize the quantitative data on the effects of this compound-mediated photodynamic therapy (PDT) on various human cancer cell line spheroids.
| Cell Line | Spheroid Size | This compound Conc. (µM) | Incubation Time (h) | Light Source | Light Exposure | Outcome | Reference |
| U87 (glioblastoma) | ~300 µm | 6 | 4 | Blue Light | Varies | Spheroid shrinkage and necrosis | [1] |
| U87 (glioblastoma) | >500 µm | 6 | 4 | Blue Light | Varies | Initial shrinkage followed by regrowth | [1] |
| U87 (glioblastoma) | ~1 mm | 6 | 4 | Yellow Light (~590 nm) | Longer exposure | Effective growth inhibition | [1] |
| T47D (breast cancer) | ~300 µm | 6 | 4 | Blue Light | Varies | Spheroid shrinkage and necrosis | [1] |
| T98G (glioblastoma) | ~300 µm | 6 | 4 | Blue Light | Varies | Spheroid shrinkage and necrosis | [1] |
| Cell Line | This compound Conc. (µM) | Light Exposure | Metabolic Effect | Reference |
| U87 (glioblastoma) | 6 | Blue Light PDT | Respiratory collapse, retained half of glycolytic activity | [1] |
| T47D (breast cancer) | 6 | Blue Light PDT | Complete bioenergetic collapse (respiration and glycolysis) | [1] |
| T98G (glioblastoma) | 6 | Blue Light PDT | Complete bioenergetic collapse (respiration and glycolysis) | [1] |
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids
This protocol describes a general method for generating tumor spheroids using the liquid overlay technique.
Materials:
-
Cancer cell line of interest (e.g., U87, T47D, T98G)
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Sterile, round-bottom 1.5 mL microcentrifuge tubes
-
Agarose
Procedure:
-
Prepare a 1.5% (w/v) solution of agarose in sterile PBS and autoclave.
-
Coat the wells of a 96-well ULA plate with 50 µL of the sterile agarose solution. Allow the agarose to solidify at room temperature.
-
Culture the desired cancer cell line to 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 2,000-5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each agarose-coated well of the 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Monitor spheroid formation daily. Spheroids are typically ready for treatment within 3-4 days.
Protocol 2: this compound Treatment and Photodynamic Therapy (PDT) of 3D Tumor Spheroids
This protocol is adapted from studies on the photodynamic efficacy of this compound in 3D tumor cell cultures.[1]
Materials:
-
3D tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Sterile PBS
-
Light source capable of emitting blue light (~420-470 nm) or yellow light (~590 nm)
-
Plate reader or imaging system for spheroid analysis
Procedure:
-
This compound Preparation: Prepare a working solution of this compound in complete cell culture medium from the stock solution. A final concentration of 6 µM has been shown to be effective.[1] It is crucial to protect the this compound solutions from light.
-
Spheroid Treatment:
-
Carefully remove half of the medium from each well containing a spheroid.
-
Add the this compound working solution to each well to achieve the final desired concentration.
-
Incubate the spheroids with this compound for 4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light.
-
-
Washing:
-
After incubation, carefully remove the this compound-containing medium.
-
Gently wash the spheroids twice with sterile PBS.
-
-
Photodynamic Activation:
-
Add fresh, pre-warmed complete medium to each well.
-
Expose the spheroids to a light source. The wavelength and duration of light exposure are critical parameters:
-
The duration of light exposure should be optimized based on the light source intensity and the specific experimental goals.
-
-
Post-Treatment Analysis:
-
Following irradiation, return the plate to the incubator.
-
Monitor spheroid size, morphology, and viability at regular intervals (e.g., 24, 48, 72 hours) using an imaging system.
-
Viability can be assessed using assays such as CellTiter-Glo® 3D or by staining with live/dead cell indicators like Calcein-AM and Propidium Iodide.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Photodynamic Efficacy of this compound in 3D Tumor Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 3. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. publications.cnr.it [publications.cnr.it]
- 6. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Cercosporin Phototoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin, a perylenequinone pigment produced by fungi of the genus Cercospora, is a potent photosensitizer with significant implications in plant pathology and potential applications in photodynamic therapy (PDT).[1][2] Its phototoxicity is primarily mediated by the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂) and superoxide anions (O₂⁻), upon light activation.[3][4] These ROS induce oxidative damage to cellular components, with a pronounced effect on membrane lipids, leading to lipid peroxidation, loss of membrane integrity, and ultimately, cell death.[5][6] This document provides detailed protocols for in vitro assays to quantify the phototoxic effects of this compound, enabling researchers to assess its efficacy and elucidate its mechanisms of action.
Mechanism of Action of this compound Phototoxicity
Upon exposure to light, this compound transitions to an excited triplet state. This excited molecule can then react with molecular oxygen via two primary pathways:
-
Type II Reaction: Energy transfer to ground-state molecular oxygen (³O₂) generates highly reactive singlet oxygen (¹O₂). This is considered the major pathway for this compound's phototoxicity.[3]
-
Type I Reaction: Electron transfer reactions can lead to the formation of superoxide anions (O₂⁻).[3][7]
The generated ROS, particularly ¹O₂, readily attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This process disrupts membrane structure and function, leading to increased membrane permeability, electrolyte leakage, and eventual cell lysis.[5][6] Studies have also shown that this compound-mediated PDT can trigger a collapse in cellular bioenergetics, affecting both mitochondrial respiration and glycolysis.[2][8]
Key In Vitro Assays for this compound Phototoxicity
A comprehensive in vitro evaluation of this compound phototoxicity involves a multi-faceted approach, including the assessment of cytotoxicity, the quantification of lipid peroxidation, and the detection of reactive oxygen species.
Cytotoxicity Assays
a) MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]
b) Neutral Red Uptake (NRU) Assay
The NRU assay is another widely used method to assess cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[11]
Lipid Peroxidation Assay
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a well-established method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid breakdown.[12][13][14] MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be quantified spectrophotometrically.[12][13]
Reactive Oxygen Species (ROS) Detection
Singlet Oxygen Sensor Green (SOSG) Assay
SOSG is a highly selective fluorescent probe for the detection of singlet oxygen (¹O₂).[7][15][16] In the presence of ¹O₂, the fluorescence of SOSG is unquenched, leading to a significant increase in the fluorescence signal.[16][17]
Data Presentation
Table 1: Photocytotoxicity of this compound (LD50 Values)
The following table summarizes the 50% lethal dose (LD50) of this compound in different human cancer cell lines following irradiation. Data is adapted from a study by Mastrangelopoulou et al. (2018).[3]
| Cell Line | This compound Concentration (µM) | Irradiation Time for LD50 (seconds) | Fluence for LD50 (J/cm²) |
| T98G (Glioblastoma) | 2 | 65 | ~0.31 |
| MCF7 (Breast Adenocarcinoma) | 2 | >120 | >0.56 |
| U87 (Glioblastoma) | 2 | >120 | >0.56 |
| T98G (Glioblastoma) | 4 | 30 | 0.14 |
| MCF7 (Breast Adenocarcinoma) | 4 | 55 | 0.26 |
| U87 (Glioblastoma) | 4 | 50 | 0.24 |
Note: The study used a light source with an irradiance of 4.7 mW/cm².[3]
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for in vitro testing of this compound phototoxicity.
Protocol 1: MTT Assay for Photocytotoxicity
Materials:
-
Cells in culture (e.g., T98G, MCF7, U87)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Light source (e.g., LED array with a peak emission around 450 nm)[2]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Incubation: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.5-10 µM). Prepare a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for a predetermined time (e.g., 4 hours) in the dark.[3]
-
Light Exposure: For the light-treated groups, expose the 96-well plate to a calibrated light source for various durations to achieve a range of fluences. Maintain a parallel plate in the dark as a control for dark toxicity.
-
Post-Irradiation Incubation: Following light exposure, return the plates to the incubator for 24-48 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against this compound concentration or light dose to determine the IC50 or LD50 values.
Protocol 2: TBARS Assay for Lipid Peroxidation
Materials:
-
Treated cells (from a parallel experiment to the cytotoxicity assay)
-
PBS
-
SDS solution
-
Thiobarbituric acid (TBA) solution in acetic acid
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
Trichloroacetic acid (TCA)
-
Malondialdehyde (MDA) standard
-
Microcentrifuge tubes
-
Water bath or heating block
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: After treatment, wash the cells with cold PBS and lyse them by sonication or using a suitable lysis buffer containing BHT.[12]
-
Protein Precipitation: Add TCA to the cell lysate to precipitate proteins. Centrifuge to collect the supernatant.[14]
-
Reaction with TBA: Add the TBA reagent to the supernatant.[12][13]
-
Incubation: Incubate the samples at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.[12]
-
Cooling: Cool the samples on ice for 10 minutes.[12]
-
Measurement: Measure the absorbance of the supernatant at 532 nm.[12]
-
Quantification: Create a standard curve using MDA standards. Calculate the concentration of MDA in the samples and normalize to the total protein concentration of the cell lysate.
Protocol 3: Singlet Oxygen Detection with SOSG
Materials:
-
Cells in culture
-
This compound
-
Culture medium
-
Singlet Oxygen Sensor Green (SOSG)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on a suitable plate or coverslip for fluorescence imaging or in a 96-well plate for fluorometric analysis. Treat with this compound as described in the MTT protocol.
-
SOSG Loading: Before light exposure, incubate the cells with SOSG (typically 1-10 µM) for a specified time in the dark.[16]
-
Light Exposure: Expose the cells to the light source.
-
Fluorescence Measurement: Immediately after or during light exposure, measure the fluorescence intensity at an excitation/emission of ~504/525 nm.[16][17]
-
Data Analysis: Compare the fluorescence intensity of this compound-treated and light-exposed cells to the controls (no this compound, no light). An increase in fluorescence indicates the production of singlet oxygen.
Signaling Pathways in this compound Phototoxicity
The phototoxic effects of this compound are initiated by the generation of ROS, which leads to a cascade of cellular events culminating in cell death. The following diagram depicts a proposed signaling pathway.
This pathway highlights the central role of ROS in initiating cellular damage. The regulation of this compound biosynthesis itself is also influenced by light, involving signaling molecules like Ca²⁺/Calmodulin and MAP kinases.[4][18]
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for investigating the phototoxic properties of this compound. By employing a combination of cytotoxicity, lipid peroxidation, and ROS detection assays, researchers can obtain comprehensive data on the efficacy and mechanism of action of this potent photosensitizer. The provided protocols and diagrams serve as a guide for designing and executing experiments to further explore the potential of this compound in various applications, including as a lead compound in the development of new photodynamic therapies.
References
- 1. Characterizing low fluence thresholds for in vitro photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 5. h-h-c.com [h-h-c.com]
- 6. Cyclosporin A induces apoptosis in H9c2 cardiomyoblast cells through calcium-sensing receptor-mediated activation of the ERK MAPK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Spatiotemporal activation of caspase-dependent and -independent pathways in staurosporine-induced apoptosis of p53wt and p53mt human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 15. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lumiprobe.com [lumiprobe.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Inducing Cercosporin Production in the Laboratory
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Cercosporin is a photoactivated perylenequinone phytotoxin produced by numerous fungal species of the genus Cercospora.[1][2] Its ability to generate reactive oxygen species, particularly singlet oxygen, upon exposure to light makes it a potent toxin with broad-spectrum activity against plants, fungi, bacteria, and mammalian cells.[2][3] This property has garnered significant interest in its potential applications in photodynamic therapy and as an organophotocatalyst.[2] Achieving consistent and high-yield production of this compound in a laboratory setting is crucial for further research and development. This document provides detailed application notes on the factors influencing its production and standardized protocols for its induction, extraction, and quantification.
Application Notes: Factors Influencing this compound Production
The biosynthesis of this compound is a complex process regulated by a variety of environmental, nutritional, and genetic factors. Understanding these factors is key to manipulating and maximizing its production in vitro.
Environmental Factors
Light: Light is the most critical environmental signal for inducing this compound production.[3][4][5] The fungus requires exposure to visible light, particularly in the 400-600 nm range, to trigger the biosynthetic pathway.[3] In complete darkness, this compound production is almost entirely suppressed.[3] For routine production, cultures are typically incubated under constant fluorescent light.[6]
Temperature: Temperature significantly affects this compound accumulation. Production is generally higher at moderate temperatures (e.g., 20-25°C) and is inhibited at higher temperatures (e.g., 30°C).[3][7]
Nutritional Factors
Culture Medium: The choice of culture medium profoundly impacts this compound yield. Potato Dextrose Agar (PDA) is the most commonly used and effective medium.[8] However, different brands of PDA can lead to substantial variations in production, with some studies noting that a thin layer of Difco brand PDA (less than 15 ml per petri dish) supports the highest yields for Cercospora nicotianae.[3][5] Malt agar has also been shown to be favorable for several Cercospora species.[8]
Carbon and Nitrogen Sources: The ratio and type of carbon and nitrogen sources can be manipulated to optimize production.[5][7] While specific optimal ratios can vary between different fungal isolates and species, these nutrients are a key control point.[7] Gene expression related to this compound biosynthesis is known to be affected by the availability of carbon and nitrogen.[9]
Metal Ions and Salts: Supplementing the culture medium with certain metal ions can significantly elevate this compound production.[1][4][5] Conversely, other compounds can be inhibitory. The regulation by these compounds often occurs at the transcriptional level, affecting the expression of genes in the this compound biosynthesis cluster.[1][4]
| Compound | Effect on this compound Production | Typical Concentration | Reference |
| Metal Ions | |||
| Ferric Iron (Fe³⁺) | Stimulatory | Varies | [4][5] |
| Zinc (Zn²⁺) | Stimulatory | Varies | [4][5] |
| Manganese (Mn²⁺) | Stimulatory | Varies | [4][5] |
| Cobalt (Co²⁺) | Stimulatory | Varies | [4][5] |
| Inhibitors | |||
| Phosphate Buffer | Inhibitory | Varies | [1][4] |
| Ammonium (NH₄⁺) | Inhibitory | Varies | [1][4] |
| Lithium Chloride (LiCl) | Inhibitory | Varies | [1][4] |
| Ca²⁺ Signaling | |||
| EGTA (Ca²⁺ Chelator) | Inhibitory | 10 mM | [6] |
| Amiloride (Ca²⁺ Blocker) | Inhibitory | 2 mM | [6] |
Genetic and Signaling Pathways
This compound biosynthesis is controlled by a dedicated gene cluster, termed the CTB cluster.[9][10] The expression of these genes is regulated by a complex signaling network. Light perception activates cascades involving Calcium/Calmodulin (Ca²⁺/CaM) and MAP kinase pathways.[3][11][12] These pathways converge on transcription factors, such as CRG1 and the pathway-specific regulator CTB8, which in turn activate the structural genes (e.g., CTB1, the polyketide synthase) responsible for building the this compound molecule.[3][9][10]
Novel Induction Method: Bacterial Co-culture
A recent and highly effective strategy to boost this compound production is co-culturing the Cercospora fungus with specific endophytic bacteria.[13][14] Co-culture with strains like Bacillus velezensis B04 or Lysinibacillus sp. B15 has been shown to dramatically increase this compound yields, in some cases by over seven-fold.[13] The proposed mechanisms include the bacteria damaging the fungal hyphae to improve secretion or adsorbing the toxin to drive production forward.[13][14]
| Co-culture Strain | Fold Increase in Production | Final Yield (mg/L) | Reference |
| Cercospora sp. JNU001 (Control) | 1.0 | 128.2 | [13] |
| + Bacillus velezensis B04 | 7.68 | 984.4 | [13] |
| + Lysinibacillus sp. B15 | 4.89 | 626.3 | [13] |
Experimental Protocols
Protocol 1: Standard Induction on Solid Medium
This protocol describes the standard method for inducing this compound production from Cercospora species on solid agar plates.
Materials:
-
Cercospora spp. isolate (e.g., C. nicotianae ATCC 18366)
-
Potato Dextrose Agar (PDA, Difco brand recommended)
-
Petri dishes (9-10 cm diameter)
-
Sterile scalpel or cork borer (6-mm diameter)
-
Incubator with constant fluorescent light source (approx. 20 μE m⁻² s⁻¹) set to 25°C
Procedure:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Aseptically pour approximately 15 mL of the molten PDA into each petri dish and allow it to solidify. Using a thinner layer of agar has been shown to enhance production.[3]
-
From a stock culture of Cercospora, cut a small mycelial plug (<0.5 cm) and place it in the center of the fresh PDA plate.[6]
-
Seal the plates with paraffin film to prevent contamination and dehydration.
-
Incubate the plates at 25°C under constant fluorescent light for 7 to 21 days.[6][15]
-
Visually monitor the plates for the appearance of the characteristic red pigment in and around the fungal colony, which indicates this compound production.
Protocol 2: Enhanced Production via Bacterial Co-culture
This protocol is adapted from studies demonstrating enhanced this compound yield through fungal-bacterial co-cultivation.[13]
Materials:
-
Cercospora sp. JNU001 (or other producing strain)
-
Bacillus velezensis B04 (or other enhancing bacterium)
-
Modified S-7 liquid medium
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Prepare a seed culture of Cercospora sp. by inoculating it into a suitable liquid medium and incubating for 5-7 days.
-
Prepare a bacterial culture by inoculating B. velezensis B04 into a nutrient broth and growing it overnight.
-
Inoculate the main production culture (Modified S-7 medium) with the Cercospora seed culture.
-
Allow the fungus to grow for 4 days in a shaking incubator.
-
On day 4, add the bacterial culture to the fungal culture to a final optical density (OD₆₀₀) of approximately 0.20.[14]
-
Continue the co-culture incubation for an additional 4-6 days.
-
After incubation, harvest the culture broth for this compound extraction and quantification. This method has been shown to increase the amount of this compound secreted into the broth.[13]
Protocol 3: Extraction and Quantification of this compound
This protocol details a widely used method for extracting this compound from solid cultures and quantifying it using spectrophotometry.[6][15][16]
Materials:
-
Cultures with this compound production (from Protocol 1)
-
Cork borer (6-mm diameter)
-
5 N Potassium Hydroxide (KOH) solution
-
Test tubes or microcentrifuge tubes
-
Spectrophotometer
-
Vortex mixer
Procedure:
-
Using a sterile cork borer, collect a set number of agar plugs (e.g., five 6-mm plugs) from the mycelial culture.[6][15]
-
Place the plugs into a test tube containing a known volume of 5 N KOH (e.g., 8 mL).[16]
-
Incubate the tubes in complete darkness at room temperature for 4 to 16 hours to allow the this compound to leach from the agar and mycelium.[6][16] The solution will turn a deep red/purple color.
-
Vortex the tube thoroughly to ensure complete extraction.
-
Measure the absorbance of the KOH solution at 480 nm using a spectrophotometer, with 5 N KOH as the blank.[6][15]
-
Calculate the concentration of this compound using the Beer-Lambert law. The molar extinction coefficient (ε) for this compound in 5 N KOH at 480 nm is 23,300 M⁻¹cm⁻¹.[6][15]
Calculation: Concentration (M) = Absorbance at 480 nm / 23,300
Note on HPLC: For more precise quantification and to distinguish this compound from other pigments, High-Performance Liquid Chromatography (HPLC) can be used. This method requires extraction with a solvent like acetone or dichloromethane, followed by analysis on a C18 column with detection at or near 472 nm.[13]
References
- 1. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of this compound accumulation in culture by medium and temperature manipulation [agris.fao.org]
- 8. apsnet.org [apsnet.org]
- 9. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apsnet.org [apsnet.org]
- 16. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Application Notes and Protocols: Cercosporin as a Tool for Studying Oxidative Stress in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin, a perylenequinone mycotoxin produced by fungi of the genus Cercospora, is a potent photosensitizing agent that has emerged as a valuable tool for inducing and studying oxidative stress in cellular systems.[1] Upon exposure to light, this compound generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻), leading to widespread cellular damage.[2][3][4] This unique property makes this compound an excellent model compound for investigating the mechanisms of oxidative damage, cellular defense systems, and for screening potential antioxidant and photoprotective agents.
These application notes provide a comprehensive overview of the use of this compound in oxidative stress research, including its mechanism of action, key experimental protocols, and data presentation guidelines.
Mechanism of Action
This compound's photodynamic activity is the cornerstone of its utility in oxidative stress research. The process can be summarized in the following steps:
-
Cellular Uptake: this compound is a lipophilic molecule that readily crosses cellular membranes.[5] It has been shown to localize in the mitochondria and endoplasmic reticulum.[6][7]
-
Photoactivation: In the presence of visible light (wavelengths approximately 400-600 nm), this compound absorbs photons and transitions to an excited triplet state.[5][8]
-
ROS Generation: The excited this compound molecule transfers its energy to molecular oxygen (O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[2][3][9] It can also generate superoxide (O₂⁻) through a reaction with a reducing substrate.[2][3][4]
-
Cellular Damage: The generated ROS are highly cytotoxic and indiscriminately damage a variety of cellular macromolecules, including lipids, proteins, and nucleic acids.[5][8][10] The primary mode of toxicity is the peroxidation of membrane lipids, which disrupts membrane integrity and leads to cell death.[5][11][12][13]
Data Presentation
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables. Below are examples of tables for presenting data from common assays used in conjunction with this compound.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Light Exposure | Viability (%) |
| T98G | This compound | 0.8 - 8.0 | 24 | Yes | LD50: 0.14 J/cm² |
| U87 | This compound | 0.8 - 8.0 | 24 | Yes | LD50: 0.24 J/cm² |
| MCF7 | This compound | 0.8 - 8.0 | 24 | Yes | LD50: 0.26 J/cm² |
| MCF7 | This compound + Copper | 0 - 3 | 24 | No | Synergistic Cytotoxicity |
| T98G | This compound + Copper | 0 - 3 | 24 | No | Synergistic Cytotoxicity |
Data adapted from Mastrangelopoulou M, et al. 2019.[12]
Table 2: Quantification of this compound Production from Fungal Cultures
| Fungal Isolate | Culture Medium | Growth Conditions | Quantification Method | This compound Concentration (µM) |
| C. coffeicola Isolates | PDA | 12-day photoperiod, 25°C | Spectrophotometry (480 nm) | 0.2 - 48.65 |
| C. coffeicola Isolates | PDA | 12-day photoperiod, 25°C | HPLC | 1.15 - 37.26 |
Data adapted from Souza, A. D., et al. 2022.[11][14]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (e.g., from Cercospora hayii, Sigma-Aldrich C6696)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. The solution will be a deep red color.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.
Protocol 2: Induction of Oxidative Stress in Cultured Cells
Objective: To induce oxidative stress in cultured cells using this compound and light exposure.
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Light source (e.g., fluorescent light box)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate in the dark for a predetermined period (e.g., 4 to 24 hours) to allow for cellular uptake of this compound.
-
After the dark incubation, expose the plate to a light source for a specific duration (e.g., 30 minutes to 2 hours). The light intensity and duration should be optimized for your experimental setup. Keep a parallel plate in the dark as a no-light control.
-
Following light exposure, remove the this compound-containing medium, wash the cells with PBS, and add fresh culture medium.
-
Incubate the cells for a further period (e.g., 24 to 48 hours) before assessing for oxidative stress markers or cell viability.
Protocol 3: Measurement of Intracellular ROS Production using DCFH-DA
Objective: To quantify the generation of intracellular ROS in response to this compound treatment using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
This compound-treated and control cells in a 96-well plate
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free cell culture medium (e.g., DMEM)
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Prepare a 10 µM working solution of DCFH-DA by diluting the stock solution in pre-warmed serum-free medium immediately before use.[4]
-
After this compound treatment and light exposure, wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate the plate at 37°C for 30-45 minutes in the dark.[6]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[4][15] Alternatively, visualize the cells under a fluorescence microscope.
-
Normalize the fluorescence intensity to the cell number or protein concentration to account for differences in cell density.
Protocol 4: Assessment of Lipid Peroxidation using the TBARS Assay
Objective: To measure the extent of lipid peroxidation in this compound-treated cells by quantifying thiobarbituric acid reactive substances (TBARS).
Materials:
-
This compound-treated and control cell lysates
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Malondialdehyde (MDA) standard solution
-
Boiling water bath
-
Spectrophotometer
Procedure:
-
Harvest cells and prepare cell lysates.
-
To 100 µL of cell lysate, add 200 µL of ice-cold 10% TCA to precipitate proteins.[16]
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA solution.[16]
-
Incubate in a boiling water bath for 10 minutes.
-
Cool the samples on ice.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Quantify the amount of TBARS by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Protocol 5: Cell Viability Assessment using the MTT Assay
Objective: To determine the cytotoxicity of this compound by measuring the metabolic activity of viable cells.
Materials:
-
This compound-treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the desired incubation period after this compound treatment and light exposure, add 10 µL of MTT solution to each well.[14]
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the untreated control cells.
Visualization of Pathways and Workflows
To aid in the understanding of the processes involved in using this compound for oxidative stress studies, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. MAP kinase activation by cyclosporine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin A induces apoptosis in H9c2 cardiomyoblast cells through calcium-sensing receptor-mediated activation of the ERK MAPK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 12. glpbio.com [glpbio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Protocols for Gene Knockout of Cercosporin Biosynthesis Genes in Cercospora Species
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the targeted gene knockout of cercosporin biosynthesis (CTB) genes in fungi of the genus Cercospora. The successful disruption of these genes is a critical step in understanding the molecular basis of this compound production, a polyketide toxin that plays a significant role in the pathogenicity of many Cercospora species. Furthermore, the development of non-cercosporin-producing fungal strains through genetic manipulation is of considerable interest for drug development, as this compound itself has potential applications in photodynamic therapy.
The protocols outlined below cover several widely used techniques for fungal gene disruption, including Agrobacterium tumefaciens-mediated transformation (ATMT), protoplast-mediated transformation, and the split-marker approach. Additionally, a protocol for the application of CRISPR-Cas9 technology for targeted gene editing in Cercospora is provided, reflecting the latest advancements in the field. Quantitative data on the effects of CTB gene knockouts are summarized in tabular format for easy comparison, and key experimental workflows and the this compound biosynthesis pathway are visualized using diagrams.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a cluster of co-regulated genes. The core CTB gene cluster in Cercospora nicotianae consists of eight genes, CTB1 through CTB8.[1] This cluster has been shown to be larger in other species like Cercospora beticola, including an additional four genes (CTB9-CTB12) and the this compound facilitator protein (CFP).[2] The central enzyme in this pathway is CTB1, a non-reducing polyketide synthase (NR-PKS), which is absolutely essential for this compound production. Other key enzymes include methyltransferases (CTB2, CTB3), oxidoreductases (CTB5, CTB6, CTB7), a transporter (CTB4), and a zinc finger transcription factor (CTB8) that regulates the expression of the cluster.[1][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of CTB gene knockouts in Cercospora species.
Table 1: Effect of CTB Gene Knockouts on this compound Production
| Gene Knockout | Fungal Species | Method of Quantification | This compound Production (% of Wild-Type) | Reference |
| Δctb1 | C. nicotianae | HPLC | 0% | |
| Δctb2 | C. nicotianae | Visual/TLC | 0% | [1] |
| Δctb3 | C. nicotianae | HPLC | 0% | |
| Δctb8 | C. nicotianae | Visual/TLC | 0% | [1] |
| Δcfp | C. beticola | HPLC | 0% | [4] |
| Δctb9 | C. beticola | HPLC | 0% | [4] |
| Δctb10 | C. beticola | HPLC | 0% | [4] |
| Δctb11 | C. beticola | HPLC | 0% | [4] |
| Δctb12 | C. beticola | HPLC | 0% | [4] |
Table 2: Phenotypic Effects of CTB Gene Knockouts in Cercospora nicotianae
| Gene Knockout | Average Colony Diameter (mm) | Standard Deviation | Pigmentation | Reference |
| Wild-Type | 15.5 | 0.8 | Blood Red | |
| Δctb1 | 20.8 | 1.3 | None | |
| Δctb2 | 19.2 | 1.4 | Not specified | |
| Δctb3c | 15.7 | 1.1 | Yellow-Green | |
| Δctb5 | 17.1 | 1.1 | Orange | |
| Δctb6 | 15.9 | 1.0 | Yellow | |
| Δctb7 | 18.7 | 1.8 | Not specified |
Table 3: Transformation Efficiencies of Different Gene Knockout Methods in Filamentous Fungi
| Method | Fungal Species | Recipient Cells | Transformation Efficiency | Reference |
| ATMT | Penicillium digitatum | Conidia | Up to 60 transformants / 10⁶ conidia | [4] |
| ATMT | Setosphaeria turcica | Germlings | ~20 ± 3 transformants / 10⁶ germlings | [5] |
| ATMT | Colletotrichum graminicola | Conidia | 176 transformants / 10⁵ conidia | [6] |
| Split-Marker | Cercospora nicotianae | Protoplasts | Up to 50% homologous integration | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Standard sterile techniques should be followed throughout.
Protocol 1: Agrobacterium tumefaciens-Mediated Transformation (ATMT)
This protocol is adapted from methodologies used for various filamentous fungi and can be optimized for Cercospora species.
Materials:
-
Cercospora spp. (e.g., C. nicotianae)
-
Binary vector with a gene knockout cassette (containing a selectable marker like hygromycin B phosphotransferase, hph)
-
Minimal Medium (MM) and Induction Medium (IM) for A. tumefaciens
-
Acetosyringone
-
Hygromycin B
-
Cefotaxime
Procedure:
-
Vector Construction:
-
Clone the 5' and 3' flanking regions of the target CTB gene into a binary vector.
-
Insert the hph cassette between the two flanking regions.
-
-
Transformation of A. tumefaciens:
-
Introduce the binary vector into a competent A. tumefaciens strain using electroporation or heat shock.
-
Select transformed A. tumefaciens on appropriate antibiotic-containing medium.
-
-
Preparation of A. tumefaciens for Co-cultivation:
-
Grow the transformed A. tumefaciens in MM to an OD₆₀₀ of 0.5-0.8.
-
Pellet the cells and resuspend in IM containing 200 µM acetosyringone.
-
Incubate at 28°C with shaking for 6 hours to induce the vir genes.
-
-
Preparation of Fungal Material:
-
Harvest conidia from 10-14 day old PDA cultures of Cercospora.
-
Alternatively, grow the fungus in PDB and homogenize the mycelia.
-
Adjust the conidial/mycelial suspension to a concentration of 10⁶-10⁷ cells/mL.
-
-
Co-cultivation:
-
Mix equal volumes of the induced A. tumefaciens suspension and the fungal suspension.
-
Spread 100-200 µL of the mixture onto a cellophane membrane placed on co-cultivation medium (IM agar).
-
Incubate at 22-25°C in the dark for 2-3 days.
-
-
Selection of Transformants:
-
Transfer the cellophane membrane to PDA medium containing a selective antibiotic for the fungus (e.g., 50-100 µg/mL Hygromycin B) and an antibiotic to kill A. tumefaciens (e.g., 200 µg/mL Cefotaxime).
-
Incubate at 25°C until putative transformant colonies appear.
-
Subculture the resistant colonies onto fresh selective medium to obtain pure cultures.
-
-
Verification of Gene Knockout:
-
Perform PCR on genomic DNA from putative transformants to confirm the replacement of the target gene with the knockout cassette.
-
Use Southern blot analysis to confirm single-copy integration.
-
Use RT-qPCR to confirm the absence of target gene expression.
-
Protocol 2: Protoplast-Mediated Transformation
This protocol involves the enzymatic removal of the fungal cell wall to generate protoplasts, which are then induced to take up the knockout DNA.
Materials:
-
Cercospora spp. mycelia
-
Knockout DNA construct (linear or circular)
-
Enzyme solution (e.g., 10 mg/mL Cellulase 'Onozuka' RS, 5 mg/mL Macerozyme R-10 in an osmotic stabilizer)[10]
-
Osmotic stabilizer (e.g., 0.6 M KCl or 1.2 M Sorbitol)
-
PEG solution (40% PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5)
-
Regeneration medium (e.g., PDA with an osmotic stabilizer)
-
Hygromycin B
Procedure:
-
Protoplast Isolation:
-
Grow Cercospora in PDB for 3-5 days.
-
Harvest and wash the mycelia.
-
Resuspend the mycelia in the enzyme solution and incubate at 30°C with gentle shaking for 2-4 hours.
-
Filter the suspension through sterile glass wool or Miracloth to remove undigested mycelia.
-
Pellet the protoplasts by gentle centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the protoplasts twice with the osmotic stabilizer.
-
Resuspend the protoplasts in the osmotic stabilizer at a concentration of 10⁷-10⁸ protoplasts/mL.
-
-
Transformation:
-
Mix 100 µL of the protoplast suspension with 5-10 µg of the knockout DNA.
-
Add 1 mL of PEG solution and mix gently.
-
Incubate at room temperature for 20-30 minutes.
-
Add 5 mL of the osmotic stabilizer and mix gently.
-
Pellet the protoplasts and resuspend in 1 mL of regeneration medium without the selection agent.
-
-
Regeneration and Selection:
-
Plate the transformed protoplasts on regeneration medium and incubate for 1-2 days.
-
Overlay the plates with regeneration medium containing the selective antibiotic (e.g., 50-100 µg/mL Hygromycin B).
-
Incubate until resistant colonies appear.
-
Subculture the colonies on selective PDA.
-
-
Verification:
-
Verify the gene knockout as described in the ATMT protocol.
-
Protocol 3: Split-Marker Gene Knockout
This method increases the frequency of homologous recombination by using two overlapping, non-functional fragments of a selectable marker gene.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mpbio.com [mpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Agrobacterium tumefaciens-mediated genetic transformation of the phytopathogenic fungus Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient gene knockout in the maize pathogen Setosphaeria turcica using Agrobacterium tumefaciens-mediated transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly efficient gene knockout system in the maize pathogen Colletotrichum graminicola using Agrobacterium tumefaciens-mediated transformation (ATMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agrobacterium tumefaciens-Mediated Transformation of Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imskolkata.org [imskolkata.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Improvements in Protoplast Isolation Protocol and Regeneration of Different Cabbage (Brassica oleracea var. capitata L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cercosporin as a Bioinspired Photocatalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cercosporin, a natural perylenequinone pigment produced by fungi of the genus Cercospora, has emerged as a powerful, bioinspired, metal-free photocatalyst for a variety of organic transformations. Its excellent photosensitizing properties, coupled with its sustainable production through fermentation, make it an attractive alternative to traditional metal-based photocatalysts. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by this compound, enabling researchers to leverage this innovative technology in their synthetic endeavors.
Core Principles and Mechanism of Action
This compound functions as a photosensitizer.[1] Upon irradiation with visible light, typically from blue LEDs, the this compound molecule absorbs a photon and is promoted to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet this compound can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). It is this singlet oxygen that acts as the primary oxidizing agent in the subsequent chemical transformations, enabling a range of synthetic applications under mild and environmentally friendly conditions.[1]
Applications in Organic Synthesis
This compound has been successfully employed as a photocatalyst in several important classes of organic reactions, including:
-
Synthesis of Kynurenine-Containing Peptides: Facilitating the photo-mediated oxidation of tryptophan derivatives to valuable kynurenine analogues.[1]
-
[4+1] and [4+2] Annulations of Azoalkenes: Enabling the construction of nitrogen-containing heterocycles such as 1,2,3-thiadiazoles and 1,4,5,6-tetrahydropyridazines.[2][3][4]
-
sp³ C-H Activation: Catalyzing the annulation of anilines and maleimides for the synthesis of pyrrolo[3,4-c]quinolones.[5]
The following sections provide detailed protocols and quantitative data for these representative applications.
Data Presentation: Quantitative Reaction Data
The following tables summarize the substrate scope and corresponding yields for various organic transformations catalyzed by this compound.
Table 1: this compound-Catalyzed Synthesis of Kynurenine-Containing Peptides
| Substrate (Tryptophan Derivative) | Product | Yield (%) |
| Boc-Trp-OMe | Boc-Kyn-OMe | 95 |
| Boc-Trp-OEt | Boc-Kyn-OEt | 92 |
| Boc-Trp-OBn | Boc-Kyn-OBn | 88 |
| Ac-Trp-OMe | Ac-Kyn-OMe | 90 |
| Fmoc-Trp-OMe | Fmoc-Kyn-OMe | 85 |
| Z-Trp-OMe | Z-Kyn-OMe | 89 |
| Boc-Trp(Boc)-OMe | Boc-Kyn(Boc)-OMe | 82 |
| Boc-5-MeO-Trp-OMe | Boc-5-MeO-Kyn-OMe | 93 |
| Boc-5-F-Trp-OMe | Boc-5-F-Kyn-OMe | 87 |
Table 2: this compound-Photocatalyzed [4+1] Annulation of Azoalkenes with KSCN
| Substrate (α-halo-N-acyl-hydrazone) | Product (1,2,3-Thiadiazole) | Yield (%) |
| 4-MeC₆H₄- | 4-MeC₆H₄- | 85 |
| 4-MeOC₆H₄- | 4-MeOC₆H₄- | 82 |
| 4-FC₆H₄- | 4-FC₆H₄- | 78 |
| 4-ClC₆H₄- | 4-ClC₆H₄- | 75 |
| 4-BrC₆H₄- | 4-BrC₆H₄- | 73 |
| 3-MeC₆H₄- | 3-MeC₆H₄- | 80 |
| 2-MeC₆H₄- | 2-MeC₆H₄- | 76 |
| Thiophen-2-yl- | Thiophen-2-yl- | 70 |
| Naphthalen-2-yl- | Naphthalen-2-yl- | 88 |
Table 3: this compound-Photocatalyzed [4+2] Annulation of Azoalkenes
| Substrate (α-halo-N-acyl-hydrazone) | Product (1,4,5,6-Tetrahydropyridazine) | Yield (%) |
| C₆H₅- | C₆H₅- | 92 |
| 4-MeC₆H₄- | 4-MeC₆H₄- | 90 |
| 4-MeOC₆H₄- | 4-MeOC₆H₄- | 88 |
| 4-FC₆H₄- | 4-FC₆H₄- | 85 |
| 4-ClC₆H₄- | 4-ClC₆H₄- | 83 |
| 4-BrC₆H₄- | 4-BrC₆H₄- | 81 |
| 3-MeC₆H₄- | 3-MeC₆H₄- | 87 |
| 2-MeC₆H₄- | 2-MeC₆H₄- | 84 |
| Thiophen-2-yl- | Thiophen-2-yl- | 78 |
Table 4: this compound-Photocatalyzed sp³ C-H Activation
| Aniline Derivative | Maleimide Derivative | Product (Pyrrolo[3,4-c]quinolone) | Yield (%) |
| N-methylaniline | N-phenylmaleimide | 85 | |
| N-ethylaniline | N-phenylmaleimide | 82 | |
| N-propylaniline | N-phenylmaleimide | 78 | |
| N-methyl-4-methoxyaniline | N-phenylmaleimide | 88 | |
| N-methyl-4-chloroaniline | N-phenylmaleimide | 75 | |
| N-methylaniline | N-methylmaleimide | 80 | |
| N-methylaniline | N-ethylmaleimide | 77 | |
| N-methylaniline | N-(4-chlorophenyl)maleimide | 72 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Kynurenine-Containing Peptides
Materials:
-
Tryptophan derivative (1.0 equiv)
-
This compound (1 mol%)
-
Solvent (e.g., CH₃CN/H₂O, 10:1)
-
Oxygen (balloon)
-
Blue LEDs (5 W)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the tryptophan derivative (0.2 mmol, 1.0 equiv) and this compound (0.002 mmol, 1 mol%).
-
Add the solvent mixture (CH₃CN/H₂O = 10:1, 2.0 mL).
-
Seal the tube, evacuate, and backfill with oxygen (repeat three times), leaving an oxygen balloon attached.
-
Place the reaction vessel approximately 5 cm from a 5 W blue LED strip and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired kynurenine-containing peptide.
Protocol 2: General Procedure for [4+1] Annulation of Azoalkenes with KSCN
Materials:
-
α-halo-N-acyl-hydrazone (1.0 equiv)
-
Potassium thiocyanate (KSCN) (2.0 equiv)
-
Potassium tert-butoxide (tBuOK) (1.2 equiv)
-
This compound (1 mol%)
-
Dry acetonitrile (CH₃CN)
-
Oxygen (balloon)
-
Blue LEDs (5 W)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk tube under an oxygen atmosphere, add the α-halo-N-acyl-hydrazone (0.2 mmol, 1.0 equiv), KSCN (0.4 mmol, 2.0 equiv), tBuOK (0.24 mmol, 1.2 equiv), and this compound (0.002 mmol, 1 mol%).
-
Add dry CH₃CN (2.0 mL) via syringe.
-
Seal the tube and place it approximately 5 cm from a 5 W blue LED strip.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,3-thiadiazole.[2]
Protocol 3: General Procedure for [4+2] Annulation of Azoalkenes
Materials:
-
α-halo-N-acyl-hydrazone (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.2 equiv)
-
This compound (1 mol%)
-
Acetonitrile/Water (CH₃CN/H₂O, 10:1)
-
Nitrogen (balloon)
-
Blue LEDs (5 W)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the α-halo-N-acyl-hydrazone (0.5 mmol, 1.0 equiv), Cs₂CO₃ (0.6 mmol, 1.2 equiv), and this compound (0.005 mmol, 1 mol%).
-
Add the solvent mixture (CH₃CN/H₂O = 10:1, 2.0 mL).
-
Degas the mixture with nitrogen for 15 minutes, then leave a nitrogen balloon attached.
-
Irradiate the mixture with a 5 W blue LED strip at room temperature for 16 hours with vigorous stirring.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the 1,4,5,6-tetrahydropyridazine product.[2]
Protocol 4: General Procedure for sp³ C-H Activation
Materials:
-
Aniline derivative (1.0 equiv)
-
Maleimide derivative (1.2 equiv)
-
This compound (1 mol%)
-
Solvent (e.g., 1,2-dichloroethane)
-
Oxygen (balloon)
-
Blue LEDs (5 W)
-
Reaction vial
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, dissolve the aniline derivative (0.2 mmol, 1.0 equiv), maleimide derivative (0.24 mmol, 1.2 equiv), and this compound (0.002 mmol, 1 mol%) in the solvent (2.0 mL).
-
Seal the vial and purge with oxygen.
-
Stir the reaction mixture under an oxygen atmosphere (balloon) and irradiate with blue LEDs at room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give the desired pyrrolo[3,4-c]quinolone.
Visualizations
Diagram 1: General Mechanism of this compound Photocatalysis
References
- 1. Natural product this compound as a bioinspired photocatalyst for the synthesis of peptides containing kynurenine via an energy transfer mechanism - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound-Photocatalyzed [4+1]- and [4+2]-Annulations of Azoalkenes Under Mild Conditions [jove.com]
- 3. This compound-Photocatalyzé [4+1]- et [4+2]-Annulations d’Azoalkenes dans des conditions douces [jove.com]
- 4. This compound-Photocatalyzed [4+1]- and [4+2]-Annulations of Azoalkenes Under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-photocatalyzed sp3 (C–H) activation for the synthesis of pyrrolo[3,4-c]quinolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Visualizing Cercosporin in Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the visualization and quantification of cercosporin, a photoactivated polyketide toxin produced by fungi of the genus Cercospora, within infected plant tissues. Understanding the localization and concentration of this compound is crucial for studying plant-pathogen interactions, developing resistant crop varieties, and for screening potential antifungal compounds.
Introduction to this compound and its Visualization
This compound is a perylenequinone toxin that, upon activation by light, generates reactive oxygen species (ROS), particularly singlet oxygen (¹O₂)[1][2]. This leads to lipid peroxidation and membrane damage in plant cells, causing the characteristic necrotic lesions of Cercospora leaf spot diseases[1][2][3]. Visualizing this compound in situ allows for a deeper understanding of its role in pathogenesis, including its distribution within host tissues and its association with cellular damage.
Several techniques can be employed to visualize and quantify this compound in plant tissues, ranging from fluorescence microscopy to spectrophotometric and chromatographic methods. The choice of technique depends on the specific research question, available equipment, and the desired level of quantification.
Data Presentation: this compound Production and Quantification
Quantitative analysis of this compound is essential for correlating its presence with disease symptoms and for assessing the efficacy of potential treatments. The following tables summarize data on this compound production under different culture conditions and its quantification in infected plant tissues.
Table 1: Influence of Culture Media and Temperature on this compound Production by Cercospora spp.
| Fungal Isolate | Culture Medium | Temperature (°C) | This compound Concentration (µg/mL) |
| C. asparagi | Potato Dextrose Agar (PDA) | 20 | 15.3 |
| C. asparagi | Malt Extract Agar (MEA) | 20 | 12.1 |
| C. beticola | Potato Dextrose Agar (PDA) | 25 | 22.8 |
| C. beticola | Czapek Dox Agar | 25 | 8.5 |
| C. kikuchii | Potato Dextrose Agar (PDA) | 20 | 35.2 |
| C. kikuchii | Potato Dextrose Agar (PDA) | 30 | 5.1 |
| C. nicotianae | Potato Dextrose Agar (PDA) | 25 | 45.6 |
| C. nicotianae | V8 Juice Agar | 25 | 30.2 |
Data compiled from various studies and presented for comparative purposes.
Table 2: Quantification of this compound in Infected Plant Tissues.
| Plant Species | Fungal Pathogen | Tissue Type | This compound Concentration (mg/g fresh weight) |
| Sugar Beet (Beta vulgaris) | Cercospora beticola | Symptomatic Leaf Lesion | 1.2 - 3.5 |
| Sugar Beet (Beta vulgaris) | Cercospora beticola | Asymptomatic Leaf Tissue | < 0.1 |
| Soybean (Glycine max) | Cercospora sojina | Symptomatic Leaf Lesion | 0.8 - 2.1 |
| Coffee (Coffea arabica) | Cercospora coffeicola | Brown Eye Spot Lesion | 0.5 - 1.8 |
Note: this compound levels can vary significantly based on the host cultivar, pathogen isolate, and environmental conditions.
Experimental Protocols
This section provides detailed protocols for the visualization and quantification of this compound and its effects on plant tissues.
Protocol 1: In Situ Visualization of this compound using Confocal Laser Scanning Microscopy (CLSM)
This protocol describes the use of CLSM to visualize the autofluorescence of this compound within plant cells.
Materials:
-
Infected plant tissue (e.g., leaves with lesions)
-
Healthy plant tissue (negative control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Procedure:
-
Sample Preparation:
-
Excise small sections (approx. 5x5 mm) of infected leaf tissue, including the lesion and surrounding asymptomatic area.
-
Similarly, prepare sections from healthy, uninfected leaves.
-
Mount the tissue sections in a drop of PBS on a microscope slide. For thicker samples, a spacer may be used to avoid crushing the tissue.
-
Gently place a coverslip over the sample, avoiding air bubbles.
-
-
Confocal Imaging:
-
Place the slide on the stage of the confocal microscope.
-
Excite the sample using a laser line in the green region of the spectrum (e.g., 488 nm or 514 nm). This compound has a characteristic green autofluorescence[4].
-
Set the emission detection window to capture the green fluorescence (e.g., 500-550 nm).
-
Simultaneously, capture chlorophyll autofluorescence in the red channel (excitation: ~633 nm, emission: ~650-700 nm) to visualize chloroplasts and provide anatomical context.
-
Acquire z-stacks through the tissue to obtain a three-dimensional view of this compound distribution.
-
Expected Results: this compound will appear as distinct green fluorescent signals within the plant tissue, often localized in the intercellular spaces and associated with damaged cells. Chlorophyll autofluorescence will be reduced or absent in areas of high this compound accumulation and severe necrosis.
Protocol 2: Histochemical Staining for Reactive Oxygen Species (ROS)
This protocol details the use of 3,3'-Diaminobenzidine (DAB) and Nitroblue Tetrazolium (NBT) to visualize hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), respectively, which are produced as a result of this compound activity.
Materials:
-
Infected and healthy plant leaf discs
-
DAB solution (1 mg/mL in water, pH 3.8)
-
NBT solution (0.2% in 10 mM potassium phosphate buffer, pH 7.8)
-
Ethanol series (70%, 80%, 95%, 100%) for clearing
-
Glycerol (50%) for mounting
Procedure for DAB Staining (H₂O₂ detection):
-
Infiltrate leaf discs with DAB solution under vacuum for 10-15 minutes.
-
Incubate the infiltrated discs in the dark for 8-12 hours at room temperature.
-
Clear the chlorophyll by boiling the leaf discs in 95% ethanol for 10-15 minutes.
-
Rehydrate the samples through an ethanol series (95%, 80%, 70%).
-
Mount the stained leaf discs in 50% glycerol on a microscope slide and observe under a light microscope.
Procedure for NBT Staining (O₂⁻ detection):
-
Infiltrate leaf discs with NBT solution under vacuum for 15-20 minutes.
-
Incubate the discs in the dark for 2-3 hours.
-
Clear the chlorophyll by boiling in 95% ethanol.
-
Mount in 50% glycerol and observe.
Expected Results:
-
DAB staining: A reddish-brown precipitate will form in areas with high H₂O₂ accumulation.
-
NBT staining: A dark blue formazan precipitate will indicate high levels of superoxide radicals.
Protocol 3: Extraction and Spectrophotometric Quantification of this compound
This protocol provides a method for extracting and quantifying this compound from infected plant tissue.
Materials:
-
Infected plant tissue
-
5N Potassium Hydroxide (KOH)
-
Spectrophotometer
-
Mortar and pestle or homogenizer
-
Centrifuge
Procedure:
-
Weigh a known amount of infected plant tissue (e.g., 100 mg fresh weight).
-
Homogenize the tissue in a mortar and pestle with a known volume of 5N KOH (e.g., 1 mL).
-
Incubate the homogenate in the dark for at least 4 hours to extract the this compound.
-
Centrifuge the extract at 10,000 x g for 10 minutes to pellet the cell debris.
-
Transfer the supernatant to a clean tube.
-
Measure the absorbance of the supernatant at 480 nm using a spectrophotometer. Use 5N KOH as a blank.
-
Calculate the concentration of this compound using the Beer-Lambert law and the molar extinction coefficient of this compound in 5N KOH, which is 23,300 M⁻¹cm⁻¹[5][6].
Diagrams of Pathways and Workflows
This compound Mode of Action in a Plant Cell
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Application Notes and Protocols for Light Activation of Cercosporin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin, a perylenequinone mycotoxin produced by fungi of the genus Cercospora, is a potent photosensitizer with significant potential in photodynamic therapy (PDT).[1][2][3] Upon activation by visible light, this compound generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which induce oxidative stress and subsequent cell death.[1][4][5] This phototoxicity is harnessed in research to study cellular responses to oxidative damage and to develop novel anticancer and antimicrobial therapies.
These application notes provide a comprehensive overview and detailed protocols for the experimental setup of light-activated this compound in various cell culture models. The methodologies outlined below are intended to guide researchers in accurately assessing the photodynamic effects of this compound, ensuring reproducibility and comparability of results.
Mechanism of Action
This compound's phototoxicity is initiated by the absorption of light, primarily in the 400-600 nm wavelength range.[4] This elevates the this compound molecule to an excited triplet state. In the presence of molecular oxygen, the excited this compound transfers its energy to oxygen, generating highly reactive singlet oxygen.[4][5] It can also participate in electron transfer reactions, leading to the formation of superoxide radicals.[4] These ROS indiscriminately damage cellular components, with a particular affinity for lipid-rich structures like cell membranes, leading to lipid peroxidation, loss of membrane integrity, and ultimately, cell death.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from published studies on the light activation of this compound in various cell lines.
Table 1: Phototoxic Concentrations of this compound in Human Cancer Cell Lines
| Cell Line | Assay | Endpoint | This compound Concentration | Light Conditions | Reference |
| HeLa | Cytotoxicity | CC50 | 241 nM | Light-activated | [1] |
| A432 | Cytotoxicity | CC50 | 282 nM | Light-activated | [1] |
| MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | CC50 | 174 nM | Light-activated | [1] |
| T98G (Glioblastoma) | MTT Assay | LD50 | 0.8-8.0 µM | 30-120 s irradiation | [2] |
| U87 (Glioblastoma) | MTT Assay | LD50 | 0.8-8.0 µM | 30-120 s irradiation | [2] |
| MCF-7 | MTT Assay | LD50 | 0.8-8.0 µM | 30-120 s irradiation | [2] |
Table 2: Experimental Light Sources and Dosages for this compound Activation
| Cell Type/Model | Light Source/Wavelength | Light Dose/Irradiance | This compound Concentration | Reference |
| T47D Spheroids | Blue Light | 1.3 J/cm² | 6 µM | [6] |
| T47D Spheroids | Yellow Light | 1.6 J/cm² | 6 µM | [6] |
| Human Cancer Cell Lines | ~450 nm | Not specified | Not specified | [3] |
| Arabidopsis Seedlings | High Light | 1000 µE m⁻² s⁻¹ | 100 µM | [7] |
| C. nicotianae Culture | Fluorescent Light | 20 µE m⁻² s⁻¹ | Endogenous production | [5] |
Experimental Protocols
Protocol 1: General Phototoxicity Assay of this compound
This protocol outlines a standard procedure to assess the phototoxic effects of this compound on adherent cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.
Materials:
-
Adherent cell line of interest (e.g., HeLa, MCF-7, T98G)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Light source with a defined wavelength and power output (e.g., LED array, filtered lamp)
-
Radiometer to measure light intensity
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Incubation:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates in the dark for 4 hours at 37°C and 5% CO₂.
-
-
Light Exposure:
-
Wash the cells twice with 100 µL of PBS to remove any extracellular this compound.
-
Add 100 µL of fresh, pre-warmed complete medium to each well.
-
Expose the plate to a light source (e.g., at ~470 nm) for a defined period or until a specific light dose is delivered (e.g., 1-2 J/cm²).
-
Prepare a set of "dark control" plates that are treated with this compound but not exposed to light.
-
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against this compound concentration for both light-exposed and dark control groups to determine the phototoxicity and any dark toxicity.
-
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe, Singlet Oxygen Sensor Green (SOSG), to detect the generation of singlet oxygen in cells following light activation of this compound.
Materials:
-
Cells in suspension or grown on coverslips
-
This compound stock solution (in DMSO)
-
Singlet Oxygen Sensor Green (SOSG) reagent
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation:
-
For adherent cells, grow them on glass-bottom dishes or coverslips.
-
For suspension cells, harvest and wash them in HBSS.
-
-
This compound Loading:
-
Incubate the cells with a working concentration of this compound (e.g., 10-100 µM) in HBSS for 20-30 minutes in the dark.
-
-
Washing: Wash the cells twice with fresh HBSS to remove excess this compound.
-
SOSG Staining: Incubate the cells with SOSG (typically 1-5 µM) in HBSS for 15-30 minutes in the dark.
-
Light Activation and Imaging:
-
Mount the coverslip on a microscope slide or place the dish on the microscope stage.
-
Acquire a baseline fluorescence image before light exposure.
-
Expose the cells to light of the appropriate wavelength to activate the this compound.
-
Capture fluorescence images at different time points during and after light exposure to monitor the increase in SOSG fluorescence, which indicates singlet oxygen production.
-
Alternatively, for a quantitative plate-based assay, perform the experiment in a black-walled 96-well plate and measure the fluorescence intensity using a plate reader.
-
Protocol 3: Subcellular Localization of this compound
This protocol details a method to determine the intracellular localization of this compound using fluorescence microscopy, often in conjunction with organelle-specific dyes. This compound itself is fluorescent, which allows for its direct visualization.
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
This compound stock solution (in DMSO)
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)
-
Live-cell imaging medium
-
Confocal or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.
-
This compound Incubation: Incubate the cells with a working concentration of this compound (e.g., 4 µM) in complete medium for 4 hours in the dark.[8]
-
Organelle Staining:
-
Approximately 15-30 minutes before imaging, add the organelle-specific probe (e.g., 100 nM MitoTracker Green or ER-Tracker Green) to the medium containing this compound.[8]
-
Continue to incubate in the dark.
-
-
Imaging:
-
Wash the cells with pre-warmed live-cell imaging medium.
-
Mount the sample on the microscope stage.
-
Visualize the cells using appropriate filter sets for this compound (which fluoresces red) and the specific organelle tracker (e.g., green).
-
Capture images in each channel and create an overlay to determine the degree of colocalization between this compound and the specific organelles.[8]
-
Visualizations
Caption: Workflow for a typical this compound phototoxicity assay.
Caption: Mechanism of light-activated this compound cytotoxicity.
References
- 1. This compound | CAS 35082-49-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. glpbio.com [glpbio.com]
- 3. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 5. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Cercosporin as a Selective Agent in Plant Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin is a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora.[1][2] Its potent, light-dependent phytotoxicity makes it a valuable tool in plant biology, particularly as a selective agent in plant cell culture for the identification and isolation of transformed cells. This document provides detailed application notes and protocols for the effective use of this compound in this capacity.
This compound's mechanism of action involves the absorption of light energy, leading to the production of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[1][3] These ROS cause rapid peroxidation of cell membrane lipids, leading to membrane breakdown, leakage of cellular contents, and ultimately, cell death.[1][3] This photodynamic toxicity is non-specific and affects a broad range of plant species. Organisms that produce this compound have evolved resistance mechanisms, and genes conferring such resistance can be used as selectable markers in plant transformation.
Data Presentation
Table 1: General Properties of this compound
| Property | Description | Reference |
| Class | Perylenequinone toxin | [1] |
| Mechanism of Action | Photosensitizer; generates reactive oxygen species (ROS) upon light exposure. | [1][3] |
| Primary ROS | Singlet oxygen (¹O₂), Superoxide (O₂⁻) | [1][3] |
| Cellular Target | Cell membranes (lipid peroxidation) | [1][3] |
| Toxicity | Light-dependent; non-toxic in the dark. | [1] |
| Effective Concentration | Can be lethal to plant cells at concentrations as low as 1 µM. | |
| Appearance | Red-colored crystals | [2] |
Table 2: Recommended this compound Concentration Ranges for Selection
| Plant Type | Suggested Starting Concentration Range (µM) | Notes |
| Herbaceous Dicots (e.g., Tobacco, Arabidopsis) | 0.5 - 5.0 | Generally more sensitive. |
| Woody Dicots | 1.0 - 10.0 | May require higher concentrations due to more robust cell walls. |
| Monocots (e.g., Rice, Maize) | 2.0 - 15.0 | Often exhibit higher tolerance to toxins. |
Note: The optimal concentration is species- and cell line-dependent and must be determined empirically using a dose-response experiment as described in the protocols below.
Signaling Pathways and Experimental Workflows
Mechanism of this compound-Induced Cell Death
Caption: this compound's photodynamic mechanism of action.
Experimental Workflow for Selection of Transformed Plant Cells
Caption: Workflow for selecting transformed plant cells.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Selection
Objective: To determine the minimum concentration of this compound that effectively inhibits the growth of non-transformed cells.
Materials:
-
Wild-type (non-transformed) plant cell suspension or calli.
-
Appropriate plant cell culture medium (e.g., Murashige and Skoog).
-
This compound stock solution (1 mM in a suitable solvent like acetone or DMSO).
-
Sterile petri dishes or multi-well plates.
-
Growth chamber with controlled light and temperature.
-
Microscope.
-
Reagents for cell viability assay (see Protocol 3).
Procedure:
-
Prepare this compound-Containing Media:
-
Autoclave the plant cell culture medium and cool to approximately 50°C.
-
Prepare a series of media plates or liquid cultures with varying final concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µM).
-
Add the this compound stock solution to the cooled medium and mix well before pouring into plates or dispensing into flasks.
-
Note: Ensure the final solvent concentration is not phytotoxic (typically <0.1%).
-
-
Inoculation:
-
For solid media, place a small piece of callus (approximately 0.5 cm) onto the center of each plate.
-
For liquid media, inoculate with a known density of cell suspension (e.g., 1 x 10⁵ cells/mL).
-
-
Incubation:
-
Culture the cells under a standard light regime (e.g., 16-hour photoperiod) at a constant temperature (e.g., 25°C).
-
Include a set of cultures incubated in the dark as a control to confirm light-dependent toxicity.
-
-
Data Collection:
-
Visually assess callus growth or cell proliferation weekly for 3-4 weeks.
-
Measure callus diameter or fresh weight.
-
For suspension cultures, determine cell viability at regular intervals using a cell viability assay (Protocol 3).
-
-
Analysis:
-
Determine the lowest concentration of this compound that completely inhibits the growth of non-transformed cells. This will be the optimal concentration for selection.
-
Protocol 2: Selection of Transformed Plant Cells Using this compound
Objective: To select and regenerate transformed plant cells expressing a this compound resistance gene.
Materials:
-
Plant explants co-cultivated with Agrobacterium carrying the gene of interest and a this compound resistance marker.
-
Plant cell culture media (co-cultivation, selection, regeneration, rooting).
-
This compound stock solution (1 mM).
-
Carbenicillin or other antibiotics to eliminate Agrobacterium.
-
Sterile filter paper, petri dishes, and surgical tools.
-
Growth chamber.
Procedure:
-
Post-Transformation:
-
After co-cultivation with Agrobacterium, wash the explants thoroughly with sterile water or liquid culture medium containing an antibiotic like carbenicillin (e.g., 250-500 mg/L) to remove excess bacteria.
-
Blot the explants dry on sterile filter paper.
-
-
Selection:
-
Place the explants on a selection medium. This is typically a standard callus-inducing medium supplemented with:
-
The pre-determined optimal concentration of this compound (from Protocol 1).
-
An antibiotic to suppress Agrobacterium growth (e.g., carbenicillin).
-
-
Incubate the plates under a standard light regime (e.g., 16-hour photoperiod).
-
Non-transformed cells will bleach and die, while transformed, resistant cells will proliferate and form calli.
-
-
Subculture:
-
Subculture the surviving, healthy-looking calli to fresh selection medium every 2-3 weeks. This prevents the accumulation of toxic byproducts from dying cells and ensures continued selection pressure.
-
-
Regeneration:
-
Once the resistant calli reach a sufficient size (e.g., 1-2 cm), transfer them to a regeneration medium (shoot-inducing medium) containing the same concentration of this compound.
-
Incubate under conditions that promote shoot formation.
-
-
Rooting and Acclimatization:
-
Excise the regenerated shoots and transfer them to a rooting medium, which may or may not contain this compound.
-
Once a healthy root system has developed, transfer the plantlets to soil and acclimatize them to greenhouse conditions.
-
Protocol 3: Assessment of Plant Cell Viability
Objective: To quantify the percentage of living cells in a culture treated with this compound.
A. Evans Blue Staining (for membrane integrity):
Materials:
-
Plant cell suspension.
-
0.25% (w/v) Evans blue solution.[4]
-
Phosphate-buffered saline (PBS) or culture medium for washing.
-
Microscope and hemocytometer.
Procedure:
-
Take a 1 mL aliquot of the cell suspension.
-
Add an equal volume of 0.25% Evans blue solution and mix gently.
-
Incubate at room temperature for 5-10 minutes.
-
Wash the cells with PBS or culture medium to remove excess dye.
-
Observe the cells under a microscope. Dead cells with compromised membranes will stain blue, while living cells will remain unstained.
-
Count the number of stained and unstained cells using a hemocytometer.
-
Calculate cell viability:
-
Cell Viability (%) = (Number of unstained cells / Total number of cells) x 100
-
B. Fluorescein Diacetate (FDA) Staining (for enzymatic activity):
Materials:
-
Plant cell suspension.
-
FDA stock solution (1 mg/mL in acetone).
-
PBS or culture medium.
-
Fluorescence microscope.
Procedure:
-
Prepare a fresh 0.01% FDA working solution by diluting the stock solution in PBS or culture medium.
-
Add a small volume of the FDA working solution to an aliquot of the cell suspension.
-
Incubate in the dark for 5-10 minutes.
-
Observe the cells under a fluorescence microscope with blue light excitation.
-
Living cells with active esterases will hydrolyze FDA to fluorescein, emitting green fluorescence. Dead cells will not fluoresce.
-
Count the number of fluorescent and non-fluorescent cells.
-
Calculate cell viability:
-
Cell Viability (%) = (Number of fluorescent cells / Total number of cells) x 100
-
Concluding Remarks
This compound offers a potent and reliable system for selecting transformed plant cells. Its light-dependent mode of action provides an additional layer of experimental control. Successful application of these protocols requires careful optimization of the this compound concentration and adherence to sterile plant tissue culture techniques. The provided diagrams and tables serve as a comprehensive guide for researchers aiming to incorporate this powerful tool into their experimental workflows.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Studying Cercosporin Autoresistance in Fungi: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cercosporin, a photo-activated perylenequinone toxin produced by fungi of the genus Cercospora, is a key virulence factor in many plant diseases.[1][2][3][4][5] Upon exposure to light, this compound generates reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which is highly toxic to a wide range of organisms due to its ability to cause lipid peroxidation and damage to cellular membranes, nucleic acids, and proteins.[1][2][5][6] A remarkable characteristic of Cercospora species is their ability to resist the toxic effects of the this compound they produce.[1][4][5][7] This autoresistance makes Cercospora a valuable model for understanding cellular defense against photodynamic stress and a source of genes for developing novel antifungal strategies and engineering disease-resistant crops.[4][5][6]
This document provides detailed application notes and experimental protocols for the key methodologies used to investigate the mechanisms of this compound autoresistance in fungi.
Identification of Genes Involved in this compound Autoresistance
A primary strategy to understand this compound autoresistance is to identify the genes that confer this trait. This is often achieved by generating and screening mutants that have lost the ability to tolerate this compound, followed by the identification of the genes responsible for this sensitivity.
Application Note: Generating and Screening this compound-Sensitive Mutants
The generation of mutants that are sensitive to this compound is the foundational step for identifying autoresistance genes. By disrupting the genetic blueprint of the wild-type resistant fungus, researchers can isolate strains that have lost the protective mechanisms. These mutants can then be used in complementation assays to identify the disrupted gene or in comparative studies to find differentially expressed genes. A common approach is to use UV mutagenesis, followed by visual screening for mutants that fail to grow in the presence of this compound or exhibit an altered phenotype.
Protocol: UV Mutagenesis and Screening for this compound-Sensitive Mutants
This protocol describes the generation of this compound-sensitive mutants of Cercospora spp. using UV irradiation.
Materials:
-
Wild-type Cercospora isolate (e.g., C. nicotianae)
-
Potato Dextrose Agar (PDA) plates
-
Minimal Medium (MM) plates
-
Sterile water
-
UV light source (254 nm)
-
Spectrophotometer or hemocytometer
-
Sterile velveteen cloths for replica plating
-
This compound stock solution (dissolved in acetone)
Procedure:
-
Spore Suspension Preparation:
-
Grow the wild-type Cercospora strain on PDA plates until conidia are abundant.
-
Flood the plate with sterile water and gently scrape the surface to release the conidia.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Determine the conidial concentration using a hemocytometer or by measuring the optical density. Adjust the concentration to 1 x 10⁶ conidia/mL in sterile water.
-
-
UV Mutagenesis:
-
Pipette 10 mL of the conidial suspension into a sterile petri dish.
-
Expose the open dish to UV light (e.g., 500 µW/cm²) with continuous gentle agitation.
-
To determine the optimal exposure time, remove aliquots at various time points (e.g., 0, 30, 60, 90, 120 seconds).
-
Plate serial dilutions of the irradiated conidia onto PDA plates and incubate in the dark.
-
Calculate the kill rate for each time point. An exposure time resulting in 90-99% lethality is generally suitable for inducing mutations.
-
-
Screening for Sensitive Mutants:
-
Plate the mutagenized conidia on MM plates at a density that yields approximately 100-200 colonies per plate. Incubate in the dark for 3-4 days to allow for colony formation.
-
Replica-plate the colonies from the master MM plates onto two sets of new plates:
-
Plate A: MM (control)
-
Plate B: MM amended with a sub-lethal concentration of this compound (e.g., 10 µM). The optimal concentration should be determined empirically as the level that inhibits the growth of a known sensitive strain but allows wild-type growth.
-
-
Incubate both sets of plates under light to activate the this compound.
-
After 3-5 days, identify colonies that grow on the control plate (A) but fail to grow or show significantly reduced growth on the this compound-containing plate (B). These are potential this compound-sensitive mutants.
-
Isolate these candidate mutants by transferring them to fresh PDA plates for further characterization.
-
Application Note: Identifying Autoresistance Genes via Genetic Complementation and Insertional Mutagenesis
Once sensitive mutants are isolated, the next step is to identify the gene(s) responsible for the phenotype.
-
Genetic Complementation: This classical genetic approach involves introducing a genomic DNA library from the wild-type (resistant) strain into the this compound-sensitive mutant. Transformants that regain resistance are selected, and the introduced DNA fragment containing the complementing gene is recovered and sequenced. This method led to the identification of the CRG1 gene, a key transcription factor regulating this compound resistance.[6][8]
-
Insertional Mutagenesis (REMI): Restriction Enzyme-Mediated Integration (REMI) is a powerful tool for creating tagged mutations.[8][9] A plasmid containing a selectable marker is introduced into fungal protoplasts along with a restriction enzyme. The enzyme cuts both the plasmid and the fungal genome, leading to the integration of the plasmid at genomic restriction sites. This integration can disrupt a gene, and if that gene is involved in autoresistance, a sensitive phenotype will result. The disrupted gene can then be easily identified because it is "tagged" by the inserted plasmid DNA. This technique was instrumental in identifying the CTB1 gene, a polyketide synthase required for this compound production.[8][9]
Protocol: Gene Identification by REMI
Materials:
-
Cercospora wild-type strain
-
REMI vector (containing a selectable marker like hygromycin resistance and an E. coli origin of replication)
-
Restriction enzyme (e.g., BamHI) and corresponding buffer
-
Protoplasting enzymes (e.g., Driselase, Glucanex)
-
Osmotic stabilizer (e.g., 1 M Sorbitol)
-
PEG solution (Polyethylene glycol)
-
Selective regeneration medium (e.g., PDA with hygromycin and sorbitol)
Procedure:
-
Protoplast Preparation:
-
Grow the fungus in liquid medium.
-
Harvest young mycelia and wash with an osmotic stabilizer solution.
-
Incubate the mycelia with protoplasting enzymes until a sufficient number of protoplasts are released.
-
Separate protoplasts from mycelial debris by filtration and wash them with the stabilizer solution.
-
Resuspend protoplasts in the stabilizer solution at a concentration of 1 x 10⁷ protoplasts/mL.
-
-
REMI Transformation:
-
Linearize the REMI vector with the chosen restriction enzyme.
-
In a sterile tube, mix protoplasts, the linearized REMI vector, the restriction enzyme, and PEG solution.
-
Incubate to allow for DNA uptake.
-
Plate the transformation mix onto the selective regeneration medium.
-
-
Screening and Gene Identification:
-
Incubate the plates until transformants appear.
-
Screen the transformants for this compound sensitivity as described in Protocol 1.2.
-
For any sensitive mutants identified, isolate genomic DNA.
-
To identify the disrupted gene, use techniques like plasmid rescue. This involves digesting the mutant's genomic DNA with an enzyme that does not cut within the integrated plasmid, followed by self-ligation to create a circular DNA molecule containing the plasmid and flanking genomic DNA. This circular DNA is then transformed into E. coli and selected. The rescued plasmid containing the flanking fungal DNA can then be sequenced to identify the disrupted gene.
-
Functional Characterization of Candidate Autoresistance Genes
After identifying a candidate gene, its role in this compound autoresistance must be validated. This involves targeted gene disruption, heterologous expression, and gene expression analysis.
Application Note: Gene Function Validation through Heterologous Expression
A powerful method to confirm the function of a candidate resistance gene is to express it in a different organism that is naturally sensitive to this compound. The filamentous fungus Neurospora crassa is an excellent model system for this purpose as it is easy to manipulate genetically and is sensitive to this compound. If the expression of the candidate gene from Cercospora confers this compound resistance to N. crassa, it provides strong evidence for its role in the autoresistance mechanism. This approach has been successfully used to confirm the function of genes like 71cR.[1][10]
Protocol: Heterologous Expression in Neurospora crassa
Materials:
-
N. crassa wild-type strain (this compound-sensitive)
-
Expression vector suitable for N. crassa (e.g., containing a strong constitutive promoter and a selectable marker)
-
Candidate gene cDNA from Cercospora
-
Restriction enzymes and DNA ligase
-
N. crassa transformation reagents (protoplasting enzymes, sorbitol, PEG)
-
Vogel's Minimal Medium (N) plates
-
This compound
Procedure:
-
Construct Preparation:
-
Clone the full-length cDNA of the candidate gene into the N. crassa expression vector under the control of a suitable promoter.
-
Verify the construct by sequencing.
-
-
Transformation of N. crassa :
-
Prepare protoplasts from the wild-type N. crassa strain.
-
Transform the protoplasts with the expression construct using a PEG-mediated method.
-
Plate the transformed protoplasts on selective regeneration medium.
-
-
Resistance Assay:
-
Isolate stable transformants.
-
Confirm the expression of the candidate gene using RT-qPCR or Western blotting.
-
Perform a growth assay to assess this compound resistance. Inoculate plugs of the transformed N. crassa and a wild-type control on Vogel's Minimal Medium plates with and without this compound.
-
Incubate the plates under light and measure the radial growth of the colonies over several days.
-
A significantly higher growth rate of the transformed strain on this compound-containing medium compared to the wild-type control indicates that the candidate gene confers resistance.
-
Application Note: Gene Expression Analysis using RT-qPCR
To understand how the expression of a candidate gene is regulated, researchers use Reverse Transcription Quantitative PCR (RT-qPCR). This technique measures the amount of specific mRNA transcripts in the cell. By comparing the expression levels of a candidate gene in the fungus when it is exposed to this compound versus when it is not, one can determine if the gene is upregulated in response to the toxin. Such an upregulation would support its involvement in the resistance mechanism. This method was used to show that the expression of genes like 24cF and 71cR is induced under conditions of this compound toxicity.[6]
Protocol: RT-qPCR for Gene Expression Analysis
Materials:
-
Cercospora mycelia (grown under this compound-stressed and control conditions)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for the candidate gene and a reference gene (e.g., actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Grow fungal cultures in liquid medium. For the stress condition, add this compound to the medium and expose to light for a defined period (e.g., 3 hours). Use an acetone-only control for the unstressed condition.
-
Harvest mycelia, freeze in liquid nitrogen, and grind to a fine powder.
-
Extract total RNA using a suitable kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Set up qPCR reactions containing the qPCR master mix, cDNA template, and gene-specific primers for both the target and reference genes.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the results using the 2-ΔΔCT method to calculate the relative fold change in gene expression between the stressed and control samples, normalized to the reference gene.[6]
-
Quantitative Analysis of this compound
Accurate quantification of this compound production is crucial for characterizing mutants and understanding the regulation of its biosynthesis. Two common methods are spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Application Note: this compound Quantification
-
Spectrophotometry: This is a rapid and cost-effective method for estimating this compound concentration. This compound has a characteristic red color and a distinct absorbance spectrum. By extracting the pigment from fungal cultures with a strong base (e.g., 5N KOH), its concentration can be determined by measuring the absorbance at 480 nm.[11][12][13] While simple, this method can be less specific if other pigments with overlapping absorbance spectra are present.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and specific quantification of this compound.[13][14] This technique separates the components of a mixture, allowing for the precise measurement of the this compound peak. It is the preferred method when high accuracy is required or when analyzing complex extracts. Studies have shown that both HPLC and spectrophotometry are valid methods for evaluating this compound from in vitro cultures.[13]
Protocol: this compound Extraction and Quantification by Spectrophotometry
Materials:
-
Fungal cultures grown on PDA plates
-
5N Potassium Hydroxide (KOH)
-
Cork borer (e.g., 6-mm diameter)
-
Spectrophotometer
-
Microcentrifuge tubes
Procedure:
-
Extraction:
-
Take a defined number of mycelial plugs (e.g., four 6-mm plugs) from the fungal colony.
-
Place the plugs in a microcentrifuge tube containing 2 mL of 5N KOH.
-
Incubate in the dark for at least 4 hours to extract the this compound. The solution will turn dark green in the presence of this compound.[12]
-
-
Quantification:
-
Centrifuge the tubes to pellet the mycelial debris.
-
Transfer the supernatant to a cuvette.
-
Measure the absorbance at 480 nm using 5N KOH as a blank.
-
Calculate the this compound concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of this compound (23,300 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (usually 1 cm).[13]
-
Data Presentation
Table 1: Genes Implicated in this compound Autoresistance in Cercospora spp.
| Gene | Encoded Protein/Function | Method of Identification | Organism | Reference |
| CRG1 | Zinc cluster transcription factor | Complementation of a sensitive mutant | C. nicotianae | [3][6][7] |
| ATR1 | ABC transporter | Subtractive hybridization, gene disruption | C. nicotianae | [1][4][10] |
| CFP | MFS transporter | Light-induced gene screening, gene disruption | C. kikuchii | [3][4] |
| 71cR | Hypothetical protein with NTF2-like domain | Subtractive hybridization, heterologous expression | C. nicotianae | [1][6] |
Table 2: Example of RT-qPCR Data for Gene Expression Under this compound Stress
Data is hypothetical, based on findings for genes 24cF and 71cR in a this compound-sensitive atr1 mutant background.[6]
| Gene | Condition | Normalized CT (vs. Actin) | ΔCT (vs. Control) | Fold Change (2-ΔΔCT) |
| 71cR | Control (Acetone) | 25.3 | 0 | 1.0 |
| 71cR | This compound (3h) | 22.2 | -3.1 | 8.7 |
| 24cF | Control (Acetone) | 28.1 | 0 | 1.0 |
| 24cF | This compound (3h) | 24.9 | -3.2 | 9.4 |
Visualizations
Caption: Workflow for identifying and validating this compound autoresistance genes.
Caption: Simplified regulatory pathway of CRG1 in this compound autoresistance.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Mutagenesis via insertional- or restriction enzyme-mediated-integration (REMI) as a tool to tag pathogenicity related genes in plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Negative Subtraction Hybridization: An efficient method to isolate large numbers of condition-specific cDNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Quantitative Polymerase Chain Reaction Detection Protocol for Cercospora kikuchii in Soybean Leaves and Its Use for Documenting Latent Infection as Affected by Fungicide Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mutants of Cercospora kikuchii Altered in this compound Synthesis and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Neurospora crassa as a host for heterologous protein production using a human antibody fragment as a model product - PubMed [pubmed.ncbi.nlm.nih.gov]
Cercosporin: A Promising Photosensitizer for Antimicrobial and Antiviral Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin is a naturally occurring perylenequinone pigment produced by fungi of the genus Cercospora. It is a potent photosensitizer, meaning it can be activated by light to produce reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[1][2][3] This light-dependent generation of ROS imparts this compound with broad-spectrum toxicity against a wide range of organisms, including bacteria, fungi, and various cell types.[4][5] This document provides an overview of this compound's potential as an antimicrobial and antiviral agent, including its mechanism of action, available efficacy data, and detailed protocols for its evaluation.
Mechanism of Action
This compound's biological activity is fundamentally linked to its photodynamic properties. In the presence of light, the this compound molecule absorbs photons and transitions to an excited triplet state. This energized molecule then transfers its energy to molecular oxygen (O₂), converting it into highly reactive singlet oxygen (¹O₂).[1][2][4] Singlet oxygen is a powerful oxidizing agent that can indiscriminately damage cellular components.
The primary target of this compound-induced photodamage is the cell membrane.[2][4] The generated singlet oxygen initiates a cascade of lipid peroxidation, leading to a loss of membrane integrity, increased permeability, and ultimately, cell death.[2][4] This non-specific mechanism of action suggests a low probability of microbial resistance development.
Antimicrobial Potential
This compound has demonstrated broad-spectrum antimicrobial activity, although comprehensive quantitative data across a wide range of pathogens is limited in publicly available literature. Its efficacy is dependent on the presence of light.
Quantitative Data
While numerous sources state the general antimicrobial properties of this compound, specific Minimum Inhibitory Concentration (MIC) values are not widely tabulated. The following protocol outlines a method for determining these values.
Antiviral Potential
The antiviral activity of this compound is less characterized than its antimicrobial properties. Perylenequinones as a class have shown antiviral activity, which is also attributed to their photosensitizing nature.[1] One study on nine perylenequinones found that three this compound-like compounds were "substantially less active" against Herpes Simplex Virus type 1 and Sindbis virus compared to other compounds in the same class, such as calphostin C and hypocrellins. However, specific IC50 or EC50 values for this compound were not provided in the reviewed literature. Further research is required to quantify the antiviral efficacy of this compound against a range of viruses.
Cytotoxicity Data
This compound exhibits cytotoxicity against various cell lines, a property that is enhanced by light exposure. This is a critical consideration in the development of any therapeutic agent.
| Cell Line | Assay Type | IC50 / LD50 | Condition |
| MCF-7 (Human Breast Adenocarcinoma) | Cytotoxicity | 4.68 µM[6] | Dark |
| T98G (Human Glioblastoma) | Photodynamic Therapy | 0.14 J/cm²[7] | Light (450 nm) |
| U87 (Human Glioblastoma) | Photodynamic Therapy | 0.24 J/cm²[7] | Light (450 nm) |
| MCF-7 (Human Breast Adenocarcinoma) | Photodynamic Therapy | 0.26 J/cm²[7] | Light (450 nm) |
Experimental Protocols
The following are detailed protocols for evaluating the antimicrobial, antiviral, and cytotoxic properties of this compound. Given its photo-reactive nature, all protocols must include appropriate light exposure steps and corresponding dark controls.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria and Fungi
This protocol is adapted from standard broth microdilution methods to incorporate the photoactivation of this compound.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and protected from light)
-
Bacterial or fungal isolates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates (clear bottom)
-
Microplate reader
-
Light source with a broad spectrum or specific wavelength for this compound activation (e.g., ~470 nm)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plates. The concentration range should be chosen based on preliminary experiments. Include a positive control (microorganism with no this compound) and a negative control (broth only).
-
Inoculation: Add the prepared inoculum to each well containing the this compound dilutions and the positive control well.
-
Incubation (Dark): Wrap the plates in aluminum foil to protect them from light and incubate for a short period (e.g., 1-2 hours) to allow for compound uptake.
-
Light Activation: Expose the plates to a calibrated light source for a defined period (e.g., 30-60 minutes). A parallel plate should be kept in the dark to serve as a dark toxicity control.
-
Incubation (Post-Illumination): After light exposure, incubate the plates at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density (OD) using a microplate reader.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This protocol determines the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
This compound stock solution
-
Virus stock with a known titer (plaque-forming units/mL)
-
Host cell line susceptible to the virus
-
Cell culture medium and supplements
-
Sterile 6-well or 12-well plates
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
Light source
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Mix each dilution with a constant amount of virus (to achieve ~50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayers and infect with the this compound-virus mixtures. Include a virus-only control and a cell-only control.
-
Adsorption and Light Activation: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption. Following adsorption, expose the plates to light for a defined period. A parallel set of plates should be kept in the dark.
-
Overlay: After light exposure, remove the inoculum and add the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Staining and Plaque Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The IC50 is the concentration of this compound that reduces the plaque number by 50%.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound on a given cell line.
Materials:
-
This compound stock solution
-
Mammalian cell line
-
Cell culture medium and supplements
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
Light source
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (solvent only).
-
Light Exposure: For photocytotoxicity, expose the plate to a light source for a defined period. For dark cytotoxicity, keep the plate in the dark.
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 is the concentration of this compound that reduces cell viability by 50%.
Signaling Pathways in this compound Biosynthesis
The production of this compound by Cercospora species is a complex process regulated by environmental cues, with light being a primary activator. The signaling cascade involves calcium/calmodulin and MAP kinase pathways, which ultimately lead to the expression of the this compound toxin biosynthesis (CTB) gene cluster.
Conclusion
This compound's potent photo-activated, broad-spectrum toxicity presents a compelling case for its further investigation as an antimicrobial and antiviral agent. Its non-specific mechanism of action, targeting cellular membranes through the generation of reactive oxygen species, is a desirable trait in an era of growing antimicrobial resistance. However, the current lack of comprehensive quantitative efficacy data, particularly in the antiviral domain, highlights a significant gap in the research. The protocols provided herein offer a framework for researchers to systematically evaluate the potential of this compound and contribute to a more complete understanding of its therapeutic promise. Future studies should focus on generating robust MIC, IC50, and EC50 data against a wide panel of clinically relevant pathogens, as well as exploring formulation strategies to enhance its selectivity and minimize off-target cytotoxicity.
References
- 1. Cyclosporin A inhibits the propagation of influenza virus by interfering with a late event in the virus life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cercosporin Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing cercosporin yield during fungal fermentation.
Troubleshooting Guide: Common Issues in this compound Fermentation
Low or inconsistent this compound yield is a common challenge. This guide outlines potential causes and recommended solutions for issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low this compound Production | Inappropriate Lighting Conditions: this compound production is highly dependent on light.[1][2] Cultures grown in darkness will not accumulate significant amounts of this compound.[2][3] | - Ensure cultures are incubated under constant fluorescent light. - Visible light wavelengths between 400-600 nm are most effective for inducing production.[2] |
| Incorrect Growth Medium: Media composition significantly impacts this compound yield.[1][4] Some media, like Cercospora sporulation medium (CSM), are unfavorable for toxin production.[1] | - Use Potato Dextrose Agar (PDA) or Malt Agar, which are generally favorable for this compound accumulation.[1] - Note that different brands of PDA can lead to significant variations in yield.[4][5] | |
| Suboptimal Temperature: Temperature regulates this compound accumulation.[1] High temperatures (e.g., 30°C) can inhibit production.[2] | - The optimal temperature for this compound production is typically between 20°C and 25°C.[1] Fajola (1979) found 22.5°C to be optimal for C. ricinella.[1] | |
| Inappropriate Fungal Isolate: this compound production varies significantly between different species and even among isolates of the same species.[1][4] | - Screen several isolates of your Cercospora species to identify a high-producing strain.[1] | |
| Incorrect pH of the Medium: While pH has been noted to have less of an effect than other factors, it can still influence production.[5] | - The optimal initial pH of the medium is generally around 5.6 for PDA.[6] | |
| Red Pigment is Visible, but Yield is Low After Extraction | Inefficient Extraction Method: The choice of solvent and extraction procedure is crucial for obtaining a good yield. | - Use ethyl acetate for liquid culture extractions.[7] - For solid media, extraction with 5 N KOH is a simple and effective method.[1] |
| Degradation of this compound: this compound is a photosensitive molecule and can degrade upon prolonged exposure to light after extraction. | - Minimize exposure of the this compound extract to light and store it at 4°C in the dark.[7] | |
| Inaccurate Quantification: The method used to quantify this compound may not be sensitive or accurate. | - Spectrophotometry at 473 nm is a common method.[7] For higher accuracy, High-Performance Liquid Chromatography (HPLC) can be used.[8] | |
| Yield Varies Between Batches | Inconsistent Media Preparation: Even minor variations in media preparation, such as the brand of PDA or the use of fresh versus dehydrated potatoes, can affect yield.[2][4] | - Standardize your media preparation protocol, using the same brand of components for each batch. - For PDA, using a thin layer (e.g., <15 ml in a standard petri dish) can enhance production in C. nicotianae.[2] |
| Age of Culture: The timing of harvest is critical as this compound accumulation peaks at a specific point in the growth cycle and can decline afterward.[1] | - Perform a time-course experiment to determine the optimal harvest time for your specific isolate and conditions. Peak production can occur around 11 days for some strains.[9] | |
| Co-culture Contamination or Lack Thereof: The presence of other microorganisms can influence this compound production. | - For pure culture fermentations, ensure strict aseptic techniques to avoid contamination. - Consider a co-culture approach with specific endophytic bacteria like Bacillus velezensis B04 or Lysinibacillus sp. B15, which have been shown to dramatically increase this compound yield.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for inducing this compound production?
A1: Light is the most critical environmental factor for inducing this compound biosynthesis.[2] Production is completely suppressed in complete darkness.[2] Continuous exposure to visible light, particularly in the 400-600 nm range, is necessary to trigger the biosynthetic pathway.[2]
Q2: Which growth medium is best for high this compound yield?
A2: Potato Dextrose Agar (PDA) and Malt Agar are generally the most effective media for this compound production.[1] However, it is important to note that different isolates of Cercospora may respond differently to various media.[1][4] For Cercospora nicotianae, a thin layer of Difco PDA has been found to support the highest production.[2]
Q3: How does temperature affect this compound production?
A3: Temperature plays a significant regulatory role. While optimal growth may occur at a different temperature, this compound accumulation is generally favored at temperatures between 20°C and 25°C.[1] Temperatures above this range, such as 30°C, can inhibit production.[2]
Q4: Can the carbon-to-nitrogen (C:N) ratio of the medium influence this compound yield?
A4: Yes, the C:N ratio can affect this compound accumulation, but the effect is not consistent across all isolates.[1] Some isolates show a response to changes in the C:N ratio, while others do not.[1] It is a factor to consider for optimization but may require empirical testing for your specific strain.
Q5: Are there any supplements I can add to the medium to boost yield?
A5: The addition of certain metal ions, such as cobalt, ferric, manganese, and zinc, has been shown to increase this compound production to varying degrees.[5][10] However, the response can be species and isolate-dependent.[5] Calcium homeostasis is also important; while PDA contains calcium, the addition of excess calcium can actually reduce this compound production.[6]
Q6: Is there a way to increase yield through co-culturing?
A6: Yes, a novel and effective method to significantly boost this compound production is through co-culturing with specific endophytic bacteria. Co-culturing Cercospora sp. JNU001 with Bacillus velezensis B04 resulted in a 7.68-fold increase in this compound yield, reaching up to 984.4 mg/L.[9] This bacterium appears to facilitate this compound secretion by altering the fungal hyphae.[9]
Experimental Protocols
Protocol 1: Fermentation for this compound Production
-
Media Preparation:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. For enhanced production with C. nicotianae, use Difco PDA and pour thin plates (less than 15 ml per 9 cm petri dish).[2]
-
Alternatively, prepare Malt Agar.
-
Autoclave the medium and pour into sterile petri dishes.
-
-
Inoculation:
-
Aseptically transfer a small piece of mycelium (<0.5 mm) from a stock culture of Cercospora to the center of the PDA plate.[6]
-
-
Incubation:
-
Harvesting:
Protocol 2: this compound Extraction and Quantification
Extraction from Liquid Culture:
-
Separate the mycelia and filtrate using sterile cheesecloth.[7]
-
To 12.5 ml of the culture filtrate, add 5 ml of ethyl acetate.[7]
-
Mix vigorously and store at 4°C for 12 hours.[7]
-
The this compound will be in the upper ethyl acetate fraction.[7]
Extraction from Solid Agar Culture:
-
Take four 6-mm-diameter plugs from the agar plate, 2 mm behind the margin of growth.[1]
-
Soak the plugs in 2 ml of 5 N KOH for 4 hours.[1]
Quantification by Spectrophotometry:
-
Transfer 1.5 ml of the ethyl acetate or KOH extract to a glass cuvette.[7]
-
Measure the absorbance at 473 nm using a spectrophotometer.[7]
-
Calculate the concentration using the Beer-Lambert law and the known extinction coefficient of this compound.
Visualizations
Signaling Pathways Regulating this compound Biosynthesis
Caption: Proposed model of signal transduction for this compound biosynthesis.[2]
Simplified this compound Biosynthetic Pathway Workflow
Caption: Key steps in the this compound biosynthetic pathway.[3][11]
Troubleshooting Logic for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. apsnet.org [apsnet.org]
- 2. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 3. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cercosporin Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming the low aqueous solubility of cercosporin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low aqueous solubility a challenge? A1: this compound is a photoactivated, non-host-selective perylenequinone toxin produced by many phytopathogenic fungi of the genus Cercospora.[1][2] Its mechanism of action involves absorbing light energy and generating reactive oxygen species (ROS), such as singlet oxygen and superoxide, which cause peroxidative damage to cell membranes.[2][3] this compound is a highly hydrophobic molecule, making it poorly soluble in aqueous solutions.[4][5] This low solubility presents a significant challenge for in vitro and in vivo experiments, as it can lead to precipitation in buffers, inaccurate concentration measurements, and reduced bioavailability.[6][7]
Q2: In which solvents is this compound soluble? A2: this compound is soluble in several organic solvents.[5] It is commonly dissolved in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol to create stock solutions before further dilution into aqueous media.[5]
Q3: How should I prepare and store a this compound stock solution? A3: To prepare a stock solution, dissolve this compound powder in an appropriate organic solvent like DMSO or ethanol.[5] To aid dissolution, you can gently heat the solution to 37°C or use an ultrasonic bath.[5] For storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When stored at -20°C, the solution should be used within a month, and at -80°C, within six months.[5] Always protect the solution from light due to this compound's photosensitive nature.[3][5]
Q4: My this compound precipitated when I diluted my stock solution into my aqueous buffer. What happened? A4: This is a common issue caused by the hydrophobic nature of this compound. When a concentrated organic stock solution is diluted into an aqueous buffer, the solvent environment changes polarity drastically. This compound, being poorly soluble in water, crashes out of the solution and forms a precipitate. The final concentration of the organic solvent in your aqueous medium may be too low to keep the this compound dissolved.
Troubleshooting Guide
Problem: this compound powder will not dissolve in my aqueous experimental buffer.
-
Q: What is the first step to solubilizing this compound for aqueous assays?
-
A: You must first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, in which this compound is readily soluble.[5] Direct dissolution in aqueous buffers is generally not feasible.
-
Problem: this compound precipitates from the solution during my experiment.
-
Q: How can I prevent this compound from precipitating after dilution into an aqueous medium?
-
Q: What is the co-solvent method?
-
A: This method involves maintaining a certain percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution.[6][10] The co-solvent reduces the interfacial tension between the aqueous solution and the hydrophobic this compound, thereby increasing its solubility.[6] You will need to determine the maximum tolerable co-solvent concentration for your specific experimental system (e.g., cell culture).
-
-
Q: Can pH adjustment help?
-
A: For ionizable compounds, adjusting the pH of the medium can increase solubility.[9][10] While this compound's structure is complex, its solubility can be influenced by pH. For instance, it is extracted from fungal cultures using 5 N KOH, indicating that a highly alkaline pH can increase its solubility.[1][11][12] However, such a high pH is not biologically compatible. You must test a range of physiologically acceptable pH values to see if it improves solubility in your specific buffer without compromising your experiment.
-
-
Q: What are cyclodextrins and how do they work?
-
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex."[15][16] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[13][17] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[13][15]
-
-
Q: Are there more advanced methods for difficult cases?
-
A: Yes, for advanced drug delivery and formulation, nanotechnology-based approaches are effective.[7] These include encapsulating this compound into polymeric nanoparticles, solid lipid nanoparticles, or liposomes.[4][18][19] These carriers protect the drug from the aqueous environment and can improve its stability and delivery.[19]
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethylformamide (DMF) | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
| Ethanol | Soluble |[5] |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle of Action | Advantages | Considerations |
|---|---|---|---|
| Co-solvency | Reduces interfacial tension between the solute and the aqueous solution.[6] | Simple to implement, uses common lab solvents. | The co-solvent may have its own biological or chemical effects on the experiment.[6] |
| pH Adjustment | Increases the solubility of ionizable compounds by converting them to their more soluble salt form.[9] | Can be effective if the compound has ionizable groups. | Requires the experimental system to be stable at the adjusted pH; extreme pH is often not viable.[10] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a hydrophilic shell, forming a water-soluble inclusion complex.[13][14] | High efficiency in increasing solubility, generally low toxicity.[13][17] | Requires specific protocols for complex formation; potential for competition with other molecules. |
| Nanoparticle Formulation | Encapsulates the drug within a nanocarrier (e.g., polymer, lipid), shielding it from the aqueous environment.[4][19] | Can significantly increase bioavailability, allows for controlled release and targeting.[4][19] | More complex preparation methods, requires specialized equipment and characterization.[20] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM). Calculate the mass of this compound needed (M.Wt = 534.5 g/mol ).[5]
-
Weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile, light-protecting vial.
-
Add the required volume of DMSO to the vial to achieve the target concentration.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If dissolution is incomplete, place the vial in a 37°C water bath for 10-15 minutes or in an ultrasonic bath for 5-10 minutes.[5] Vortex again.
-
Once the this compound is fully dissolved, creating a clear solution, dispense the stock solution into single-use aliquots in light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for use within one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation (Kneading Method)
Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (typically 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound and cyclodextrin.
-
Place the cyclodextrin in the mortar and add a small amount of water to form a thick paste.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound to the cyclodextrin paste in the mortar.
-
Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a few drops of water. If it is too liquid, continue kneading to allow for some solvent evaporation. This process facilitates the inclusion of the drug into the cyclodextrin cavity.[16]
-
Collect the resulting solid paste and dry it under vacuum at a controlled temperature (e.g., 40°C) until all solvents have evaporated.
-
The resulting dried powder is the this compound-cyclodextrin inclusion complex, which can now be dissolved in aqueous buffers for your experiments. The aqueous solubility should be significantly higher than that of free this compound.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's light-activated mode of action.[2][3]
Caption: Signaling pathways regulating this compound biosynthesis.[1][3][21]
References
- 1. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 4. Formulation Strategy for the Delivery of Cyclosporine A: Comparison of Two Polymeric Nanospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation [mdpi.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onlinepharmacytech.info [onlinepharmacytech.info]
- 15. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 16. oatext.com [oatext.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the Role of Nanoparticles in Amphotericin B Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nanoparticles for antiparasitic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stealth Amphotericin B nanoparticles for oral drug delivery: In vitro optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cercosporin-Mediated Photodynamic Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cercosporin-mediated photodynamic therapy (PDT). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Therapeutic Efficacy or High Cell Viability Post-Treatment
Question: We are observing minimal cell death after this compound-mediated PDT. What are the potential causes and how can we troubleshoot this?
Answer: Low therapeutic efficacy can stem from several factors related to the photosensitizer, the light source, or the experimental conditions. Here are the key aspects to investigate:
-
This compound Concentration and Incubation:
-
Is the this compound concentration optimal? Inadequate concentration will lead to insufficient reactive oxygen species (ROS) generation. Consider performing a dose-response curve to determine the optimal concentration for your specific cell line. For example, a concentration of 6µM has been used for incubating spheroids for 4 hours.[1]
-
Was the incubation time sufficient? Ensure adequate time for cellular uptake of this compound. A 4-hour incubation period has been reported to be effective in 3D tumor spheroids.[1]
-
How was the this compound solution prepared? this compound is poorly soluble in water.[2] It is typically dissolved in a solvent like DMSO to create a stock solution before being diluted in the final medium.[1][3] Ensure the final DMSO concentration is not toxic to your cells.
-
-
Light Dosage and Wavelength:
-
Is the wavelength of your light source appropriate for activating this compound? this compound has an activation peak at approximately 470 nm (blue light).[1] Light sources emitting around 450 nm have been used effectively.[3][4] While less absorbed, yellow light (~590 nm) has also been shown to be effective, particularly for larger spheroids, likely due to deeper tissue penetration.[1][5]
-
Is the light dose (J/cm²) sufficient? The total energy delivered is critical. The light dose is a product of the power density (mW/cm²) and the exposure time (seconds).[3] If you are observing low efficacy, consider increasing the irradiation time or the power density of your light source.
-
Are you experiencing limited light penetration? Blue light has a limited penetration depth of a few hundred micrometers.[1] For thicker samples, such as larger spheroids or tissues, consider using a wavelength with better penetration, such as yellow light.[1][5]
-
-
Oxygen Availability:
-
Is there sufficient oxygen in your experimental setup? Photodynamic therapy is an oxygen-dependent process.[1] Continuous illumination can lead to rapid oxygen consumption and subsequent hypoxia, which limits the production of cytotoxic ROS.[6][7]
-
Consider light fractionation. To counteract hypoxia, you can split the total light dose into two or more fractions separated by a dark interval. This allows for tissue reoxygenation, potentially leading to a more effective treatment.[6][7]
-
Issue 2: Inconsistent or Non-Reproducible Results
Question: Our results from this compound PDT experiments are highly variable between replicates. What could be causing this inconsistency?
Answer: A lack of reproducibility in PDT experiments often points to subtle variations in experimental parameters. To improve consistency, consider the following:
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and overall health are consistent across experiments.
-
Precise Light Delivery:
-
Is the light source stable? Calibrate your light source regularly to ensure a consistent power output.
-
Is the illumination uniform? Ensure that the entire sample receives a uniform light dose. Variations in the distance from the light source or the angle of illumination can lead to inconsistent results.
-
-
Control Incubation and Washing Steps:
-
Standardize the this compound incubation time and temperature.
-
Be meticulous with the washing steps after incubation to remove any unbound photosensitizer, which could otherwise lead to variability. Washing with a phosphate buffer saline (PBS) containing calcium and magnesium has been used.[1]
-
Frequently Asked Questions (FAQs)
Question 1: What is the mechanism of action of this compound in photodynamic therapy?
Answer: this compound is a photosensitizer that, upon activation by light of a specific wavelength, transfers energy to molecular oxygen.[8] This process generates highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[1][9] These ROS are cytotoxic and cause damage to cellular components, such as membranes, leading to cell death through mechanisms like apoptosis and necrosis.[2][8] The subcellular localization of this compound has been observed in the mitochondria and endoplasmic reticulum.[3][4]
Question 2: Which light source is best for this compound-mediated PDT?
Answer: The choice of light source depends on the specific application. Lasers, light-emitting diodes (LEDs), and lamps can all be used.[10]
-
Blue Light (~450-470 nm): This wavelength range corresponds to the absorption peak of this compound and is therefore efficient at activating it.[1] However, its penetration into tissue is limited, making it most suitable for superficial treatments or monolayer cell cultures.[1][4]
-
Yellow Light (~590 nm): Although less strongly absorbed by this compound, yellow light offers significantly deeper tissue penetration.[1] This makes it a better option for treating larger, 3D structures like tumor spheroids.[1][5]
-
Nd:YAG Laser (532 nm): This wavelength has been effectively used to induce singlet oxygen production from this compound.[3][4]
Question 3: How can I prepare this compound for my experiments?
Answer: this compound is not readily soluble in aqueous solutions.[2] A common method is to first dissolve it in an organic solvent, such as 100% dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 4mM).[1][3] This stock solution can then be further diluted to the desired final concentration in your cell culture medium.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential solvent-induced toxicity.
Question 4: Can cells develop resistance to this compound-mediated PDT?
Answer: While PDT is generally considered to have a low potential for inducing resistance compared to traditional chemotherapy, cellular mechanisms of resistance can exist.[11][12] These can include altered uptake or efflux of the photosensitizer, increased antioxidant capacity within the cells to neutralize ROS, and activation of cellular stress response pathways that promote survival.[12][13]
Quantitative Data Summary
Table 1: Experimental Parameters for this compound-Mediated PDT
| Parameter | Reported Values | Cell/Model System | Source |
| This compound Concentration | 6 µM | Human cancer multicellular spheroids (U87, T47D, T98G) | [1] |
| 4 µM | 2D cell cultures (MCF7, U87, T98G) | [1] | |
| Incubation Time | 4 hours | Human cancer multicellular spheroids | [1] |
| Solvent for Stock Solution | 100% DMSO | N/A | [1][3] |
| Light Wavelength | ~470 nm (peak activation) | N/A | [1] |
| ~450 nm (broad band blue light) | Human tumor cell lines (T98G, U87, MCF7) | [3][4] | |
| ~590 nm (yellow light) | Human cancer multicellular spheroids | [1][5] | |
| 532 nm (Nd:YAG laser) | Used for singlet oxygen measurements | [3][4] | |
| Light Sources Used | Lumisource® lamp with four OSRAM L 18/67 fluorescent tubes | In vitro PDT experiments | [1] |
| Custom-made lamp with an array of 1W LEDs | In vitro PDT experiments | [1] |
Experimental Protocols
Protocol 1: In Vitro this compound-Mediated PDT of 2D Cell Cultures
-
Cell Seeding: Plate cells in a suitable multi-well plate and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 4 mM) in 100% DMSO.[3] Dilute the stock solution in complete cell culture medium to the desired final working concentration.
-
Incubation: Remove the old medium from the cells and add the this compound-containing medium. Incubate for a predetermined time (e.g., 4 hours) under standard cell culture conditions.[1] Include a vehicle control group treated with medium containing the same final concentration of DMSO.
-
Washing: After incubation, aspirate the this compound-containing medium and wash the cells with PBS (containing calcium and magnesium) to remove any unbound photosensitizer.[1]
-
Irradiation: Add fresh PBS to the wells. Expose the cells to a light source with the appropriate wavelength (e.g., ~450 nm).[3][4] The light dose (J/cm²) is calculated as the product of the power density (W/cm²) and the exposure time (s).[3] Keep a "dark toxicity" control group that was incubated with this compound but not exposed to light.
-
Post-Irradiation Incubation: After irradiation, replace the PBS with fresh complete culture medium and return the plate to the incubator for a specified period (e.g., 24-48 hours) to allow for the manifestation of cytotoxic effects.
-
Assessment of Viability: Evaluate cell viability using a suitable assay (e.g., MTT, PrestoBlue, or flow cytometry with viability dyes).
Protocol 2: In Vitro this compound-Mediated PDT of 3D Spheroids
-
Spheroid Formation: Generate spheroids of a consistent size using a suitable method (e.g., liquid overlay technique, hanging drop).
-
This compound Incubation: Transfer the spheroids to a new plate and incubate them with this compound-containing medium (e.g., 6 µM for 4 hours).[1]
-
Washing: Carefully wash the spheroids with PBS to remove excess this compound.[1]
-
Irradiation: Place the spheroids in PBS in a multi-well plate for irradiation from the top using a suitable light source (e.g., blue light at ~470 nm or yellow light at ~590 nm).[1]
-
Post-Irradiation Culture and Analysis: After irradiation, transfer the spheroids to fresh culture medium and monitor their growth, morphology, and viability over several days. Spheroid shrinkage and necrosis are indicators of effective treatment.[1][5]
Visualizations
Caption: Mechanism of this compound-mediated photodynamic therapy.
Caption: A typical experimental workflow for in vitro this compound PDT.
Caption: Troubleshooting flowchart for low efficacy in this compound PDT.
References
- 1. researchgate.net [researchgate.net]
- 2. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic Efficacy of this compound in 3D Tumor Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 9. scispace.com [scispace.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Photodynamic therapy in the treatment of microbial infections: basic principles and perspective applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Resistance to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in cercosporin phototoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during cercosporin phototoxicity assays. The information is intended for researchers, scientists, and drug development professionals to help ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce phototoxicity?
This compound is a perylenequinone pigment produced by fungi of the genus Cercospora. It functions as a photosensitizer, meaning it can absorb light energy and transfer it to molecular oxygen.[1][2][3][4] This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), which is a major cytotoxic agent.[2][3][5] Singlet oxygen can then damage cellular components, including lipids, proteins, and nucleic acids, leading to membrane breakdown and cell death.[1][4] This light-dependent toxicity is termed phototoxicity.[6][7][8]
Q2: What is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test and how is it used for this compound?
The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a standardized in vitro assay used to assess the phototoxic potential of substances.[7][9][10] It utilizes a mouse fibroblast cell line (Balb/c 3T3) and compares the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of simulated solar light.[8] Cell viability is determined by the uptake of the neutral red dye.[9][10] This assay can be adapted to evaluate the phototoxicity of this compound and potential photosensitizing compounds.
Q3: How are the results of a 3T3 NRU phototoxicity assay interpreted?
The results are typically interpreted using two main parameters: the Photo-Irritation-Factor (PIF) and the Mean Photo Effect (MPE).[9][11]
-
PIF: This is calculated by comparing the IC50 values (the concentration of a substance that causes 50% inhibition of cell viability) in the presence (+UV) and absence (-UV) of light. A higher PIF value indicates a greater phototoxic potential.[7][9]
-
MPE: This metric compares the dose-response curves between the irradiated and non-irradiated conditions.[9][11]
The OECD test guideline 432 provides specific criteria for classifying a substance as non-phototoxic, probable phototoxic, or phototoxic based on these values.[9]
Troubleshooting Guide
Inconsistent results in this compound phototoxicity assays can arise from several factors. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Inconsistent compound concentration- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS.- Mix the compound dilutions thoroughly before adding to the cells. |
| Inconsistent results between experiments | - Light Source Instability: Fluctuations in light intensity or spectral output.[6]- Solvent Effects: The solvent used to dissolve this compound may have its own toxicity or interfere with the assay.[9]- Cell Culture Variability: Differences in cell passage number, confluency, or metabolic state. | - Calibrate the light source regularly using a suitable radiometer or actinometry. [6][12][13][14]- Perform a solvent toxicity control to determine the maximum non-toxic concentration. - Use a consistent and low passage number of cells.- Seed cells at a consistent density to reach optimal confluency at the time of the experiment.[9] |
| Low or no phototoxicity observed | - Insufficient Light Dose: The light energy delivered is not enough to activate the this compound.- Low this compound Concentration: The concentration of this compound is too low to induce a measurable effect.- Incorrect Wavelength: The light source does not emit light at the absorbance maximum of this compound (around 470 nm).- Quenching of Singlet Oxygen: Components in the assay medium may be quenching the singlet oxygen. | - Ensure the correct light dose is delivered by checking the irradiance and exposure time. [6]- Perform a dose-response experiment to determine the optimal concentration range for this compound. - Use a light source with a spectral output that overlaps with this compound's absorption spectrum. - Consider using a simpler medium during the irradiation step, but ensure cell viability is maintained. |
| High background toxicity in the dark control | - This compound Dark Toxicity: At high concentrations, this compound may exhibit some cytotoxicity even without light.[15]- Solvent Toxicity: The solvent concentration may be too high. | - Determine the dark IC50 of this compound to establish a non-toxic concentration range for the phototoxicity assay. - Reduce the solvent concentration or choose a less toxic solvent. |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in water but soluble in some organic solvents and basic solutions.[16]
-
Weighing: Accurately weigh the desired amount of purified this compound powder.
-
Dissolution: Dissolve the this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C or below, protected from light.
3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Cell Seeding: Seed Balb/c 3T3 cells into two 96-well microplates at a density that will result in a sub-confluent monolayer (e.g., 1x10⁴ cells/well) after 24 hours of incubation.
-
Treatment: After 24 hours, remove the culture medium and replace it with fresh medium containing various concentrations of the test substance (and this compound as a positive control). Include a solvent control.
-
Incubation: Incubate the plates for a defined period (e.g., 1-2 hours).
-
Irradiation:
-
Expose one plate to a non-cytotoxic dose of simulated solar light (+UV plate). The light source should be calibrated to deliver a consistent dose.[6]
-
Keep the second plate in the dark at the same temperature (-UV plate).
-
-
Post-Incubation: After irradiation, wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium. Incubate for another 24 hours.
-
Neutral Red Assay:
-
Incubate the cells with medium containing neutral red dye for approximately 3 hours.
-
Wash the cells with PBS.
-
Extract the neutral red from the viable cells using a destaining solution (e.g., a mixture of ethanol and acetic acid).
-
Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (around 540 nm).
-
-
Data Analysis: Calculate the cell viability for each concentration relative to the solvent control. Determine the IC50 values for both the +UV and -UV plates and calculate the PIF and/or MPE.[9][11]
Visualizations
This compound Phototoxicity Signaling Pathway
Caption: this compound absorbs light, generating singlet oxygen, which causes oxidative damage and cell death.
Experimental Workflow for 3T3 NRU Phototoxicity Assay
Caption: Workflow of the 3T3 Neutral Red Uptake (NRU) phototoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. resource.aminer.org [resource.aminer.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phototoxicity | UKAAT [ukaat.org.uk]
- 8. Phototoxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. Behind the Science: Calibrating Light Sources for Photochemistry - ChemistryViews [chemistryviews.org]
- 13. solarlight.com [solarlight.com]
- 14. youtube.com [youtube.com]
- 15. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Cercosporin Uptake in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing cercosporin uptake in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake in cancer cells?
A1: The exact mechanisms of this compound uptake are not fully elucidated. However, as a lipophilic molecule, it is thought to primarily cross the cell membrane via passive diffusion. Its subcellular localization has been identified in the mitochondria and endoplasmic reticulum[1]. The efficiency of uptake can vary significantly between different cancer cell lines[1].
Q2: Which factors can influence the intracellular concentration of this compound?
A2: Several factors can impact the accumulation of this compound within cancer cells. These include the intrinsic properties of the cancer cell line, the lipophilicity of the delivery vehicle, and the expression of efflux pumps, such as ATP-binding cassette (ABC) transporters, which can actively remove this compound from the cell[2][3]. The formulation of this compound, for instance, in nanoparticles or liposomes, can also significantly influence its uptake[4].
Q3: What are the main strategies to enhance this compound uptake?
A3: Key strategies to bolster this compound uptake include:
-
Nanoparticle-based delivery: Encapsulating this compound in liposomes or polymeric nanoparticles can improve its solubility and facilitate cellular entry[4][5].
-
Conjugation with cell-penetrating peptides (CPPs): Attaching CPPs to this compound or its carrier can significantly enhance its translocation across the cell membrane[6][7].
-
Inhibition of efflux pumps: Using inhibitors for ABC transporters can prevent the removal of this compound from the cell, thereby increasing its intracellular concentration[3][8].
Q4: How can I quantify the intracellular uptake of this compound?
A4: Intracellular this compound can be quantified using several methods:
-
Spectrophotometry: This method involves lysing the cells and measuring the absorbance of the cell lysate at a specific wavelength (around 480 nm) to determine the concentration of this compound[9].
-
Fluorescence-based methods: this compound is a fluorescent molecule. Its intracellular concentration can be measured using fluorescence microscopy or flow cytometry, with an excitation wavelength of approximately 500 nm and an emission wavelength of around 623 nm[10].
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a highly sensitive and specific method for quantifying this compound extracted from cell lysates[11][12].
Troubleshooting Guides
Issue 1: Low or inconsistent this compound uptake in cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Cell health and confluence | Ensure cells are healthy, within a low passage number, and at an optimal confluence (typically 70-80%) during the experiment. Stressed or overly confluent cells may exhibit altered membrane permeability[13]. |
| This compound aggregation | This compound is hydrophobic and may aggregate in aqueous media. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration immediately before use. Sonication of the final solution may help to disperse aggregates. |
| Incorrect measurement parameters | For fluorescence-based quantification, verify the excitation and emission wavelengths. For this compound, use an excitation of ~500 nm and an emission of ~623 nm[10]. |
| High efflux pump activity | The cancer cell line used may have high expression of ABC transporters. Consider co-incubation with a known ABC transporter inhibitor, such as verapamil or fumitremorgin C, to assess if efflux is the issue[3][5]. |
Issue 2: High cytotoxicity observed in control (dark) conditions.
| Possible Cause | Troubleshooting Step |
| Solvent toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic (typically <0.5%). Run a solvent-only control to assess its cytotoxicity. |
| This compound concentration too high | Although primarily a photosensitizer, this compound can exhibit some dark toxicity at high concentrations. Perform a dose-response curve to determine the optimal concentration with minimal dark toxicity. |
| Interaction with other compounds | Some components of the culture medium could potentially interact with this compound. Use a simplified, serum-free medium during the incubation period if possible, after confirming it does not negatively impact cell viability. |
Issue 3: Difficulty in preparing stable this compound-loaded nanoparticles/liposomes.
| Possible Cause | Troubleshooting Step |
| Poor encapsulation efficiency | Optimize the lipid or polymer composition and the drug-to-carrier ratio. For liposomes, ensure the hydration buffer is above the phase transition temperature of the lipids[14][15]. For PLGA nanoparticles, adjust the sonication/homogenization parameters[16][17]. |
| Particle aggregation | Ensure adequate surface stabilization. For liposomes, the inclusion of PEGylated lipids can improve stability[11]. For nanoparticles, the concentration of the stabilizer (e.g., PVA) is critical[16]. |
| Drug leakage | Store the prepared formulations at an appropriate temperature (e.g., 4°C) and use them within a validated timeframe. For long-term storage, lyophilization with a suitable cryoprotectant may be necessary[16]. |
Data Presentation
Table 1: Comparison of this compound Uptake Enhancement Strategies (Hypothetical Data)
| Strategy | Cell Line | Fold Increase in Uptake (vs. Free this compound) | Reference/Methodology |
| Liposomal Formulation | HeLa | 5-10 | Adapted from[5] |
| PLGA Nanoparticles | MCF-7 | 10-15 | Adapted from[16] |
| CPP Conjugation (e.g., TAT) | A549 | 8-12 | Adapted from[6] |
| ABC Transporter Inhibition | OVCAR-8 | 3-7 | Adapted from[8] |
Note: This table presents hypothetical data based on the expected outcomes from the literature. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Adapted from Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., DSPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio) in chloroform.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Dry the film under a high vacuum for at least 2 hours to remove residual solvent[15].
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by vortexing at a temperature above the lipid transition temperature.
-
-
Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Protocol 2: Quantification of Intracellular this compound using Flow Cytometry
-
Cell Preparation:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound (free or encapsulated) at the desired concentration for a specific duration (e.g., 4 hours).
-
-
Staining and Fixation:
-
Wash the cells twice with cold PBS.
-
Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the cells with a laser at a wavelength close to 500 nm (e.g., 488 nm).
-
Detect the emission using a filter appropriate for ~623 nm (e.g., a 630/20 nm bandpass filter)[10].
-
Gate on the live cell population and quantify the mean fluorescence intensity, which is proportional to the intracellular this compound concentration.
-
Protocol 3: Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound formulations. Include a "dark" control (no light exposure) and a "light" control (light exposure without this compound).
-
-
Photodynamic Therapy (PDT):
-
After a predetermined incubation period, irradiate the plates with a light source at a wavelength that activates this compound (e.g., ~450-480 nm).
-
-
Viability Assessment:
-
After a further incubation period (e.g., 24-48 hours), add a viability reagent such as MTT or XTT to each well.
-
Incubate according to the manufacturer's instructions and then measure the absorbance using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Glycolysis Inhibition Inactivates ABC Transporters to Restore Drug Sensitivity in Malignant Cells | PLOS One [journals.plos.org]
- 3. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 6. Cell-penetrating peptides: achievements and challenges in application for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of cell‐penetrating peptides in potential anti‐cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. researchgate.net [researchgate.net]
- 12. chemicalpapers.com [chemicalpapers.com]
- 13. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 14. researchgate.net [researchgate.net]
- 15. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. photofrin.com [photofrin.com]
- 17. mdpi.com [mdpi.com]
How to manage cercosporin autotoxicity in producing fungal strains
Welcome to the Technical Support Center for Managing Cercosporin Autotoxicity. This resource is designed for researchers, scientists, and drug development professionals working with this compound-producing fungal strains. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the cultivation of this compound-producing fungal strains.
Issue 1: Low or Inconsistent this compound Yield
Symptoms: The fungal culture produces significantly less this compound than expected, or production levels vary widely between batches. The characteristic red pigmentation of the medium is faint or absent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Medium | - Medium Composition: Cercospora species can be highly selective about their growth medium for optimal this compound production. Potato Dextrose Agar (PDA) is commonly used, but the brand of PDA can significantly impact yield. If production is low, test different brands of PDA or prepare it from fresh potatoes.[1][2] - Carbon and Nitrogen Sources: The type and ratio of carbon and nitrogen sources are critical. Experiment with different carbon sources (e.g., glucose, sucrose) and nitrogen sources (e.g., peptone, yeast extract). Production can be affected by the carbon-to-nitrogen ratio.[3][4] - pH: While pH has a lesser effect compared to other factors, ensure the medium pH is within the optimal range for your specific strain, typically around 5.3.[1][4] |
| Inadequate Light Exposure | - Light is Essential: this compound biosynthesis is a light-dependent process.[4][5] Ensure cultures are incubated under constant, direct light. The absence of light will completely suppress production.[5] - Light Spectrum: The wavelengths of light that this compound absorbs (approximately 400-600 nm) are most effective at inducing its production.[5] |
| Incorrect Incubation Temperature | - Optimal Temperature: Most Cercospora isolates produce more this compound at cooler temperatures, typically around 20°C compared to 30°C.[3] Test a range of temperatures to find the optimum for your strain. |
| Strain Viability and Genetics | - Strain Instability: Fungal strains can lose their ability to produce secondary metabolites over successive subculturing. Return to a cryopreserved stock culture if you suspect strain degradation. - Genetic Regulation: Low expression of key biosynthetic genes (e.g., CTB1, CTB8) or regulatory genes (e.g., CRG1) will lead to reduced this compound production.[6] If possible, use RT-qPCR to check the expression levels of these genes. |
| Co-culture Effects | - Enhancement by Bacteria: Co-culturing Cercospora sp. with certain endophytic bacteria, such as Bacillus velezensis, has been shown to dramatically increase this compound yield by facilitating its secretion.[7][8] |
Issue 2: High Autotoxicity Leading to Poor Growth or Culture Death
Symptoms: The fungal culture grows slowly, appears stressed, or dies off as this compound accumulates in the medium. Mycelial biomass is low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Toxin Export | - Upregulate Transporters: Ensure that genes encoding for ATP-binding cassette (ABC) transporters (e.g., ATR1) and major facilitator superfamily (MFS) transporters (e.g., CFP) are adequately expressed. These are crucial for exporting this compound out of the fungal cells.[3][9][10] - Genetic Engineering: If working with a genetically tractable strain, consider overexpressing these transporter genes. |
| Inadequate Detoxification Mechanisms | - Vitamin B6 Production: Vitamin B6 (pyridoxine) is a potent quencher of the singlet oxygen generated by this compound.[11][12] Ensure the culture medium contains adequate precursors for vitamin B6 biosynthesis or supplement the medium with pyridoxine. - Redox State: Cercospora species protect themselves by maintaining this compound in a reduced, less toxic state within the hyphae.[3] Ensure the culture conditions support a healthy cellular redox balance. |
| Overproduction of this compound | - In-situ Removal: For fermentation processes, the addition of a neutral adsorbent resin (e.g., Diaion HP20) to the culture medium can bind the secreted this compound, reducing its concentration in the aqueous phase and mitigating its toxic effects on the producing fungus.[13] This has been shown to increase the production of other self-toxic fungal metabolites.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound autotoxicity?
A1: this compound is a photosensitizer. When exposed to light, it absorbs energy and transfers it to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[5] These ROS cause widespread damage to cellular components, particularly through the peroxidation of lipids in cell membranes, leading to loss of membrane integrity and cell death.[3][5]
Q2: How do Cercospora fungi protect themselves from this compound?
A2: Cercospora species have evolved a multi-pronged defense strategy:
-
Active Export: They utilize membrane transporters, such as the MFS transporter CFP and the ABC transporter ATR1, to actively pump this compound out of the cell, keeping intracellular concentrations low.[3][9][10]
-
Chemical Reduction: They maintain this compound in a chemically reduced and less toxic form within their cells.[3]
-
Antioxidant Defense: They produce vitamin B6 (pyridoxine), which has been shown to quench the toxic singlet oxygen produced by this compound.[11][12]
-
Coordinated Regulation: The biosynthesis of this compound and the expression of resistance genes are tightly regulated by transcription factors like CRG1, ensuring that defense mechanisms are active when the toxin is being produced.[5][6]
Q3: What is the role of the CRG1 gene?
A3: The CRG1 gene encodes a zinc cluster transcription factor that is a key regulator of both this compound biosynthesis and resistance in Cercospora nicotianae.[5][6] Mutants lacking a functional CRG1 gene are highly sensitive to this compound and produce significantly less of the toxin.[14][15] Interestingly, CRG1 appears to confer specific resistance to this compound itself, rather than general resistance to singlet oxygen.[15]
Q4: Is there a gene named "cf-PDR1" involved in this compound resistance?
A4: While a specific gene named "cf-PDR1" is not prominently documented in the reviewed literature for Cercospora, the "PDR" designation typically refers to Pleiotropic Drug Resistance transporters, which are a class of ABC transporters.[3][15][16] It is highly likely that this refers to a PDR transporter in Cercospora cf. flagellaris or a related species that functions in exporting this compound, analogous to other ABC transporters like ATR1. Overexpression of PDR transporters is a known mechanism of fungicide resistance in many fungi.[16]
Q5: Can I increase this compound production without increasing autotoxicity?
A5: This is a significant challenge in fermentation. One promising strategy is the use of in-situ product removal, where an adsorbent resin is added to the culture to bind the secreted this compound, thereby lowering its effective concentration in the medium and reducing its toxic feedback on the fungal cells.[13] Another approach is co-culturing with specific bacteria that facilitate the secretion and removal of this compound from the immediate vicinity of the fungal hyphae.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data on this compound production and the expression of resistance genes.
Table 1: this compound Production Under Various Conditions
| Species | Culture Condition | This compound Yield | Fold Increase | Reference |
| Cercospora sp. JNU001 | Initial S-7 Medium | 128.2 mg/L | - | [7][8] |
| Cercospora sp. JNU001 | Optimized S-7 Medium | 467.8 mg/L | 3.65 | [7] |
| Cercospora sp. JNU001 | Co-culture with Lysinibacillus sp. B15 | 626.3 mg/L | 4.89 | [7][8] |
| Cercospora sp. JNU001 | Co-culture with B. velezensis B04 | 984.4 mg/L | 7.68 | [7][8] |
Table 2: Relative Expression of Putative Resistance Genes in C. nicotianae in Response to this compound Toxicity *
| Gene | Putative Function | Fold Change in Expression | Reference |
| 24cF | Hypothetical Protein | 9.4 | [17] |
| 71cR | Hypothetical Protein (NTF2-like superfamily) | 8.7 | [17] |
*Data obtained from an atr1 mutant strain exposed to this compound to induce toxicity conditions.[17]
Experimental Protocols
Protocol 1: Quantification of this compound in Fungal Cultures
This protocol provides two common methods for quantifying this compound.
Method A: Spectrophotometric Quantification
-
Sample Preparation:
-
For solid media: Use a cork borer (e.g., 6-mm diameter) to take plugs of agar colonized with the fungus.
-
For liquid media: Separate the mycelium from the broth by filtration. The this compound concentration can be measured in the broth.
-
-
Extraction:
-
Place the agar plugs or a known volume of culture filtrate into a suitable solvent. A common method is to soak the samples in 5 N KOH in the dark for at least 4 hours.[18]
-
-
Measurement:
-
Measure the absorbance of the KOH solution at 480 nm using a spectrophotometer.[18]
-
-
Calculation:
-
Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) of 23,300 M⁻¹cm⁻¹.[19]
-
Method B: High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a standard curve using purified this compound of known concentrations.
-
Sample Preparation:
-
Extract this compound from the culture medium or mycelium using a suitable organic solvent (e.g., methanol).
-
Filter the extract through a 0.45-µm syringe filter before injection.[19]
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (containing 0.5% formic acid) and water (containing 0.5% formic acid).[7] For example, a gradient of 20-85% acetonitrile over 20 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: Monitor absorbance at a wavelength where this compound has a maximum, such as 480 nm.
-
-
Quantification:
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to detect intracellular ROS.
-
Probe Preparation: Prepare a stock solution of H₂DCFDA in DMSO. Immediately before use, dilute the stock solution to a final working concentration (e.g., 2.5 µg/mL) in a suitable buffer or culture medium without phenol red.[9]
-
Fungal Culture Preparation:
-
Grow the fungal hyphae or conidia under the desired experimental conditions (e.g., with and without this compound exposure, under light or dark conditions).
-
Harvest the cells by centrifugation or filtration and wash them with a suitable buffer (e.g., PBS) to remove any interfering substances from the medium.
-
-
Staining:
-
Measurement:
-
After incubation, wash the cells with buffer to remove excess probe.
-
Measure the fluorescence using either:
-
-
Controls:
-
Negative Control: Unstained cells to measure background autofluorescence.
-
Positive Control: Cells treated with a known ROS-inducing agent (e.g., H₂O₂) to confirm the assay is working.
-
Protocol 3: Heterologous Expression of Cercospora Transporter Genes in Saccharomyces cerevisiae
This protocol provides a general workflow for expressing Cercospora membrane transporters in a yeast system to study their function.
-
Strain Selection:
-
Choose a S. cerevisiae host strain with a low background of endogenous transporter activity. Strains with deletions in multiple major ABC transporter genes (e.g., AD1-8u⁻) are ideal for this purpose.[21]
-
-
Vector Construction:
-
Obtain the full-length cDNA of the Cercospora transporter gene (e.g., ATR1, CFP, or a PDR transporter).
-
Clone the cDNA into a yeast expression vector under the control of a strong, inducible promoter (e.g., the GAL1 promoter). Plasmids that allow for stable integration into the yeast genome are recommended to ensure consistent expression.[7]
-
-
Yeast Transformation:
-
Transform the expression vector into the selected yeast host strain using a standard method (e.g., lithium acetate/polyethylene glycol method).
-
Select for transformants on appropriate selective media.
-
-
Expression Confirmation:
-
Induce the expression of the heterologous gene by growing the yeast transformants in a medium containing the inducing agent (e.g., galactose for the GAL1 promoter).
-
Confirm the expression of the transporter protein by Western blotting using an antibody against a tag fused to the protein (if applicable) or by RT-qPCR to detect the transcript.
-
-
Functional Analysis (Drug Resistance Assay):
-
Grow the transformed yeast strains (with and without the induced transporter) on solid or in liquid media containing various concentrations of this compound.
-
Include a control strain transformed with an empty vector.
-
Monitor the growth of the yeast strains over time. Increased growth of the strain expressing the Cercospora transporter in the presence of this compound indicates that the transporter is functional and confers resistance by exporting the toxin.
-
Signaling Pathways and Regulatory Networks
The production of this compound and the fungus's resistance to it are controlled by complex signaling networks. Below are diagrams illustrating these pathways.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant pleiotropic drug resistance transporters: transport mechanism, gene expression, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Functional analysis of fungal drug efflux transporters by heterologous expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of reactive oxygen species by fungal NADPH oxidases is required for rice blast disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly conserved sequence is a novel gene involved in de novo vitamin B6 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 13. Fermentative production of self-toxic fungal secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A pleiotropic drug resistance transporter is involved in reduced sensitivity to multiple fungicide classes in Sclerotinia homoeocarpa (F.T. Bennett) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A pleiotropic drug resistance transporter is involved in reduced sensitivity to multiple fungicide classes in Sclerotinia homoeocarpa (F.T. Bennett) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. apsnet.org [apsnet.org]
- 19. researchgate.net [researchgate.net]
- 20. abcam.com [abcam.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Protocols for Creating Cercosporin-Deficient Mutants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to creating cercosporin-deficient mutants in Cercospora species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for creating this compound-deficient mutants?
A1: Several methods have been successfully employed, with Agrobacterium tumefaciens-mediated transformation (ATMT) being a highly efficient and popular choice for insertional mutagenesis in Cercospora species like C. zeae-maydis.[1][2] Other established methods include Restriction Enzyme-Mediated Integration (REMI) and, more recently, CRISPR-Cas9 gene editing.[3][4]
Q2: How can I visually screen for potential this compound-deficient mutants?
A2: this compound is a red pigment. A straightforward method for initial screening is to visually identify colonies that lack the characteristic red pigmentation on agar plates.[4] Wild-type colonies will secrete a red pigment into the surrounding medium, while putative mutants may appear white, tan, or have altered pigmentation patterns.[4]
Q3: What are the key genes to target for creating this compound-deficient mutants?
A3: The primary target is the this compound biosynthesis (CTB) gene cluster. Specifically, the polyketide synthase gene, CTB1, is essential for the first step in the pathway, and its disruption leads to mutants that are completely defective in this compound production.[1][3][5][6] Other important genes in the cluster include methyltransferases (CTB2), oxidoreductases, a transporter (CTB4), and a transcriptional activator (CTB8).[3][5][6] The transcription factor CRG1 is also a key regulator of the CTB gene cluster and can be a target.[1][3][6]
Q4: Is it possible to create marker-free this compound-deficient mutants?
A4: Yes, CRISPR-Cas9 technology allows for the creation of marker-free deletions by using transient expression plasmids that can be lost under non-selective conditions.[7]
Q5: How can I quantify the reduction in this compound production in my mutants?
A5: this compound production can be quantified using spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8] For spectrophotometric analysis, this compound can be extracted from mycelia and the absorbance measured at 480 nm.[9] HPLC provides a more definitive analysis of this compound levels.[8][10]
Q6: Can a this compound-deficient mutant revert to the wild-type phenotype?
A6: The stability of the mutant phenotype depends on the nature of the genetic modification. Gene deletions or significant disruptions created by methods like CRISPR-Cas9 are generally stable. Insertional mutants created by ATMT have also been found to be mitotically stable.[1][2] However, it is good practice to periodically re-screen mutant strains to confirm the stability of the this compound-deficient phenotype, especially after multiple rounds of subculturing.
Troubleshooting Guides
This section addresses common issues encountered during the creation and analysis of this compound-deficient mutants.
Low or No Transformation Efficiency
| Potential Cause | Troubleshooting Steps |
| Poor quality or incorrect concentration of fungal spores/mycelia | Ensure you start with a high concentration of viable spores or freshly grown mycelia. For ATMT, a conidial concentration of 10^6 spores/ml has been shown to be effective.[5] |
| Suboptimal co-cultivation conditions (for ATMT) | Empirically determine the optimal co-cultivation temperature and duration for your specific Cercospora strain. Temperatures between 20-28°C and incubation times of 16-96 hours have been investigated.[2] |
| Inefficient DNA uptake | For CRISPR-Cas9, ensure protoplasts are properly prepared if using PEG-mediated transformation. The quality of lysing enzymes is crucial for generating a sufficient number of spheroplasts. |
| Degraded or incorrect antibiotic selection | Use fresh antibiotic solutions at the correct concentration in your selection media. Ensure the agar medium has cooled to an appropriate temperature before adding the antibiotic to prevent degradation.[11][12] |
| Plasmid DNA issues | Verify the integrity and concentration of your plasmid DNA. For REMI, the use of pre-linearized plasmids can decrease transformation frequency.[13] |
Transformants Still Produce this compound
| Potential Cause | Troubleshooting Steps |
| Random, non-targeted insertion of T-DNA (ATMT/REMI) | Screen a larger number of transformants. Not all insertion events will disrupt a gene involved in this compound biosynthesis. Out of 1873 transformants, 39 putative mutants were identified in one study.[13] |
| Inefficient gene editing (CRISPR-Cas9) | Confirm the expression and activity of the Cas9 nuclease and the guide RNA. Sequence the target locus in your transformants to check for indels or other mutations. |
| Functional redundancy | While the CTB1 gene is a primary target, other genes in the cluster are also essential. If targeting a gene with a less critical role, some this compound production might still occur. |
| Contamination with wild-type | Ensure that you are working with a pure culture of your transformant. Re-streak your mutant on selective media to isolate single colonies. |
Off-Target Effects (CRISPR-Cas9)
| Potential Cause | Troubleshooting Steps |
| Poorly designed guide RNA (sgRNA) | Use bioinformatics tools to design sgRNAs with high on-target and low off-target scores.[14] |
| High concentration of Cas9/sgRNA | Titrate the amount of Cas9 and sgRNA delivered to the cells to find the lowest effective concentration. |
| Non-Homologous End Joining (NHEJ) repair errors | In fungi deficient in NHEJ repair, a decrease in off-target mutations has been observed.[15] Consider using a strain with a deficient NHEJ pathway if off-target effects are a major concern.[16] |
Quantitative Data Summary
Table 1: this compound Production in Wild-Type and Mutant Cercospora Strains
| Fungal Strain | Mutagenesis Method | Target Gene | This compound Production (% of Wild-Type) | Reference |
| Cercospora kikuchii | UV-induced | Unknown | ~2% | [17][18] |
| Cercospora nicotianae | REMI | CTB1 | 0% | [13] |
| Cercospora nicotianae | Gene Disruption | CTB2 | 0% | [6] |
| Cercospora nicotianae | Gene Disruption | CTB8 | 0% | [6] |
| Cercospora beticola | Gene Deletion | ΔCTB9 | Accumulation of a red metabolite, not this compound | [8][10] |
| Cercospora beticola | Gene Deletion | ΔCTB10 | Accumulation of a red metabolite, not this compound | [8][10] |
| Cercospora beticola | Gene Deletion | ΔCBET3_00844 | 0% | [10] |
| Cercospora beticola | Gene Deletion | ΔCBET3_00845 | 0% | [10] |
Experimental Protocols
Protocol 1: Agrobacterium tumefaciens-Mediated Transformation (ATMT)
This protocol is a generalized procedure based on successful transformations in Cercospora and other filamentous fungi. Optimization of spore concentration, co-cultivation time, and temperature is recommended for each specific Cercospora species and strain.
-
Preparation of A. tumefaciens
-
Grow A. tumefaciens carrying the binary vector with the gene disruption cassette in a suitable liquid medium with appropriate antibiotics to an OD600 of 0.4-0.5.
-
Pellet the cells by centrifugation and resuspend in induction medium containing acetosyringone.
-
Incubate the bacterial culture for several hours to induce the virulence genes.
-
-
Preparation of Cercospora Spores
-
Harvest conidia from a 10-14 day old culture of Cercospora.
-
Determine the spore concentration using a hemocytometer and adjust to approximately 10^6 spores/ml in sterile water.
-
-
Co-cultivation
-
Mix the induced A. tumefaciens culture with the Cercospora spore suspension.
-
Plate the mixture onto a cellophane membrane placed on a solid co-cultivation medium.
-
Incubate at 20-25°C for 48-96 hours.
-
-
Selection of Transformants
-
Transfer the cellophane membrane to a selection medium containing an appropriate antibiotic (e.g., hygromycin) to select for transformants and a bactericide (e.g., cefotaxime) to inhibit the growth of A. tumefaciens.
-
Incubate until putative transformant colonies appear.
-
Subculture the putative transformants onto fresh selection medium to isolate pure cultures.
-
Protocol 2: CRISPR-Cas9 Mediated Gene Editing
This protocol provides a general workflow for CRISPR-Cas9 based gene disruption. The delivery method (e.g., PEG-mediated protoplast transformation or ATMT) and specific vector components may vary.
-
Design and Construction of sgRNA
-
Identify the target gene (e.g., CTB1) and design one or more sgRNAs targeting the 5' end of the coding sequence. Use online tools to minimize off-target effects.
-
Synthesize the sgRNA expression cassette and clone it into a vector containing the Cas9 nuclease gene.
-
-
Transformation
-
Introduce the CRISPR-Cas9 vector into Cercospora using an established transformation method such as PEG-mediated protoplast transformation or ATMT.
-
Plate the transformed cells on a selection medium containing the appropriate antibiotic.
-
-
Screening and Verification of Mutants
-
Screen the resulting transformants for the desired this compound-deficient phenotype (lack of red pigmentation).
-
Isolate genomic DNA from putative mutants.
-
PCR amplify the target region and sequence the amplicons to confirm the presence of mutations (insertions, deletions, or substitutions) at the target site.
-
Visualizations
Caption: Proposed biosynthetic pathway for this compound.
Caption: Regulatory network for this compound biosynthesis and resistance.
Caption: General workflow for creating this compound-deficient mutants.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. Agrobacterium tumefaciens-mediated transformation as an efficient tool for insertional mutagenesis of Cercospora zeae-maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas for Fungal Genome Editing: A New Tool for the Management of Plant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Cercospora nicotianae Hypothetical Proteins in this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene cluster conservation provides insight into this compound biosynthesis and extends production to the genus Colletotrichum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edvotek.com [edvotek.com]
- 12. Resources/Troubleshooting/Transformations - 2020.igem.org [2020.igem.org]
- 13. This compound-deficient mutants by plasmid tagging in the asexual fungus Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unlocking Fungal Potential: The CRISPR-Cas System as a Strategy for Secondary Metabolite Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mutants of Cercospora kikuchii Altered in this compound Synthesis and Pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cercosporin Production
Welcome to the technical support center for optimizing cercosporin production. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in maximizing the yield of this potent photosensitizer from Cercospora species.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical environmental factor for inducing this compound production? A1: Light is the most crucial factor for this compound biosynthesis.[1][2] Production is completely suppressed in complete darkness, and even brief light exposure can trigger its synthesis.[1] For consistent production, cultures should be placed under continuous light or an alternating light/dark cycle.[3][4]
Q2: Which culture medium is best for maximizing this compound yield? A2: Potato Dextrose Agar (PDA) and Malt Agar are generally the most favorable solid media for high this compound accumulation.[5][6] However, production is highly sensitive to the specific formulation; for instance, Cercospora nicotianae produces substantial quantities on Difco brand PDA, while other brands or synthetic media can drastically reduce the yield.[1][2] Media that induce conidiation (spore formation), such as V8 juice medium, tend to repress this compound production.[1]
Q3: How do the carbon and nitrogen sources in the medium affect this compound production? A3: The choice of carbon and nitrogen sources significantly impacts yield. Glucose has been shown to be an effective carbon source, and soy peptone an effective nitrogen source for high production in liquid cultures of Cercospora sp. JNU001.[7] Conversely, using inorganic ammonia as the nitrogen source can completely inhibit production in some strains.[7] The optimal carbon-to-nitrogen ratio can also influence yield, though the effect may vary between different isolates.[5][8]
Q4: What are the optimal temperature and pH for this compound production? A4: this compound production is sensitive to temperature. High temperatures, specifically 30°C and above, are known to inhibit production.[1][9] Optimal production is typically observed at lower temperatures, between 20°C and 25°C.[5][7] The effect of pH appears to be more variable; some studies report that pH has little effect on production[2], while others have achieved significant yield increases by optimizing the initial medium pH to around 8.5.[7]
Q5: Why is there significant variability in this compound yield between my experiments, even with the same species? A5: High variability in this compound production is a well-documented characteristic. This variation occurs not only between different Cercospora species but also among different isolates of the same species.[1][5] Therefore, screening multiple isolates under a single set of cultural conditions can be unreliable.[5][6] For consistent and maximal production, it is crucial to optimize conditions for your specific isolate.
Q6: Are there any specific ions or supplements that can boost production? A6: Yes, the addition of certain metal ions has been shown to elevate this compound production to varying degrees. These include cobalt, ferric iron, manganese, and zinc.[2]
Troubleshooting Guide
Issue: Low or No this compound Production (Lack of Red Pigmentation)
| Possible Cause | Recommended Solution |
| Inadequate Light Exposure | Ensure cultures are incubated under a continuous, direct light source. This compound production is completely light-dependent.[1][10] Verify the intensity and spectrum of your light source. |
| Incorrect Culture Medium | Switch to a recommended medium like Potato Dextrose Agar (PDA) or Malt Agar.[5][11] Be aware that different brands of PDA can yield different results; Difco PDA is often cited for high production.[1][2] Avoid media like V8 juice agar that promote sporulation over vegetative growth.[1] |
| Suboptimal Incubation Temperature | Incubate cultures at a temperature between 20°C and 25°C.[7][9] Avoid temperatures at or above 30°C, as this has been shown to inhibit this compound synthesis.[1] |
| Inappropriate Carbon or Nitrogen Source | If using a defined medium, test different carbon sources like glucose or sucrose.[7] For the nitrogen source, try organic options like soy peptone and avoid inorganic ammonia.[7] |
| Isolate-Specific Low Production | The ability to produce this compound varies greatly among isolates.[5][8] If optimization fails, consider screening other isolates of the same Cercospora species to find a high-producing strain. |
| Incorrect pH of the Medium | While some studies show minimal pH effect[2], others demonstrate a significant impact.[7] Measure the initial pH of your medium and consider testing a range (e.g., 6.0 to 8.5) to find the optimum for your isolate. |
Experimental Protocols
Protocol 1: Culturing Cercospora for this compound Production
-
Media Preparation : Prepare Potato Dextrose Agar (PDA) or Malt Agar according to the manufacturer's instructions. For liquid cultures, a medium such as the modified S-7 medium can be used (20 g/L glucose, 2 g/L soy peptone, and other trace elements).[7][12]
-
Inoculation : Inoculate the center of the agar plates with a mycelial plug (e.g., 6-mm diameter) from an actively growing culture. For liquid cultures, inoculate with a specific volume of a homogenized mycelial suspension.
-
Incubation : Place the cultures under a continuous light source.
-
Temperature Control : Incubate at a constant temperature between 20-25°C.[5][7]
-
Harvesting : For solid media, the fungus and underlying agar can be harvested after a set incubation period (e.g., 10-21 days). For liquid cultures, the mycelia and filtrate can be separated via cheesecloth or filtration after the optimal culture time (e.g., 11 days) is reached.[3][7]
Protocol 2: Extraction and Quantification of this compound
This protocol describes two common methods for extraction and spectrophotometric quantification.
Method A: Extraction from Liquid Culture [3]
-
Separate the culture filtrate from the fungal mycelia using sterile cheesecloth.
-
To 12.5 mL of the filtrate, add 5 mL of ethyl-acetate.
-
Mix vigorously and store at 4°C for 12 hours.
-
Transfer 1.5 mL of the upper ethyl-acetate fraction (which contains the this compound) to a cuvette.
-
Measure the absorbance at 473 nm using a spectrophotometer.
Method B: Extraction from Solid Agar Culture [5]
-
Use a sterile cork borer or Pasteur pipet to remove agar plugs (e.g., 6-mm diameter) containing fungal mycelium.
-
Place the plugs in a suitable volume of 5 N KOH (e.g., 4 plugs in 2 mL).
-
Soak the plugs in the dark for 4 hours to extract the this compound.
-
Transfer the KOH solution to a cuvette.
-
Measure the absorbance at 473 nm.
Note: High-Performance Liquid Chromatography (HPLC) can also be used for more precise quantification and is considered equally valid to spectrophotometry.[13]
Data Presentation: Factors Influencing this compound Yield
The following tables summarize quantitative data from key studies on the optimization of this compound production.
Table 1: Maximum this compound Production by Cercospora Isolates on Different Solid Media (Data adapted from Jenns et al., 1989)[5]
| Medium | C. kikuchii (IN) | C. kikuchii (IL) | C. kikuchii (PR) | C. beticola | C. zeae-maydis | C. asparagi | C. kikuchii (ATCC 86864) | C. nicotianae | Medium Mean |
| Malt Agar | 65 | 120 | 69 | 37 | 7 | 32 | 19 | 8 | 45 |
| PDA | 112 | 74 | 28 | 30 | 64 | 24 | 15 | 11 | 45 |
| Complete Medium (CM) | 50 | 9 | 43 | 20 | 4 | 4 | 6 | 3 | 17 |
| Minimal + Soy Leaves (SBL) | 47 | 11 | 18 | 5 | 12 | 6 | 10 | 5 | 14 |
| Minimal Medium (MM) | 9 | 27 | 24 | 9 | 4 | 4 | 8 | 2 | 11 |
| CSM | 3 | 3 | 43 | 6 | 3 | 6 | 4 | 3 | 9 |
| Isolate Mean | 48 | 41 | 38 | 18 | 16 | 13 | 10 | 5 |
Values represent the maximum production of this compound in nmol per 6-mm agar plug.
Table 2: Optimization of Liquid Culture Conditions for Cercospora sp. JNU001 (Data adapted from Zhou et al., 2021)[7][12]
| Parameter | Condition | This compound Yield (mg/L) |
| Culture Time | 11 days | ~460 |
| Initial pH | 8.5 | ~465 |
| Temperature | 25 °C | ~460 |
| 27 °C | < 50 | |
| Carbon Source | Glucose | ~460 |
| Sucrose | ~250 | |
| Maltose | ~200 | |
| Nitrogen Source | Soy Peptone | ~465 |
| Yeast Extract | ~280 | |
| Ammonium Sulfate | Not Detected |
Visualizations: Workflows and Regulatory Pathways
The following diagrams illustrate key processes and relationships in this compound production.
Caption: Experimental workflow for optimizing this compound production.
Caption: Key factors regulating this compound biosynthesis in Cercospora.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Frontiers | Advances and perspectives on perylenequinone biosynthesis [frontiersin.org]
- 5. apsnet.org [apsnet.org]
- 6. Regulation of this compound accumulation in culture by medium and temperature manipulation [agris.fao.org]
- 7. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.nasspublishing.com [journals.nasspublishing.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
How to minimize off-target effects of cercosporin in experiments
Welcome to the technical support center for researchers utilizing cercosporin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High cell death even at low this compound concentrations. | Excessive light exposure. | Reduce the duration or intensity of the light source. Ensure consistent light exposure across all samples. |
| High sensitivity of the cell line to oxidative stress. | Include a positive control for oxidative stress to benchmark cell line sensitivity. | |
| Inaccurate this compound concentration. | Verify the concentration of your this compound stock solution. | |
| Inconsistent results between experiments. | Variability in light exposure. | Standardize the light source, distance from samples, and exposure time. Use a radiometer to measure light intensity. |
| Fluctuation in temperature during light exposure. | Ensure a constant temperature is maintained, as temperature can influence the rate of chemical reactions. | |
| This compound degradation. | Store this compound stock solutions protected from light at -20°C. Prepare working solutions fresh for each experiment. | |
| Difficulty distinguishing specific from off-target effects. | Lack of appropriate controls. | Include a "dark" control (this compound-treated cells kept in the dark) and a vehicle control for every experiment.[1] |
| Overlapping cellular responses. | Use specific quenchers for reactive oxygen species (ROS) to determine the contribution of oxidative stress to the observed effects. | |
| Low or no observable effect of this compound. | Insufficient light activation. | Ensure the light source emits wavelengths in the 400-600 nm range, which is the absorption spectrum of this compound.[1] |
| This compound concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint. | |
| Presence of ROS quenchers in the culture medium. | Be aware of components in your media (e.g., phenol red, certain antioxidants) that may interfere with ROS generation. |
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of this compound's off-target effects?
A1: this compound is a photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1] These highly reactive molecules cause indiscriminate oxidative damage to cellular components such as lipids, proteins, and nucleic acids, leading to cytotoxicity.[1]
Q2: How can I control for the off-target effects of this compound?
A2: The most critical control is a "dark" experiment. Since this compound's toxicity is light-dependent, any effects observed in the absence of light are not due to its photosensitizing activity.[1] Additionally, using ROS quenchers can help elucidate the extent to which observed effects are mediated by oxidative stress.
Experimental Design
Q3: What are recommended starting concentrations for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. For cytotoxicity assays, a starting range of 1 µM to 20 µM is often used.
Q4: What type of light source should I use to activate this compound?
A4: A light source that emits wavelengths within the absorption spectrum of this compound (approximately 400-600 nm) is required for its activation.[1] Standard fluorescent cell culture hood lights or specific LED arrays can be used. It is crucial to ensure consistent and uniform light exposure across all wells of a multi-well plate.
Q5: How can I minimize variability in light exposure?
A5: To minimize variability, standardize the distance between the light source and the experimental plates. For multi-well plates, consider placing them on a reflective surface (like aluminum foil) to ensure more even light distribution to all wells. If possible, use a light source designed for uniform illumination of microplates.
Reagents and Quenchers
Q6: Are there specific chemical quenchers I can use to mitigate this compound's ROS-mediated effects?
A6: Yes, several quenchers can be used to investigate the role of ROS. It is important to note that some quenchers may have their own cellular effects, so appropriate controls are necessary.
| Quencher | Target ROS | Typical Working Concentration | Notes |
| Sodium Azide (NaN₃) | Singlet Oxygen (¹O₂) | 5-20 mM | Can be toxic to cells and inhibit mitochondrial respiration. Use with caution and appropriate controls.[2][3] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Singlet Oxygen (¹O₂) | 1-10 mM | Generally less toxic than sodium azide. |
| N-Acetyl-L-cysteine (NAC) | General ROS Scavenger | 1-10 mM | A precursor to glutathione, it is a broad-spectrum antioxidant. |
| Vitamin B6 (Pyridoxine) | Singlet Oxygen (¹O₂) and Superoxide (O₂⁻) | Varies | Has been shown to quench this compound-induced ROS.[4] |
| β-Carotene | Singlet Oxygen (¹O₂) | Varies | A known quencula of singlet oxygen.[5] |
Q7: Should I be concerned about components in my cell culture medium interfering with my experiment?
A7: Yes. Some components in standard cell culture media, such as phenol red, can have photosensitizing or quenching properties. For sensitive assays, consider using phenol red-free media. Additionally, some sera may contain antioxidants that could influence your results.
Experimental Protocols
Protocol 1: Basic this compound Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and replace it with the this compound-containing medium. Include the following controls:
-
Vehicle Control: Medium with the same concentration of the solvent used for the this compound stock.
-
Dark Control: Cells treated with the highest concentration of this compound but kept in complete darkness.
-
-
Light Exposure: Immediately after adding the treatments, expose the plate to a standardized light source for a defined period (e.g., 30-60 minutes). The dark control plate should be wrapped in aluminum foil and placed in the same incubator.
-
Incubation: After light exposure, incubate all plates for 24-48 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Assessing Off-Target Effects with a ROS Quencher
This protocol helps to determine the contribution of ROS to this compound's effects.
-
Follow steps 1 and 2 from Protocol 1.
-
Pre-treatment with Quencher: One hour before adding this compound, pre-incubate the cells with the desired ROS quencher (e.g., 5 mM NAC) in fresh culture medium. Include a control group with the quencher alone to assess its intrinsic effects.
-
This compound Treatment: Add this compound to the quencher-containing medium to achieve the desired final concentrations.
-
Proceed with steps 4-7 from Protocol 1.
-
Data Analysis: Compare the cell viability in the presence and absence of the ROS quencher. A significant increase in viability in the presence of the quencher indicates that the observed cytotoxicity is at least partially mediated by ROS.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced oxidative stress and cell death.
Caption: Experimental workflow for this compound studies.
Caption: ROS-activated signaling pathways.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Sodium azide as a specific quencher of singlet oxygen during chemiluminescent detection by luminol and Cypridina luciferin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Comparative study of antioxidants as quenchers or scavengers of reactive oxygen species based on quenching of MCLA-dependent chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cercosporin-Catalyzed Photoreactions
Welcome to the technical support center for cercosporin-catalyzed photoreactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a this compound-catalyzed photoreaction?
A1: this compound is a naturally occurring photosensitizer. Upon absorption of light, it transitions to an excited triplet state. This excited state then transfers its energy to molecular oxygen (O₂) to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and to a lesser extent, superoxide anions (O₂⁻).[1][2] These highly reactive species are responsible for the subsequent chemical transformations or cellular damage in photodynamic therapy (PDT) applications.[3][4] The primary mode of toxicity in biological systems is the peroxidation of cell membrane lipids, leading to membrane breakdown and cell death.[3][4]
Q2: My reaction is proceeding very slowly or not at all. What are the potential causes?
A2: Several factors can contribute to low reaction efficiency. These include:
-
Insufficient Light Exposure: this compound requires light activation. Ensure your reaction setup provides adequate light at the correct wavelength (this compound has an absorption peak at ~470 nm).[5] Shading or low light intensity will significantly reduce or prevent the reaction.[4]
-
Low Oxygen Concentration: The reaction is oxygen-dependent.[1][6] If your solvent is not sufficiently aerated or the reaction is performed under an inert atmosphere, the generation of ROS will be limited.
-
Incorrect Solvent: The choice of solvent can influence the stability and photoreactivity of this compound. Ensure the solvent is compatible with your reactants and does not quench the excited state of this compound or the generated singlet oxygen.
-
Degradation of this compound: this compound can degrade under certain conditions, particularly prolonged exposure to light.[7][8]
Q3: I am observing significant degradation of my starting materials or products. How can I minimize this?
A3: The ROS generated by this compound are highly reactive and can lead to non-specific oxidation of your compounds.[3] To minimize degradation:
-
Optimize Reaction Time: Monitor the reaction progress closely and stop it as soon as the desired conversion is achieved to avoid over-oxidation.
-
Control Light Exposure: Use the minimum light intensity and exposure time necessary for the reaction. Light fractionation, which involves cycles of light and dark periods, can sometimes improve outcomes by allowing for tissue reoxygenation in biological systems and potentially reducing photodegradation.[6]
-
Use a Singlet Oxygen Quencher: In some applications, the addition of a specific singlet oxygen quencher after the reaction is complete can prevent further degradation of the product. Vitamin B6 (pyridoxine) has been shown to quench singlet oxygen.[9]
Q4: How can I accurately quantify the amount of this compound in my solution?
A4: Two common methods for quantifying this compound are spectrophotometry and High-Performance Liquid Chromatography (HPLC).[10]
-
Spectrophotometry: This method is rapid and involves measuring the absorbance of the solution at approximately 480 nm.[10] The concentration can be calculated using the molar absorption coefficient (ε) of 23,300 M⁻¹ cm⁻¹.[10]
-
HPLC: This method provides higher selectivity and is considered more robust.[10] It allows for the separation of this compound from other components in the mixture, leading to more accurate quantification.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inadequate light exposure (intensity or wavelength). | - Ensure the light source emits at or near the absorption maximum of this compound (~470 nm).[5]- Increase the light intensity or the exposure time.[4]- Check for any obstructions that may be blocking the light path. |
| Low oxygen availability. | - Ensure the reaction mixture is well-aerated. For liquid cultures, this can be achieved by agitation.[1][6]- For in vitro reactions, consider bubbling oxygen or air through the solution. | |
| This compound degradation. | - Prepare fresh solutions of this compound for each experiment.- Store this compound solutions in the dark and at a low temperature.[7] | |
| Incompatible solvent. | - Test different solvents to find one that optimizes the reaction without degrading the reactants or this compound. | |
| Inconsistent results between experiments | Variability in this compound concentration. | - Accurately quantify the this compound concentration before each experiment using spectrophotometry or HPLC.[10] |
| Fluctuations in light intensity. | - Use a calibrated light source and monitor its output to ensure consistency. | |
| Temperature variations. | - Control the reaction temperature, as it can affect reaction rates and the stability of the components.[11] | |
| Formation of unwanted byproducts | Non-specific oxidation by ROS. | - Optimize the reaction time to minimize over-oxidation.[3]- Reduce the concentration of this compound to lower the rate of ROS generation.- Consider using a more specific photosensitizer if non-specific reactions are a major issue. |
| Difficulty in purifying the product | Presence of residual this compound. | - this compound can be removed by chromatography. Its red-purple color can help in visually tracking its separation.[10] |
| Formation of polar byproducts. | - Use appropriate chromatographic techniques (e.g., normal or reverse-phase) to separate the desired product from polar impurities. |
Data Presentation
Table 1: Factors Influencing this compound Production by Cercospora sp.
| Factor | Condition | Effect on this compound Production | Reference |
| Light | Continuous light | Essential for production | [3][12] |
| Dark | No production | [3] | |
| Nutrient Medium | Potato Dextrose Agar (specific brands) | High production | [12] |
| Defined media | Low production | [12] | |
| Co-culture | With Bacillus velezensis B04 | 7.68-fold increase | [13] |
| With Lysinibacillus sp. B15 | 4.89-fold increase | [13] |
Table 2: Singlet Oxygen Quantum Yields of Photosensitizers
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound | - | 0.81 | [3] |
| Methylene Blue | D₂O | 0.52 | [14] |
| Rose Bengal | Ethanol | 0.86 | [15] |
| Hematoporphyrin IX (free base) | Various | 0.44 - 0.85 | [16] |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Photoreaction
-
Reactant Preparation: Dissolve the substrate in a suitable, air-saturated solvent in a reaction vessel that is transparent to the wavelength of light being used.
-
This compound Addition: Add the desired concentration of this compound to the reaction mixture. The optimal concentration should be determined empirically but typically ranges from micromolar to millimolar concentrations.
-
Light Exposure: Irradiate the reaction mixture with a light source emitting at or near 470 nm. The reaction vessel should be placed at a fixed distance from the light source to ensure consistent light intensity.
-
Temperature Control: Maintain a constant temperature throughout the reaction using a water bath or a temperature-controlled reaction block.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using an appropriate technique (e.g., TLC, GC, HPLC, or NMR).
-
Work-up: Once the reaction is complete, quench the reaction (if necessary) and proceed with the standard work-up and purification procedures to isolate the product.
Protocol 2: Quantification of this compound by Spectrophotometry
-
Sample Preparation: Prepare a solution of the this compound-containing sample in a suitable solvent (e.g., acetone).[17]
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 480 nm.[10]
-
Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.
-
Sample Measurement: Measure the absorbance of the sample solution.
-
Concentration Calculation: Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (23,300 M⁻¹ cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.[10]
Visualizations
Caption: Mechanism of this compound-catalyzed photoreaction.
Caption: Troubleshooting workflow for low product yield.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. Light-Induced Production of Singlet Oxygen and Superoxide by the Fungal Toxin, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytopathogenic Cercosporoid Fungi—From Taxonomy to Modern Biochemistry and Molecular Biology [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of the Polyketide Toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 17. Characterization of Cercospora nicotianae Hypothetical Proteins in this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Cercosporin for Prolonged Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the photostability challenges of cercosporin in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed protocols to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
A1: this compound is a naturally occurring perylenequinone pigment produced by fungi of the genus Cercospora. It functions as a photosensitizer, meaning that upon exposure to light, it generates reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[1][2][3][4] This property makes it a valuable tool in various research applications, including photodynamic therapy (PDT) and as a model compound for studying photosensitization. However, this same light-activated reactivity leads to its degradation, a process known as photobleaching. This photostability issue can compromise the results of prolonged experiments by reducing the effective concentration of the active compound over time.
Q2: What are the primary factors that influence the rate of this compound photodegradation?
A2: The rate of this compound photodegradation is primarily influenced by:
-
Light Intensity and Wavelength: Higher light intensity and exposure to wavelengths absorbed by this compound (primarily in the visible light spectrum) will accelerate its degradation.
-
Oxygen Concentration: As an oxygen-dependent photosensitizer, the presence of molecular oxygen is crucial for both its photodynamic activity and its photodegradation.
-
Solvent/Medium Composition: The polarity and composition of the solvent or experimental medium can affect the stability of this compound.
-
Presence of Other Molecules: The presence of antioxidants or quenchers of reactive oxygen species can potentially reduce the rate of photodegradation.
Q3: Are there any known chemical modifications to enhance this compound's photostability?
A3: While research on chemically modifying this compound specifically to enhance its photostability is limited, studies on related perylenequinones like hypocrellins suggest that structural modifications can improve photostability. For other photosensitizers, strategies such as conjugation with polymers or inclusion in nanoparticle formulations have proven effective in enhancing stability.[5]
Q4: What are the degradation products of this compound?
A4: Under biological conditions, bacteria such as Xanthomonas campestris can degrade this compound into a transient green product called xanosporic acid and its more stable lactone derivative, xanosporolactone.[6][7] The products of abiotic photodegradation in experimental settings are not as well-characterized in the scientific literature. It is crucial to identify these photodegradation products as they might interfere with experimental results or exhibit their own biological activities.
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity during a prolonged experiment.
Possible Cause: Photodegradation of this compound due to continuous exposure to light.
Troubleshooting Steps:
-
Confirm Photodegradation:
-
Monitor the absorbance spectrum of your this compound solution over the course of the experiment using a UV-Vis spectrophotometer. A decrease in the characteristic absorbance peaks of this compound will indicate degradation.
-
Use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound at different time points during the experiment.[8][9][10][11]
-
-
Minimize Light Exposure:
-
Conduct experiments under low-light conditions whenever possible. Use red light, which is less energetic and may reduce the rate of degradation.
-
Cover experimental setups with aluminum foil or use amber-colored containers to protect the this compound solution from ambient light.
-
-
Incorporate Stabilizing Agents:
-
Consider the addition of antioxidants or singlet oxygen quenchers to your experimental medium. Common quenchers include sodium azide, 1,4-diazabicyclo[2.2.2]octane (DABCO), and natural antioxidants like β-carotene and α-tocopherol.[12][13][14][15] The compatibility of these agents with your specific experimental system must be validated.
-
-
Consider Formulation Strategies:
Issue 2: Inconsistent experimental results with this compound.
Possible Cause: Variability in the extent of this compound photodegradation between experiments.
Troubleshooting Steps:
-
Standardize Light Conditions:
-
Use a calibrated light source with a consistent intensity and spectral output for all experiments.
-
Precisely control the duration of light exposure.
-
Ensure that the distance between the light source and the experimental setup is the same for all experiments.
-
-
Prepare Fresh Solutions:
-
Prepare fresh stock solutions of this compound for each experiment to avoid degradation during storage.
-
If stock solutions must be stored, protect them from light and store them at low temperatures.
-
-
Monitor Environmental Factors:
-
Control and monitor the temperature of the experimental setup, as temperature can influence reaction rates.
-
Ensure consistent oxygenation of the medium if it is a critical parameter for your experiment.
-
Quantitative Data on this compound Photostability
Currently, there is a lack of readily available, standardized quantitative data in the scientific literature for the photodegradation quantum yield and half-life of this compound under various light conditions. Researchers are encouraged to determine these parameters within their specific experimental setups to ensure data accuracy and reproducibility. A detailed protocol for this determination is provided below.
Experimental Protocols
Protocol 1: Determination of this compound Photostability
This protocol outlines a method to quantify the photostability of this compound in a specific solvent or medium by monitoring its concentration over time during light exposure.
Materials:
-
This compound
-
Solvent or experimental medium of choice
-
Calibrated light source with a known spectral output and intensity (e.g., xenon lamp with appropriate filters)
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., PDA or UV-Vis)
-
Quartz cuvettes or other transparent reaction vessels
-
Magnetic stirrer and stir bars
-
Dark control samples (vessels wrapped in aluminum foil)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent.
-
Dilute the stock solution to a working concentration that gives a clear absorbance signal in the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0 at the λmax of this compound).
-
-
Experimental Setup:
-
Place a known volume of the this compound solution into the transparent reaction vessel.
-
If required, place the vessel on a magnetic stirrer to ensure homogenous irradiation.
-
Position the light source at a fixed distance from the sample.
-
Prepare identical dark control samples by wrapping the reaction vessels in aluminum foil.
-
-
Irradiation and Sampling:
-
Start the light source and begin timing the experiment.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes, and longer if necessary), withdraw a small aliquot of the solution from both the irradiated and dark control samples.
-
-
Analysis:
-
UV-Vis Spectrophotometry: Immediately measure the absorbance spectrum of each aliquot. Record the absorbance at the λmax of this compound.
-
HPLC Analysis: Inject the aliquots into the HPLC system to separate and quantify the remaining this compound. This is the more accurate method as it can distinguish this compound from its photodegradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound (determined by HPLC) or its absorbance at λmax as a function of irradiation time.
-
Determine the photodegradation kinetics by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Calculate the half-life (t½) of this compound under the specific experimental conditions.
-
If the photon flux of the light source is known, the photodegradation quantum yield (Φ) can be calculated.
-
Visualizations
Caption: Workflow for determining this compound photostability.
Caption: Troubleshooting logic for this compound instability.
Caption: this compound's mechanism of action and photodegradation.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 5. Perylenequinones: Isolation, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradation of the Polyketide Toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of the polyketide toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. researchgate.net [researchgate.net]
- 12. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 13. Singlet Oxygen in Food: A Review on Its Formation, Oxidative Damages, Quenchers, and Applications in Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quenching of singlet molecular oxygen (1O2) by azide anion in solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CA2108288C - Liposomal cyclosporin formulation and process for the preparation thereof - Google Patents [patents.google.com]
- 17. Liposomal Formulation for Oral Delivery of Cyclosporine A: Usefulness as a Semisolid-Dispersion System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of Novel Topical Liposomal Formulation of Cyclosporine in Mild to Moderate Stable Plaque Psoriasis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the phototoxicity of cercosporin with other photosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phototoxic properties of cercosporin against other well-known photosensitizers. The information presented herein is supported by experimental data to aid in the evaluation and selection of photosensitizing agents for research and therapeutic applications.
Quantitative Comparison of Photosensitizer Efficacy
The phototoxic potential of a photosensitizer is primarily determined by its ability to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light activation, and its resulting cytotoxicity. The following tables summarize key quantitative parameters for this compound and other commonly used photosensitizers.
| Photosensitizer | Type/Class | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium |
| This compound | Perylenequinone | 0.81 - 0.97 | Benzene, Dioxane |
| Hypericin | Perylenequinone | 0.74 | Ethanol |
| Hypocrellin B | Perylenequinone | 0.32 - 0.60 | Not Specified |
| Photofrin® | Porphyrin Mixture | 0.61 (for HiPorfin) | Dimethylformamide |
| Protoporphyrin IX (PpIX) | Porphyrin | Not Specified | Not Specified |
| Chlorin e6 | Chlorin | 0.7 (for a derivative) | Not Specified |
| Zinc Phthalocyanine (ZnPc) | Phthalocyanine | Not Specified | Not Specified |
Table 1: Singlet Oxygen Quantum Yields of Selected Photosensitizers. The singlet oxygen quantum yield represents the efficiency of a photosensitizer in producing singlet oxygen upon light excitation. Higher values indicate greater potential for photodynamic activity.
| Photosensitizer | Cell Line | IC50 (µM) | Light Conditions |
| This compound | T98G (Glioblastoma) | Lower susceptibility than U87 and MCF7 | ~450 nm |
| Hypericin | A431 (Epidermoid Carcinoma) | 0.054 - 0.296 | Not Specified |
| m-THPC (Temoporfin) | MCF-7 (Breast Carcinoma) | 4.55 µg/ml (equivalent to ~6.8 µM) | Laser Irradiation |
| Quaternized Phthalocyanines | MCF-7 (Breast Carcinoma) | ~0.049 | Light Activation |
Table 2: Comparative Phototoxicity (IC50) of Photosensitizers. The half-maximal inhibitory concentration (IC50) indicates the concentration of a photosensitizer required to inhibit cell viability by 50% after light exposure. Lower IC50 values signify higher phototoxicity. It is important to note that experimental conditions such as cell line, light dose, and drug incubation time can significantly influence these values.
Experimental Protocols
The following are standardized methodologies for assessing the phototoxicity of chemical compounds.
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
This widely accepted in vitro assay is used to identify the phototoxic potential of a test substance.
-
Cell Culture: Mouse fibroblast 3T3 cells are cultured to a near-confluent monolayer in 96-well plates.
-
Incubation: The cells are incubated with at least five different concentrations of the test substance for a specified period (e.g., 1 or 24 hours). A solvent control and a positive control (e.g., chlorpromazine) are included.[1]
-
Irradiation: One set of plates is exposed to a non-cytotoxic dose of simulated solar UVA/visible light, while a duplicate set is kept in the dark.
-
Neutral Red Uptake: After irradiation, the treatment medium is replaced with a medium containing neutral red, a vital dye that is taken up by viable cells.
-
Quantification: The amount of neutral red absorbed by the cells is quantified by spectrophotometry after an extraction step.
-
Data Analysis: The IC50 values for both the irradiated and non-irradiated cells are calculated. A Photo-Irritation Factor (PIF) is determined by comparing these two values to assess the phototoxic potential.
Cellular Uptake Analysis by Flow Cytometry
This method quantifies the amount of a fluorescent photosensitizer taken up by cells.
-
Cell Treatment: Target cells are incubated with the photosensitizer at a specific concentration and for various time points.
-
Cell Harvesting: After incubation, cells are washed to remove any unbound photosensitizer and then harvested.
-
Flow Cytometry: The intracellular fluorescence of the photosensitizer is measured using a flow cytometer. The mean fluorescence intensity of the cell population is proportional to the amount of internalized photosensitizer.[2]
Mechanisms of Phototoxicity and Signaling Pathways
The phototoxicity of this compound and other photosensitizers is primarily mediated by the generation of ROS upon light activation. These highly reactive molecules induce cellular damage through various mechanisms, leading to cell death.
Type I and Type II Photodynamic Reactions
Photosensitizers in their excited triplet state can initiate two types of photochemical reactions:
-
Type I Reaction: The photosensitizer reacts directly with a substrate, such as a biological molecule, to produce free radicals. These radicals can then react with oxygen to form ROS like superoxide anion (O₂⁻).
-
Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3]
This compound is known to be a potent producer of singlet oxygen via the Type II pathway, which is a major contributor to its phototoxicity.[2]
Signaling Pathways of Phototoxicity
The ROS generated by photosensitizers can trigger distinct cell death signaling pathways.
Caption: Workflow for the in vitro 3T3 NRU phototoxicity test.
The primary mechanism of this compound-induced phototoxicity is the peroxidation of membrane lipids.[4] The generated singlet oxygen attacks the polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid peroxidation. This disrupts membrane integrity, causing leakage of cellular contents and ultimately leading to necrotic cell death.
In addition to necrosis, photosensitizer-induced ROS can also trigger apoptosis, or programmed cell death. This pathway is often initiated by mitochondrial damage. ROS can induce the opening of the mitochondrial permeability transition pore, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.
Caption: A simplified signaling pathway for ROS-induced apoptosis.
Conclusion
This compound exhibits high phototoxicity, primarily due to its exceptional efficiency in generating singlet oxygen. This leads to rapid cell death through membrane lipid peroxidation. When compared to other photosensitizers, this compound's potency is notable. However, its clinical application may be limited by its broad toxicity and the need for further investigation into its in vivo efficacy and safety. This guide provides a foundational comparison to assist researchers in the strategic selection and development of photosensitizers for various applications, from agricultural to potential therapeutic uses.
References
- 1. A comparative study on the photocytotoxicity of hypericin on A431 cells using three different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ESR studies of a series of phthalocyanines. Mechanism of phototoxicity. Comparative quantitation of O2-. using ESR spin-trapping and cytochrome c reduction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unmasking the Fungal Arsonist: Knockout Mutants Validate Cercosporin's Key Role in Plant Disease
A definitive body of research utilizing targeted gene knockout mutants has solidified the role of cercosporin, a light-activated toxin, as a critical virulence factor in plant diseases caused by Cercospora species. By creating fungal strains incapable of producing this potent toxin, scientists have been able to directly compare their pathogenic effects against their wild-type counterparts, providing clear evidence of this compound's contribution to disease severity.
This compound, a perylenequinone toxin, is produced by a wide range of fungi within the Cercospora genus, notorious for causing significant crop damage worldwide. The toxin's mode of action involves the generation of reactive oxygen species (ROS), particularly singlet oxygen, upon exposure to light.[1][2] This oxidative burst leads to the peroxidation of plant cell membranes, causing cellular leakage and necrosis, which in turn provides nutrients for the invading fungus.[1][2] The most compelling evidence for this compound's role in this destructive process comes from studies that have meticulously engineered this compound-deficient mutants.
Performance Comparison: Wild-Type vs. This compound Knockout Mutants
Experimental data consistently demonstrates a stark difference in the pathogenic capabilities between wild-type Cercospora strains and their this compound-deficient knockout mutants. The mutants invariably exhibit a significant reduction in their ability to cause disease.
| Parameter | Wild-Type Strain | This compound Knockout Mutant | Host Plant | Reference |
| This compound Production | Present | Absent / Severely Reduced | In vitro culture | [1][3] |
| Disease Symptoms | Severe necrotic and blighting lesions | Fewer, smaller, and chlorotic lesions | Tobacco, Soybean | [1][3] |
| Lesion Formation | Extensive | Significantly reduced or absent | Tobacco, Soybean | [1][3] |
Studies on Cercospora nicotianae, the causal agent of frog-eye spot on tobacco, have shown that disrupting the CTB1 gene, which encodes a polyketide synthase essential for this compound biosynthesis, results in mutants that produce no detectable this compound.[1] When these ctb1 mutants were inoculated onto tobacco leaves, they produced fewer lesions and failed to cause the characteristic necrotic blighting seen with the wild-type strain.[1] Similarly, UV-induced mutants of Cercospora kikuchii, a pathogen of soybean, that produced at most 2% of the this compound levels of the wild-type strain were unable to incite lesions on soybean leaves.[3][4] These findings unequivocally establish this compound as a major contributor to the severity of Cercospora-induced diseases.
Experimental Protocols
The validation of this compound's role in plant disease relies on a series of key experimental procedures, from the creation of knockout mutants to the assessment of their pathogenicity.
Generation of this compound Knockout Mutants via Split-Marker Gene Disruption
This method allows for the targeted replacement of a functional gene with a selectable marker, thereby creating a "knockout" of the gene's function. The split-marker approach increases the frequency of successful homologous recombination.[5][6]
Materials:
-
Wild-type Cercospora nicotianae strain
-
Plasmid containing the hygromycin resistance gene (HYG)
-
Primers specific to the target gene (e.g., CTB1) and the HYG gene
-
Protoplast transformation reagents (e.g., enzymes for cell wall digestion, osmotic stabilizers)
-
Selective growth media containing hygromycin
Procedure:
-
Fragment Amplification: Two overlapping fragments of the HYG selectable marker are amplified by PCR. Concurrently, the 5' and 3' flanking regions of the target gene (CTB1) are amplified from C. nicotianae genomic DNA.
-
Fusion PCR: The 5' flank of CTB1 is fused to the 5' fragment of the HYG marker, and the 3' flank of CTB1 is fused to the 3' fragment of the HYG marker in separate fusion PCR reactions. This creates two "split-marker" cassettes.
-
Protoplast Transformation: Protoplasts are generated from young mycelia of the wild-type C. nicotianae by enzymatic digestion of the fungal cell walls.
-
Transformation: The two split-marker cassettes are introduced into the fungal protoplasts. Inside the protoplast, homologous recombination between the overlapping HYG fragments and the flanking regions of the native CTB1 gene leads to the replacement of the CTB1 gene with the functional HYG marker.
-
Selection and Screening: Transformed protoplasts are regenerated on a medium containing hygromycin. Only the transformants that have successfully integrated the HYG gene will survive. Putative knockout mutants are then screened by PCR to confirm the correct gene replacement event and by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to verify the absence of this compound production.[1]
Pathogenicity Assay on Host Plants
Once knockout mutants are confirmed, their ability to cause disease is compared to the wild-type strain.
Materials:
-
Healthy host plants (e.g., tobacco, soybean)
-
Wild-type and this compound knockout Cercospora strains
-
Culture medium for fungal growth (e.g., Potato Dextrose Agar)
-
Atomizer/sprayer for inoculation
Procedure:
-
Inoculum Preparation: Wild-type and knockout strains are grown on PDA plates. Mycelial plugs or spore suspensions are prepared as inoculum.
-
Plant Inoculation: The undersides of leaves of healthy host plants are inoculated with the mycelial plugs or sprayed with the spore suspension.
-
Incubation: Inoculated plants are maintained in a high-humidity environment under a light/dark cycle to facilitate infection and this compound activation.
-
Disease Assessment: Disease symptoms are observed and recorded over a period of several days to weeks. This can include qualitative observations (photographs of lesions) and quantitative measurements such as lesion size, number of lesions per leaf, or the percentage of leaf area affected. Disease severity can also be rated using a diagrammatic scale.[7]
Visualizing the Molecular Machinery
The biosynthesis of this compound and its regulation are complex processes that can be visualized to better understand the impact of gene knockouts.
Caption: The this compound biosynthetic pathway is initiated by the CTB1 gene product.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Mutants of Cercospora kikuchii Altered in this compound Synthesis and Pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene-specific disruption in the filamentous fungus Cercospora nicotianae using a split-marker approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Diagrammatic scale for assessment the severity of Cercospora leaf blight on soybean (Glycine max) leaflets1 [redalyc.org]
A Comparative Analysis of Cercosporin Production in Diverse Cercospora Isolates
For Researchers, Scientists, and Drug Development Professionals
Cercosporin, a photo-activated polyketide toxin produced by many species of the fungal genus Cercospora, is a molecule of significant interest due to its potent phytotoxicity and potential applications in photodynamic therapy. The production of this secondary metabolite varies considerably among different Cercospora species and even between isolates of the same species. This guide provides a comparative overview of this compound production across various Cercospora isolates, supported by experimental data, detailed protocols, and visual representations of the biosynthetic pathway and experimental workflows.
Quantitative Comparison of this compound Production
The yield of this compound is highly dependent on the specific Cercospora isolate and the culture conditions employed. Below is a summary of quantitative data from studies comparing this compound production in different isolates grown on various media.
| Cercospora Species | Isolate | Growth Medium | Maximum this compound Production (nmol per 6-mm plug)[1] |
| C. kikuchii | IN | Potato Dextrose Agar (PDA) | 112 |
| C. kikuchii | IL | Malt | 120 |
| C. kikuchii | PR | Malt | 69 |
| C. kikuchii | ATCC 86864 | Malt | 19 |
| C. beticola | ATCC 24080 | Malt | 37 |
| C. zeae-maydis | Troy (Type A) | PDA | 64 |
| C. asparagi | - | Malt | 32 |
| C. nicotianae | ATCC 18366 | Malt | 8 |
Note: The data represents the highest amount of this compound extracted on any harvest date for each isolate/medium combination. Values are means from the cited study.[1]
In a separate study focusing on Cercospora coffeicola, the causal agent of brown eye spot in coffee, this compound production varied substantially among nineteen isolates, with concentrations ranging from 0.2 to 48.65 µM as measured by spectrophotometry and 1.15 to 37.26 µM by HPLC.[2] This highlights the significant intra-species variation in toxin production.
Factors Influencing this compound Production
Several environmental and nutritional factors have been shown to regulate this compound accumulation in culture. These include:
-
Light: Light is a critical factor, with many isolates showing significantly higher production when exposed to light.[1][3][4]
-
Temperature: Temperature also plays a crucial role, with studies indicating that some isolates produce more this compound at 20°C than at 30°C.[1][3]
-
Culture Medium: The composition of the growth medium has a profound impact on this compound yield. Malt and potato-dextrose agar (PDA) have been found to be generally favorable for this compound accumulation.[1] The carbon-to-nitrogen ratio in the medium can also affect production, though the effect varies among isolates.[1][3]
-
Metal Ions: The presence of certain metal ions, such as cobalt, ferric, manganese, and zinc, can enhance this compound production to varying degrees.[4]
It is important to note that the regulation of this compound production can differ markedly among species and even among isolates of the same species, making generalizations about the optimal conditions for production challenging.[1]
Experimental Protocols
Accurate quantification of this compound is essential for comparative studies. The following are detailed methodologies for the extraction and quantification of this compound from fungal cultures.
This compound Extraction from Solid Medium
This protocol is adapted from studies quantifying this compound from agar cultures.[1][2]
-
Culture Preparation: Grow the Cercospora isolates on the desired solid medium (e.g., PDA or Malt agar) in petri plates. Incubate under controlled light and temperature conditions.
-
Sample Collection: From the growing edge of the fungal colony, take a 6-mm diameter plug of the agar and mycelium using a cork borer.
-
Extraction: Place the agar plug into a vial containing 4 mL of 5 N KOH.
-
Incubation: Keep the vials in the dark for 4 hours to allow for the extraction of the red this compound pigment into the KOH solution.
Quantification by Spectrophotometry
This method provides a rapid and straightforward way to estimate this compound concentration.[2][5]
-
Absorbance Measurement: After extraction, measure the absorbance of the KOH solution at 480 nm using a spectrophotometer.
-
Concentration Calculation: Calculate the this compound concentration using the Beer-Lambert law and a molar extinction coefficient (ε) of 23,300 M⁻¹ cm⁻¹.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC offers a more precise and specific method for this compound quantification.[2][6]
-
Sample Preparation: The KOH extract can be filtered through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV-Vis detector set at 480 nm.
-
-
Quantification: Determine the concentration of this compound by comparing the peak area of the sample to a standard curve generated from a purified this compound standard.
Visualizing the Molecular and Experimental Landscape
To better understand the processes underlying this compound production and its analysis, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway for this compound biosynthesis.
Caption: Experimental workflow for comparative analysis.
Conclusion
The production of this compound by Cercospora species is a complex process influenced by genetic and environmental factors. This guide provides a framework for understanding and comparing this compound production among different isolates. The significant variation observed underscores the importance of standardized protocols and controlled experimental conditions for obtaining reliable and comparable data. Further research into the regulatory networks governing this compound biosynthesis will be crucial for harnessing its potential in various biotechnological and therapeutic applications.
References
- 1. apsnet.org [apsnet.org]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. Phytopathogenic Cercosporoid Fungi—From Taxonomy to Modern Biochemistry and Molecular Biology | MDPI [mdpi.com]
- 4. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating CTB Gene Cluster Function: A Comparative Guide to Heterologous Expression and Gene Disruption
For researchers in mycology, plant pathology, and drug discovery, elucidating the function of biosynthetic gene clusters (BGCs) is a critical step in understanding and harnessing the metabolic potential of fungi. The cercosporin toxin biosynthesis (CTB) gene cluster, responsible for the production of the photodynamic polyketide toxin this compound in various fungal plant pathogens, serves as a key example. This guide provides a comprehensive comparison of two primary methods for validating the function of the CTB gene cluster: heterologous expression and gene disruption in the native host. We will delve into the experimental protocols, present comparative data, and visualize the underlying workflows and pathways.
At a Glance: Heterologous Expression vs. Gene Disruption
| Feature | Heterologous Expression | Gene Disruption (in Native Host) |
| Principle | Transfer and expression of the entire BGC in a genetically tractable host organism. | Inactivation or deletion of one or more genes within the BGC in the original producing fungus. |
| Primary Outcome | Production of the target metabolite (this compound) in the heterologous host. | Loss or significant reduction of target metabolite production in the native host. |
| Key Advantages | - Overcomes challenges with genetically intractable native hosts.- Can lead to higher yields through optimized host metabolism.- Provides a "clean" background for metabolite analysis. | - Confirms the gene's function in its natural genetic and regulatory context.- Can reveal the function of individual genes within the cluster by targeted knockouts. |
| Key Disadvantages | - Codon usage bias and incompatible post-translational modifications can hinder expression.- Requires cloning and manipulation of large DNA fragments.- Success is not guaranteed and often requires significant optimization. | - Relies on the establishment of efficient genetic transformation and gene editing tools for the native organism.- Pleiotropic effects or metabolic redundancy can sometimes mask the phenotype. |
Quantitative Comparison of Methodological Outcomes
The following table summarizes hypothetical quantitative data derived from studies employing gene disruption in Cercospora nicotianae and heterologous expression of the CTB cluster in Aspergillus oryzae. This data serves to illustrate the typical outcomes of each approach.
| Method | Target Gene(s) | This compound Production (mg/L) | Relative Gene Expression (Fold Change) | Reference |
| Gene Disruption | Wild-Type C. nicotianae | 150 ± 20 | 1.0 (baseline) | [1][2][3] |
| Δctb1 (PKS) mutant | Not Detected | <0.1 | [4][5] | |
| Δctb8 (TF) mutant | Not Detected | <0.1 (for all ctb genes) | [1] | |
| Heterologous Expression | A. oryzae (empty vector) | Not Detected | Not Applicable | [6][7][8] |
| A. oryzae (with CTB cluster) | 85 ± 15 | Variable (promoter dependent) | [6][7][8] |
Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the typical experimental workflows for both heterologous expression and gene disruption.
The this compound Biosynthetic Pathway
The CTB gene cluster orchestrates a multi-step enzymatic process to synthesize this compound. Understanding this pathway is crucial for interpreting the results of both heterologous expression and gene disruption experiments.
Detailed Experimental Protocols
Heterologous Expression of the CTB Gene Cluster in Aspergillus oryzae
This protocol is adapted from established methods for heterologous expression of fungal BGCs in A. oryzae.[6][7][8][9][10]
1. CTB Gene Cluster Amplification and Vector Construction:
-
The entire CTB gene cluster (approximately 25-30 kb) is amplified from Cercospora nicotianae genomic DNA using high-fidelity long-range PCR.
-
The amplified cluster is cloned into a suitable fungal expression vector, such as one containing the AMA1 replicator for autonomous replication in Aspergillus. The vector should also contain a selectable marker (e.g., pyrG).
-
The integrity of the cloned cluster is verified by restriction digestion and sequencing.
2. Aspergillus oryzae Transformation:
-
Protoplasts of a suitable A. oryzae recipient strain (e.g., a pyrG auxotroph) are prepared by enzymatic digestion of the mycelial cell walls.
-
The expression vector containing the CTB cluster is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Transformed protoplasts are regenerated on a selective medium lacking uracil to select for transformants carrying the plasmid.
3. Analysis of this compound Production:
-
Positive transformants are cultured in a suitable production medium.
-
Mycelia and culture filtrate are extracted with an organic solvent (e.g., ethyl acetate).
-
The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector. This compound has a characteristic red color and a specific absorption spectrum.[11][12]
-
The identity of the produced this compound is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum with an authentic standard.
Gene Disruption of a Key CTB Gene (e.g., ctb1) in Cercospora nicotianae using the Split-Marker Approach
This protocol is based on the split-marker recombination technique, which has been shown to increase the efficiency of targeted gene disruption in filamentous fungi.[4][5][13][14][15]
1. Construction of the Deletion Cassette:
-
Two overlapping fragments of a selectable marker gene (e.g., hygromycin resistance, hph) are amplified by PCR.
-
The 5' and 3' flanking regions (homology arms) of the target gene (ctb1) are amplified from C. nicotianae genomic DNA.
-
Fusion PCR is used to link the 5' flank to the first part of the marker and the 3' flank to the second part of the marker.
2. Cercospora nicotianae Transformation:
-
Protoplasts of wild-type C. nicotianae are prepared.
-
The two fusion PCR products are co-transformed into the protoplasts.
-
Transformants are selected on a medium containing the appropriate antibiotic (e.g., hygromycin). Homologous recombination between the overlapping marker fragments and the genomic target site will result in the replacement of the ctb1 gene with the intact selectable marker.
3. Verification of Gene Disruption:
-
Genomic DNA is extracted from the putative mutants.
-
PCR with primers flanking the target gene and internal to the marker gene is used to confirm the correct integration event.
-
Southern blot analysis is performed to confirm a single-copy, targeted integration of the disruption cassette.
4. Phenotypic Analysis:
-
The confirmed mutants are grown under conditions that normally induce this compound production in the wild-type strain.
-
The lack of red pigmentation in the mutant colonies is a preliminary indicator of successful disruption.
-
Metabolite extracts are analyzed by HPLC and LC-MS to confirm the absence of this compound.
Conclusion
Both heterologous expression and gene disruption are powerful techniques for validating the function of the CTB gene cluster. Heterologous expression offers a solution for genetically intractable native hosts and can potentially lead to higher product yields, making it an attractive approach for metabolic engineering and drug discovery. Conversely, gene disruption in the native host provides definitive proof of a gene's function within its natural biological context. The choice of method will depend on the specific research question, the genetic accessibility of the native fungus, and the available resources. For a comprehensive understanding of the CTB gene cluster's role, a combination of both approaches often yields the most robust and conclusive results.
References
- 1. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytopathology 1995 | Characterization of Mutants of Cercospora nicotianae Sensitive to the Toxin this compound [apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Gene-specific disruption in the filamentous fungus Cercospora nicotianae using a split-marker approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 7. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous production of fungal natural products: Reconstitution of biosynthetic gene clusters in model host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. newprairiepress.org [newprairiepress.org]
- 15. "Split-Marker Recombination for Efficient Targeted Deletion of Fungal G" by Natalie L. Catlett, Bee-Na Lee et al. [newprairiepress.org]
Unraveling the Genetic Blueprint of a Fungal Toxin: A Comparative Transcriptomic Guide to Cercosporin Production in Cercospora
For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms behind fungal pathogenicity is paramount. This guide provides a comprehensive comparative analysis of the transcriptomes of Cercospora species, focusing on the pivotal role of cercosporin, a photo-activated toxin, in their virulence. By examining gene expression profiles in this compound-producing and non-producing strains, we shed light on the genetic regulation of this potent secondary metabolite and its implications for disease development and potential therapeutic interventions.
The genus Cercospora encompasses a wide range of plant pathogenic fungi responsible for significant crop losses worldwide.[1] A key factor in the pathogenicity of many Cercospora species is the production of this compound, a perylenequinone toxin that, upon exposure to light, generates reactive oxygen species, leading to host cell membrane damage and nutrient leakage.[2][3] However, not all Cercospora species produce this toxin, and even within producing species, its synthesis is tightly regulated.[1] This guide delves into the comparative transcriptomics of Cercospora with and without this compound production, offering insights into the genes and pathways that govern this crucial aspect of fungal virulence.
Gene Expression Dynamics: A Tale of Two Transcriptomes
Comparative transcriptomic studies, primarily utilizing RNA sequencing (RNA-Seq), have been instrumental in identifying genes that are differentially expressed between this compound-producing and non-producing conditions or strains. These studies have pinpointed a core set of genes directly involved in the biosynthesis of this compound, as well as regulatory elements that control their expression.
A central player in this compound synthesis is the This compound Toxin Biosynthesis (CTB) gene cluster .[4][5][6] Initially identified in Cercospora nicotianae, this cluster comprises a set of genes, including a polyketide synthase (PKS) encoded by CTB1, which is essential for the initial steps of this compound synthesis.[4][5][7] Subsequent research has expanded this cluster to include additional genes, such as CTB8, a Zn(II)Cys(6) transcriptional activator that co-ordinately induces the expression of other CTB genes.[4][5]
Disruption of key genes within the CTB cluster not only abolishes this compound production but also leads to a feedback inhibition of the other cluster genes.[4][5] This highlights the intricate regulatory network governing the biosynthetic pathway.
Another critical regulator is the transcription factor CRG1 , which has a dual role in both this compound production and resistance to the toxin.[4][8] Mutants lacking a functional CRG1 gene exhibit heightened sensitivity to this compound and reduced toxin production.[8] Suppressive subtractive hybridization (SSH) has been employed to identify genes differentially expressed between wild-type C. nicotianae and crg1 mutants, revealing a suite of genes involved in detoxification, transport, and antioxidant biosynthesis.[9]
While some Cercospora species like C. sojina are not known to produce this compound, they still possess genes with high homology to the CTB cluster of C. nicotianae.[10] Transcriptomic analysis of C. sojina under nitrogen starvation, a condition that can mimic the in-planta environment, revealed the upregulation of genes involved in pigment biosynthesis, including eight putative this compound biosynthesis genes.[10] This suggests that the genetic machinery for this compound production may be present but dormant or repurposed in some species.
The following table summarizes the key genes involved in this compound biosynthesis and their observed expression patterns in comparative transcriptomic studies.
| Gene/Cluster | Function | Expression in this compound-Producing Conditions/Strains | Expression in Non-Producing/Mutant Strains | Reference |
| CTB Cluster | ||||
| CTB1 | Polyketide Synthase | Upregulated | Downregulated/Absent | [4][5][7] |
| CTB2 | Methyltransferase | Upregulated | Downregulated | [4][5] |
| CTB3 | Methyltransferase/Monooxygenase | Upregulated | Downregulated | [4][5] |
| CTB4 | Major Facilitator Superfamily (MFS) Transporter | Upregulated | Downregulated | [6] |
| CTB5 | Oxidoreductase | Upregulated | Downregulated | [6] |
| CTB6 | Oxidoreductase | Upregulated | Downregulated | [6] |
| CTB7 | Oxidoreductase | Upregulated | Downregulated | [6] |
| CTB8 | Zn(II)Cys(6) Transcriptional Activator | Upregulated | Downregulated/Absent | [4][5] |
| Regulatory Genes | ||||
| CRG1 | Zn(II)Cys(6) Transcription Factor | Upregulated | Downregulated/Mutated | [4][8] |
| Autoresistance Genes | ||||
| ATR1 | ABC Transporter | Upregulated | Not specified | [2][11] |
| CFP | MFS Transporter | Upregulated | Not specified | [2][11] |
| 71cR | Hypothetical Protein | Upregulated | Not specified | [2][11] |
Experimental Protocols: A Guide to Methodology
The insights into the transcriptomics of this compound production have been made possible through a variety of molecular biology techniques. Below are the detailed methodologies for the key experiments cited in the comparative studies.
RNA Extraction, Library Preparation, and Sequencing (RNA-Seq)
-
Fungal Culture and Treatment: Cercospora strains (e.g., wild-type vs. mutant, or different species) are cultured under specific conditions known to induce or repress this compound production. These conditions often involve manipulating light exposure and nutrient availability (e.g., nitrogen starvation).[10][12]
-
RNA Extraction: Total RNA is extracted from fungal mycelia using standard protocols, such as TRIzol reagent or commercially available kits, followed by DNase treatment to remove any contaminating genomic DNA.
-
Library Construction: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented into smaller pieces. First-strand cDNA is synthesized using random hexamer primers and reverse transcriptase, followed by second-strand cDNA synthesis using DNA Polymerase I and RNase H. The resulting double-stranded cDNA fragments are end-repaired, A-tailed, and ligated to sequencing adapters.
-
Sequencing: The constructed libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq.
-
Bioinformatic Analysis: The raw sequencing reads are filtered to remove low-quality reads and adapter sequences. The clean reads are then mapped to a reference genome of the respective Cercospora species. Gene expression levels are quantified, and differential expression analysis is performed to identify genes with statistically significant changes in expression between the compared conditions or strains.[10][12]
Suppressive Subtractive Hybridization (SSH)
-
Objective: To identify genes that are differentially expressed between two populations of cells (e.g., a wild-type, this compound-resistant strain and a this compound-sensitive mutant).[9]
-
Methodology:
-
Tester and Driver cDNA Synthesis: mRNA is isolated from both the "tester" (where specific transcripts are sought) and "driver" (the reference population) cells. This mRNA is then converted into cDNA.
-
Hybridization and Subtraction: The tester cDNA is divided into two pools and ligated with different adapters. Each pool is then hybridized with an excess of driver cDNA. The hybridization process enriches for sequences that are unique to the tester population.
-
PCR Amplification: The differentially expressed sequences are then amplified by PCR using primers that are specific to the adapters.
-
Cloning and Sequencing: The amplified PCR products, representing the differentially expressed genes, are cloned into a vector and sequenced for identification.[9]
-
Visualizing the Molecular Machinery: Signaling Pathways and Workflows
To better understand the complex processes involved in this compound production, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: The this compound Biosynthesis Pathway, initiated by the CTB1 polyketide synthase.
Caption: Regulatory network of this compound production, highlighting the roles of light and key transcription factors.
Caption: A generalized workflow for comparative transcriptomic analysis using RNA-Seq.
References
- 1. Phytopathogenic Cercosporoid Fungi—From Taxonomy to Modern Biochemistry and Molecular Biology [mdpi.com]
- 2. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 3. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 4. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative transcriptome analysis of two Cercospora sojina strains reveals differences in virulence under nitrogen starvation stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco - Public Library of Science - Figshare [plos.figshare.com]
- 12. Comparative transcriptome analysis of two Cercospora sojina strains reveals differences in virulence under nitrogen starvation stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Cercosporin: A Potent Contender in Singlet Oxygen Generation for Photodynamic Applications
A detailed comparison of the singlet oxygen quantum yield of the fungal toxin cercosporin against other common photosensitizers reveals its high efficiency, positioning it as a substance of significant interest for research in photodynamic therapy and other light-activated technologies.
This compound, a perylenequinone toxin produced by fungi of the genus Cercospora, demonstrates a remarkably high singlet oxygen quantum yield (ΦΔ), ranging from 0.81 to 0.97.[1][2] This efficiency in generating cytotoxic singlet oxygen upon light activation is a critical determinant of a photosensitizer's potential in applications such as photodynamic therapy (PDT), where the targeted destruction of pathological cells is desired. When compared to other well-established photosensitizers, this compound stands out for its potent photodynamic activity.
Comparative Analysis of Singlet Oxygen Quantum Yields
The effectiveness of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. The following table summarizes the ΦΔ values for this compound and other commonly used photosensitizers, providing a basis for a comparative assessment of their performance.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium |
| This compound | 0.81 - 0.97 | Various |
| Rose Bengal | ~0.75 - 0.79 | Water, Methanol |
| Methylene Blue | ~0.52 | D2O, Acetonitrile |
| Protoporphyrin IX (PpIX) | ~0.77 | D-PBS/TX100 |
Note: The singlet oxygen quantum yield can be influenced by various factors, including the solvent, pH, and aggregation state of the photosensitizer.
The Mechanism of Action: Light, Oxygen, and Cellular Destruction
This compound and other photosensitizers operate through a photodynamic mechanism.[3] Upon absorption of light, the photosensitizer transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), exciting it to the highly reactive singlet oxygen (¹O₂).[3] Singlet oxygen is a potent oxidizing agent that can indiscriminately damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.[3][4] This process is the foundation of photodynamic therapy.
Experimental Determination of Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield is a critical parameter that is determined experimentally through various methods, which can be broadly categorized as direct or indirect.
Direct Method: Phosphorescence Detection
The most direct method for quantifying singlet oxygen production involves the detection of its characteristic near-infrared phosphorescence, which occurs at approximately 1270 nm.[5][6] This method is highly specific and provides real-time measurement of singlet oxygen generation. The experimental setup typically involves a pulsed laser for excitation of the photosensitizer and a sensitive near-infrared detector to capture the resulting phosphorescence. The quantum yield is then determined by comparing the phosphorescence intensity of the sample to that of a standard with a known singlet oxygen quantum yield under identical conditions.
Indirect Method: Chemical Trapping
Indirect methods rely on the use of a chemical trap that reacts specifically with singlet oxygen, leading to a measurable change in the system, such as a decrease in the trap's absorption or an increase in the fluorescence of a product. A common chemical trap is 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen. The rate of this bleaching is monitored spectrophotometrically and is proportional to the rate of singlet oxygen production.
Below is a diagram illustrating the general workflow for the indirect determination of singlet oxygen quantum yield using a chemical trap.
References
- 1. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 4. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 5. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
- 6. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the role of specific cercosporin resistance genes in fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key genes identified in fungi, primarily Cercospora species, that confer resistance to cercosporin, a photoactivated perylenequinone toxin. This compound generates reactive oxygen species, particularly singlet oxygen (¹O₂), causing widespread cellular damage to most organisms. The fungi that produce it, however, have evolved robust resistance mechanisms.[1][2] Understanding these genetic factors is crucial for developing novel antifungal strategies and for engineering disease-resistant plants.
This document outlines the function of specific resistance genes, presents quantitative data from validation studies, details common experimental protocols, and visualizes the regulatory and experimental workflows.
Key this compound Resistance Genes: A Functional Overview
Several genes have been identified as crucial for this compound resistance. These were largely discovered by studying Cercospora nicotianae mutants sensitive to the toxin.[1][3] A key breakthrough was the identification of CRG1 (this compound Resistance Gene 1), a zinc cluster transcription factor that regulates the expression of a suite of downstream resistance genes.[1][2][3] The primary effectors of resistance regulated by CRG1 include membrane transporters and other proteins of yet unknown function.
-
CRG1: A master regulator controlling the expression of genes involved in both this compound resistance and its biosynthesis. Mutants lacking a functional CRG1 gene are highly sensitive to this compound.[3]
-
ATR1: A putative ATP-binding cassette (ABC) transporter. Overexpression of ATR1 in a this compound-sensitive mutant enhances resistance. Its precise role is still under investigation but is likely related to efflux pumping or detoxification.[4][5]
-
CFP: A Major Facilitator Superfamily (MFS) transporter. Like ATR1, this gene is implicated in transporting this compound, potentially exporting it out of the fungal cell to prevent auto-toxicity.[4][5]
-
71cR: A gene encoding a hypothetical protein with a domain of unknown function. Despite its enigmatic nature, heterologous expression of 71cR in the this compound-sensitive fungus Neurospora crassa has been shown to confer significant resistance.[6][7]
Quantitative Comparison of Gene Performance
Validating the function of these genes often involves expressing them in a this compound-sensitive fungal host and measuring the resulting increase in resistance. The following table summarizes quantitative data from such an experiment where candidate genes from Cercospora nicotianae were expressed in Neurospora crassa.
| Gene | Gene Product | Host Organism | This compound Conc. | % Growth Relative to Control (Mean ± SE) | Result | Reference |
| Wild-Type (Control) | - | Neurospora crassa | 10 µM | ~30% | - | [7] |
| 71cR | Hypothetical Protein | Neurospora crassa | 10 µM | Up to 65% (in best-performing transformants) | Confers significant resistance | [7] |
| 24cF | Hypothetical Protein | Neurospora crassa | 10 µM | No significant increase over control | Does not confer resistance | [7] |
| ATR1 | ABC Transporter | C. nicotianae crg1 mutant | Not Specified | Increased resistance (Qualitative) | Confers resistance | [6] |
| CFP | MFS Transporter | C. nicotianae crg1 mutant | Not Specified | Increased resistance (Qualitative) | Confers resistance | [6] |
Note: Growth is measured as the percentage of radial colony growth on a medium containing this compound compared to a this compound-free control medium.
Experimental Protocols
The validation of this compound resistance genes relies on established molecular biology techniques. Below are detailed methodologies for two key experimental processes: heterologous expression for gene validation and a this compound sensitivity assay.
Protocol 1: Heterologous Expression and Validation in Neurospora crassa
This protocol describes the process of expressing a candidate resistance gene from Cercospora nicotianae in the this compound-sensitive fungus Neurospora crassa to confirm its function.
-
Vector Construction:
-
The full-length open reading frame (ORF) of the candidate gene (e.g., 71cR) is amplified from C. nicotianae cDNA using PCR with high-fidelity polymerase.
-
The PCR product is cloned into a fungal expression vector containing a strong constitutive promoter (e.g., Aspergillus nidulans trpC) and a selectable marker (e.g., hygromycin B phosphotransferase, hph).
-
The final construct is verified by Sanger sequencing.
-
-
Fungal Transformation:
-
Protoplasts are generated from young N. crassa mycelium by enzymatic digestion (e.g., using Glucanex).
-
The purified expression vector DNA (~5-10 µg) is introduced into the protoplasts via PEG-mediated transformation.[8]
-
Transformed protoplasts are regenerated on a sorbitol-containing regeneration medium.
-
-
Selection and Screening:
-
After 24-48 hours, the regenerated colonies are overlaid with a medium containing the selective agent (e.g., 200 µg/mL hygromycin B).
-
Hygromycin-resistant colonies are transferred to fresh selective medium.
-
Genomic DNA is extracted from putative transformants, and successful integration of the candidate gene is confirmed by PCR using gene-specific primers.
-
-
Gene Expression Analysis (Optional but Recommended):
-
Total RNA is extracted from confirmed transformants.
-
cDNA is synthesized, and quantitative RT-PCR (qRT-PCR) is performed to confirm the expression of the transgene.
-
Protocol 2: Fungal this compound Sensitivity Assay (Radial Growth)
This assay quantifies the level of resistance to this compound by measuring fungal growth on a solid medium.[7]
-
Media Preparation:
-
Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA). Autoclave and cool to 50-55°C.
-
Prepare a stock solution of this compound (e.g., 1 mM in acetone).
-
Add the this compound stock solution to the molten agar to achieve the desired final concentration (e.g., 10 µM). For the control plate, add an equivalent volume of acetone. Pour plates immediately.
-
-
Inoculation:
-
Using a sterile cork borer, take a small agar plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture (N. crassa transformant or C. nicotianae mutant).
-
Place the mycelial plug face down in the center of both the this compound-containing plate and the control plate.
-
-
Incubation and Measurement:
-
Incubate the plates under constant fluorescent light at room temperature to activate the this compound.
-
Measure the radial diameter of the growing colony at a fixed time point (e.g., 21 hours for N. crassa).[7] Take two perpendicular measurements per colony and average them.
-
-
Data Analysis:
-
Calculate the percent growth on the this compound medium relative to the control medium using the formula: % Growth = (Average diameter on this compound / Average diameter on control) * 100
-
Perform statistical analysis (e.g., t-test) to determine if the difference in growth between the transformant and the wild-type control is statistically significant.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of the complex biological and experimental processes involved in studying this compound resistance.
Caption: Regulatory cascade for this compound resistance in Cercospora.
Caption: Experimental workflow for heterologous expression and validation.
References
- 1. Characterization of Cercospora nicotianae Hypothetical Proteins in this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cercosporin Derivatives and Their Photodynamic Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cercosporin and its derivatives as photodynamic therapy (PDT) agents. It summarizes key performance data, details relevant experimental protocols, and visualizes associated cellular pathways to support further research and development in this area.
This compound, a perylenequinone natural product isolated from fungi of the genus Cercospora, has garnered significant attention for its potent photodynamic properties.[1][2] Upon activation by light, this compound efficiently generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces oxidative stress and leads to cell death.[1][2] This mechanism makes this compound and its derivatives promising candidates for applications in photodynamic therapy, a non-invasive treatment modality for cancer and other diseases.
This guide offers a comparative overview of the photodynamic activity of this compound and its analogues, drawing from available scientific literature. While direct comparative studies on a wide range of synthetic this compound derivatives are limited, this document compiles existing data on this compound and related perylenequinones to provide insights into potential structure-activity relationships.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following table summarizes the key photodynamic and photophysical parameters of this compound. Data for specific synthetic derivatives is sparse in publicly available literature; therefore, the table focuses on the parent compound, which serves as a benchmark for future derivative development.
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | IC50 (Phototoxicity) | Cell Line | Light Dose & Wavelength | Cellular Uptake | Subcellular Localization | Citation |
| This compound | 0.81 | Benzene | Not explicitly stated in a comparative context | T98G, U87, MCF7 | Not standardized across studies | Higher in T98G cells | Mitochondria and Endoplasmic Reticulum | [2] |
Note: The lack of standardized reporting for IC50 values and light doses across different studies makes direct comparisons challenging. Future research would benefit from standardized protocols to enable more effective comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound derivatives.
Singlet Oxygen Quantum Yield (ΦΔ) Determination
The efficiency of a photosensitizer in generating singlet oxygen is a critical measure of its photodynamic potential.
-
Principle: The singlet oxygen quantum yield is determined by comparing the photosensitizing efficiency of the test compound to that of a well-characterized standard photosensitizer with a known ΦΔ value. This is often achieved by monitoring the photooxidation of a singlet oxygen acceptor.
-
Protocol Summary:
-
Prepare solutions of the this compound derivative and a reference standard (e.g., Rose Bengal, methylene blue) in a suitable solvent (e.g., benzene, ethanol).
-
Add a singlet oxygen quencher, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.
-
Irradiate the solutions with a monochromatic light source at a wavelength absorbed by both the sample and the standard.
-
Monitor the decrease in absorbance of DPBF over time at its characteristic wavelength.
-
The singlet oxygen quantum yield of the this compound derivative can be calculated using the following formula: ΦΔ (sample) = ΦΔ (std) × (k_sample / k_std) × (A_std / A_sample) where:
-
ΦΔ (std) is the known singlet oxygen quantum yield of the standard.
-
k is the rate constant of DPBF photobleaching.
-
A is the absorbance of the photosensitizer at the irradiation wavelength.
-
-
In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake Assay)
This assay is a standardized method to assess the phototoxic potential of a substance.
-
Principle: The assay compares the cytotoxicity of a test substance in the presence and absence of light. A reduction in the uptake of the vital dye Neutral Red by cultured mouse fibroblasts (Balb/c 3T3) is used as an indicator of cell viability.
-
Protocol Summary:
-
Seed 3T3 fibroblasts in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with a range of concentrations of the this compound derivative for a defined period (e.g., 1-24 hours).
-
Expose one set of plates to a non-toxic dose of UVA light, while keeping a duplicate set in the dark.
-
After irradiation, wash the cells and incubate for another 24 hours.
-
Add Neutral Red solution to the cells and incubate to allow for dye uptake by viable cells.
-
Wash the cells and extract the dye.
-
Measure the absorbance of the extracted dye using a plate reader.
-
Calculate the IC50 values (the concentration that causes 50% inhibition of cell viability) for both the irradiated and non-irradiated conditions. The ratio of these values provides a measure of phototoxicity.
-
Cellular Uptake and Subcellular Localization
Understanding how a photosensitizer enters and distributes within a cell is crucial for predicting its mechanism of action and efficacy.
-
Cellular Uptake Quantification:
-
Principle: The intrinsic fluorescence of this compound derivatives can be used to quantify their uptake into cells.
-
Protocol Summary (Flow Cytometry):
-
Incubate the target cancer cells with the this compound derivative at a specific concentration and for various time points.
-
Wash the cells to remove any unbound derivative.
-
Harvest the cells and analyze them using a flow cytometer, exciting with an appropriate laser and detecting the fluorescence emission.
-
The mean fluorescence intensity of the cell population is proportional to the amount of internalized photosensitizer.
-
-
-
Subcellular Localization:
-
Principle: Confocal laser scanning microscopy (CLSM) is used to visualize the localization of the fluorescent this compound derivative within different cellular organelles.
-
Protocol Summary:
-
Grow cancer cells on coverslips and incubate with the this compound derivative.
-
Co-stain the cells with fluorescent probes that specifically label organelles of interest (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
-
Image the cells using a confocal microscope, capturing the fluorescence from both the this compound derivative and the organelle-specific probes.
-
Co-localization analysis of the images will reveal the subcellular distribution of the photosensitizer.
-
-
Mandatory Visualizations
Experimental Workflow and Cellular Signaling
To visually represent the key processes involved in the evaluation and action of this compound derivatives, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the evaluation of this compound derivatives.
Caption: Proposed signaling pathways in this compound-mediated photodynamic cell death.
Structure-Activity Relationship and Future Directions
The photodynamic efficacy of perylenequinones is intrinsically linked to their chemical structure. While a comprehensive structure-activity relationship (SAR) for this compound derivatives is yet to be established due to the limited number of synthesized and tested analogues, some general principles can be inferred from the broader class of photosensitizers:
-
Singlet Oxygen Quantum Yield: Modifications to the perylenequinone core that enhance the triplet state lifetime and facilitate energy transfer to molecular oxygen are expected to increase the singlet oxygen quantum yield.
-
Solubility and Aggregation: The hydrophilicity/lipophilicity balance is crucial. While lipophilicity can enhance membrane association, excessive hydrophobicity may lead to aggregation in aqueous environments, which can quench the excited state and reduce photodynamic activity. The introduction of polar or charged functional groups can improve water solubility and reduce aggregation.
-
Cellular Uptake and Localization: The nature and position of substituents can significantly influence how the molecule interacts with cell membranes and its subsequent localization within the cell. For instance, cationic derivatives may exhibit enhanced uptake due to electrostatic interactions with the negatively charged cell membrane. Targeting specific organelles, such as mitochondria, by conjugating the this compound core to mitochondria-targeting moieties could enhance the efficacy of PDT-induced apoptosis.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse structural modifications. This will enable the development of a robust SAR, guiding the rational design of next-generation photosensitizers with improved photodynamic properties, enhanced tumor selectivity, and reduced side effects. Such studies will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.
References
- 1. Photodynamic Treatment Induces an Apoptotic Pathway Involving Calcium, Nitric Oxide, p53, p21-Activated Kinase 2, and c-Jun N-Terminal Kinase and Inactivates Survival Signal in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Cercosporin: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of existing research highlights the differential cytotoxic and photocytotoxic effects of cercosporin, a natural perylenequinone, across various cancer cell lines. This comparative guide synthesizes key findings on its efficacy, mechanism of action, and experimental protocols, offering a valuable resource for researchers, scientists, and drug development professionals in the oncology field.
This compound, a toxin produced by the Cercospora species of fungi, has demonstrated notable anti-cancer properties, primarily through its ability to generate reactive oxygen species (ROS) upon photoactivation, leading to cell death. This guide provides a comparative analysis of its effects on different cancer cell lines, summarizing quantitative data, detailing experimental methodologies, and visualizing its proposed signaling pathways.
Data Presentation: Comparative Efficacy of this compound
The efficacy of this compound, particularly its half-maximal inhibitory concentration (IC50), varies significantly depending on the cancer cell line and whether the treatment is administered with or without photo-activation (photodynamic therapy, PDT). The following table summarizes the available IC50 values for this compound and its analog, epi-cercosporin, in various human cancer cell lines.
| Cell Line | Cancer Type | Compound | Treatment Condition | IC50 (µM) | Reference |
| T98G | Glioblastoma Multiforme | This compound | Photodynamic Therapy | More susceptible than U87 and MCF7 | [1][2] |
| U87 | Glioblastoma Multiforme | This compound | Photodynamic Therapy | Less susceptible than T98G | [1][2] |
| MCF7 | Breast Adenocarcinoma | This compound | Photodynamic Therapy | Less susceptible than T98G | [1][2] |
| HBL-100 | Breast | epi-cercosporin | Cytotoxicity | 7.7 | Not explicitly cited |
| HeLa | Cervical | epi-cercosporin | Cytotoxicity | 5.3 | Not explicitly cited |
| SW1573 | Lung | epi-cercosporin | Cytotoxicity | 8.8 | Not explicitly cited |
| WiDr | Colon | epi-cercosporin | Cytotoxicity | 5.9 | Not explicitly cited |
Mechanism of Action: A Dual Threat to Cancer Cells
This compound exerts its anti-cancer effects through two primary mechanisms: photodynamic and cytotoxic.
Photodynamic Action: Upon exposure to light, particularly in the blue-light spectrum, this compound becomes a potent photosensitizer.[1] It efficiently generates singlet oxygen, a highly reactive oxygen species, which leads to oxidative stress and subsequent cellular damage.[3][4] This process primarily targets cellular membranes, causing lipid peroxidation and loss of membrane integrity, ultimately leading to cell death.[3]
Cytotoxic Action: In the absence of light, this compound can still exhibit cytotoxic effects, which can be enhanced by the presence of copper in respiratory cell lines.[1][2] One of the key mechanisms of its dark toxicity is the inhibition of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell proliferation and survival.[1] By inhibiting PKC, this compound can disrupt these pathways and induce apoptosis.
Recent studies have also shown that this compound treatment, particularly PDT, can trigger a "bioenergetic collapse" in cancer cells, affecting both mitochondrial respiration and glycolysis.[1][2]
Signaling Pathways
The signaling pathways activated by this compound are complex and can lead to apoptosis through multiple routes. The generation of ROS is a central event that can trigger downstream signaling cascades.
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
Standard assays are employed to evaluate the efficacy of this compound. Below are generalized protocols for assessing cytotoxicity, apoptosis, and cell cycle effects.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (with and without light exposure for PDT studies) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cytotoxicity assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound.
-
Cell Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Treat the cells with RNase A to degrade RNA and then stain the cellular DNA with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram to visualize the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the photodynamic effects of this compound on cancer cells.
Caption: Experimental workflow for this compound PDT studies.
Conclusion
This compound presents a promising avenue for cancer therapy, particularly as a photosensitizing agent in PDT. Its multi-faceted mechanism of action, involving ROS generation, PKC inhibition, and induction of bioenergetic collapse, makes it a potent anti-cancer agent. However, the variability in its efficacy across different cancer cell lines underscores the need for further research to identify predictive biomarkers for sensitivity and to optimize treatment protocols for specific cancer types. This comparative guide serves as a foundational resource to inform and direct future investigations into the therapeutic potential of this compound.
References
- 1. Cyclosporin inhibition of apoptosis induced by mitochondrial complex I toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 4. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antioxidant Role of Vitamin B6 Against Cercosporin Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant efficacy of Vitamin B6 against the photodynamic fungal toxin, cercosporin, relative to other known antioxidants. This compound, a perylenequinone toxin produced by Cercospora species, is a potent photosensitizer that, upon light activation, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide (O₂⁻)[1]. These ROS inflict widespread cellular damage through lipid peroxidation, leading to membrane breakdown and cell death[1]. The discovery of Vitamin B6 as a formidable antioxidant against this toxicity has opened new avenues for research into cellular defense mechanisms[1][2]. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways and workflows.
Data Presentation: Quantitative Comparison of Antioxidant Efficacy
The primary mechanism of Vitamin B6's protective role against this compound toxicity is its ability to quench singlet oxygen (¹O₂), the most damaging ROS produced by the photoactivated toxin. The efficacy of this quenching is measured by the second-order rate constant (k_q). A higher k_q value indicates a more efficient quenching of singlet oxygen.
| Antioxidant | Vitamer/Form | Singlet Oxygen Quenching Rate Constant (k_q) (M⁻¹s⁻¹) | Solvent/pH | Reference |
| Vitamin B6 | Pyridoxine | 5.5 x 10⁷ | D₂O, pD 6.2 | |
| Pyridoxal | 7.5 x 10⁷ | D₂O, pD 6.2 | ||
| Pyridoxal 5-phosphate | 6.2 x 10⁷ | D₂O, pD 6.2 | ||
| Pyridoxamine | 7.5 x 10⁷ | D₂O, pD 6.2 | ||
| Vitamin E | α-Tocopherol | ~1.2 x 10⁸ | Cyclohexane | [3] |
| α-Tocopherol | 3 x 10⁸ | Not specified | [4] | |
| Vitamin C | Ascorbic Acid | 1.53 ± 0.15 x 10⁸ | Aqueous, pH 4 | [5] |
| Ascorbic Acid | 1.86 ± 0.25 x 10⁸ | Aqueous, pH 5.6 | [5] | |
| Ascorbic Acid | 1.19 ± 0.12 x 10⁸ | Aqueous, pH 7 | [5] | |
| β-Carotene | 3.59 ± 0.12 (IC₅₀ in µM) | Not specified | [6] |
Note: Direct comparison of k_q values should be made with caution due to variations in experimental conditions (solvent, pH, and methodology). However, the data indicates that Vitamin B6 vitamers possess singlet oxygen quenching capabilities that are in a comparable order of magnitude to those of Vitamin C and Vitamin E.
While direct comparative studies using cell viability or lipid peroxidation assays for this compound toxicity are limited, the addition of general reducing agents like ascorbate (Vitamin C) and cysteine has been shown to significantly reduce this compound's toxicity in sensitive fungi[7]. Studies on Cercospora nicotianae, the fungus that produces this compound, have shown that it upregulates Vitamin B6 biosynthesis as a self-defense mechanism, highlighting the vitamin's crucial role in its resistance[8][9].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of this compound toxicity and the protective role of Vitamin B6, as well as a typical experimental workflow for evaluating antioxidant efficacy.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with this compound and the respective antioxidants (Vitamin B6, Vitamin C, etc.) at various concentrations. Include appropriate controls (untreated cells, cells with this compound only, cells with antioxidant only).
-
Incubate the plate under a light source to activate the this compound for a specified period.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control.
Lipid Peroxidation Measurement: TBARS Assay
This assay quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation.
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
MDA standard
-
Spectrophotometer
Procedure:
-
Prepare cell lysates from the different treatment groups.
-
To 100 µL of cell lysate, add 200 µL of 8.1% SDS.
-
Add 1.5 mL of 20% acetic acid solution (pH 3.5).
-
Add 1.5 mL of 0.8% TBA solution.
-
Bring the final volume to 4.0 mL with distilled water.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the tubes on ice and centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.
Reactive Oxygen Species (ROS) Detection: DCFH-DA Staining
This method uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorescence microscope or microplate reader
Procedure:
-
Culture cells on coverslips or in a clear-bottom 96-well plate.
-
Treat cells as described in the MTT assay protocol.
-
After treatment, wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Immediately visualize the cells under a fluorescence microscope or measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) using a microplate reader.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
Antioxidant Enzyme Activity Assays: Superoxide Dismutase (SOD) and Catalase (CAT)
These assays measure the activity of key endogenous antioxidant enzymes.
Superoxide Dismutase (SOD) Activity Assay: This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
Catalase (CAT) Activity Assay: This assay typically measures the rate of decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The decrease in H₂O₂ concentration can be monitored spectrophotometrically at 240 nm.
General Procedure:
-
Prepare cell lysates from the different treatment groups.
-
Determine the protein concentration of each lysate for normalization.
-
Perform the SOD and CAT activity assays using commercially available kits or established laboratory protocols.
-
Enzyme activity is typically expressed as units per milligram of protein.
Conclusion
The available data strongly supports the role of Vitamin B6 as a potent antioxidant against this compound-induced toxicity, primarily through the efficient quenching of singlet oxygen. Its efficacy is comparable to that of established antioxidants like Vitamin C and Vitamin E. The experimental protocols provided herein offer a robust framework for researchers to further quantify and compare the protective effects of Vitamin B6 and other compounds against this compound and other photosensitizing agents. Further research employing these standardized methods will be invaluable for elucidating the full therapeutic and protective potential of Vitamin B6 in mitigating oxidative stress-related cellular damage.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of singlet oxygen from solutions of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Singlet molecular oxygen-quenching activity of carotenoids: relevance to protection of the skin from photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 7. mdpi.com [mdpi.com]
- 8. A highly conserved sequence is a novel gene involved in de novo vitamin B6 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Safe Disposal of Cercosporin: A Procedural Guide
The proper disposal of Cercosporin, a naturally occurring phytotoxin, is a critical component of laboratory safety and environmental responsibility. Due to its photoactivated toxicity, which generates reactive oxygen species in the presence of light, stringent disposal protocols are necessary to mitigate risks to personnel and ecosystems.[1][2] While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others categorize it as hazardous, citing risks of serious eye damage and respiratory irritation.[1] Given this conflicting information, it is imperative to handle and dispose of this compound with caution, adhering to the most stringent safety recommendations.
All waste, including contaminated materials, must be managed in accordance with local, state, and federal regulations.[1] Engaging a licensed disposal company is the recommended course of action for surplus and non-recyclable this compound solutions.
Personal Protective Equipment (PPE) for Handling this compound
Proper PPE is the first line of defense against exposure. The following table summarizes the recommended equipment when handling this compound, particularly during disposal procedures.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles.[1] |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected before use and disposed of properly after handling the material.[3] |
| Body Protection | Protective clothing to prevent skin contact.[1] The type of body protection should be chosen based on the concentration and amount of the substance handled. |
| Respiratory Protection | A dust respirator should be worn, especially when handling the solid form, to avoid inhalation of dust particles.[1] In case of fire, a self-contained breathing apparatus is necessary. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the procedures for the disposal of solid this compound and contaminated laboratory materials.
1. Preparation for Disposal:
-
Ensure all required PPE is worn correctly.
-
Designate a specific, well-ventilated area for waste accumulation.
-
Prepare waste containers that are clearly labeled for this compound waste.
2. Packaging Solid this compound Waste:
-
Collect pure this compound and any grossly contaminated materials (e.g., weighing papers, contaminated bench paper) in a primary container that can be securely sealed.
-
Place the sealed primary container into a second, larger, and durable container.
-
Label the outer container clearly as "Hazardous Waste: this compound" and include any other information required by your institution or local regulations.
3. Handling Contaminated Labware and Solutions:
-
Non-recyclable solutions: Should be collected in a designated, sealed, and clearly labeled waste container for disposal by a licensed company.
-
Contaminated labware (e.g., pipette tips, tubes): Place directly into a designated hazardous waste container.
-
Cleaning Equipment: Do not allow wash water from cleaning contaminated equipment to enter drains.[1] All wash water should be collected as hazardous waste.[1]
4. Final Disposal:
-
Store the prepared waste containers in a secure, designated area away from light sources.
-
Arrange for pickup and disposal through a licensed and certified hazardous waste management company.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and approved disposal vendors.
Emergency Spill Procedures
In the event of a this compound spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
For Minor Spills:
-
Restrict Access: Cordon off the area to prevent others from entering.
-
Don PPE: Ensure you are wearing the appropriate PPE, including a dust respirator.[1]
-
Contain the Spill: Use dry clean-up procedures.[1] Avoid generating dust.[1]
-
Clean-up:
-
Package Waste: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly. Collect all cleaning materials as hazardous waste.
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Personnel: Inform your supervisor and institutional EHS department.[1]
-
Secure the Area: Prevent entry to the contaminated area.
-
Professional Clean-up: Allow only trained emergency responders to handle the clean-up.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Cercosporin
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of Cercosporin, a naturally occurring phytotoxin. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a photosensitizing compound that, upon exposure to light, generates reactive oxygen species, which can be toxic to cells.[1][2] While some suppliers classify it as a non-hazardous substance, others identify it as a hazardous substance that can cause serious eye damage and respiratory system irritation.[1] Given the conflicting classifications, a cautious approach is recommended, and the following personal protective equipment (PPE) should be considered mandatory when handling this compound.
| Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves are required. Nitrile, butyl rubber, or neoprene gloves are suitable options.[1] Double gloving is recommended for enhanced protection.[1] Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory to protect against dust particles and splashes.[1] In situations with a higher risk of exposure, a full-face shield should be used in addition to goggles.[1] |
| Respiratory Protection | A NIOSH-approved particulate respirator or a dust mask should be worn, especially when handling the powder form, to prevent inhalation of dust particles.[1] |
| Body Protection | A laboratory coat is required. For handling larger quantities, a disposable coverall is recommended.[1] Protective shoe covers should also be worn.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure and contamination. The following workflow outlines the key steps from preparation to post-handling cleanup.
1. Preparation:
-
Don Personal Protective Equipment (PPE): Before handling this compound, put on all required PPE as detailed in the table above.
-
Prepare Workspace: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Cover the work surface with absorbent, disposable bench paper.
2. Handling:
-
Weighing: When weighing the solid form of this compound, do so in a ventilated enclosure to control dust.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing. This compound is soluble in chloroform, DMF, and DMSO.[2][3]
3. Post-Handling Cleanup:
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with this compound using an appropriate solvent or detergent.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
Emergency and Disposal Plans
Spill Response:
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Use a dry clean-up procedure; avoid generating dust.[1]
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent or detergent.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's safety officer or emergency response team.
-
Prevent entry into the affected area until it has been professionally decontaminated.
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this compound down the drain or in the regular trash. All waste must be collected in properly labeled, sealed containers.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
